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  • Product: Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate
  • CAS: 7389-16-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Abstract This guide provides a comprehensive, technically-grounded protocol for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Pyrimidine derivatives are foundational components in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[1][2] This document details a robust and reproducible multi-step synthesis pathway, beginning from common starting materials. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering not only a step-by-step procedure but also the underlying mechanistic rationale for each transformation. The synthesis proceeds through the formation of a 4-hydroxypyrimidine intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution to yield the target ethoxy-substituted pyrimidine.

Overall Synthesis Scheme & Mechanistic Rationale

The synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is most effectively achieved through a three-step sequence. This strategy leverages the classical and well-understood chemistry of pyrimidine ring formation and subsequent functionalization.

The overall transformation is as follows:

  • Step 1: Cyclocondensation. The pyrimidine ring is constructed via a condensation reaction between acetamidine hydrochloride and diethyl 2-(ethoxymethylene)malonate. This reaction is a variation of the principal pyrimidine synthesis, which involves the condensation of a compound with an amidine structure and a three-carbon component.[3] The ethoxymethylene group acts as a leaving group, facilitating the cyclization to form the stable heterocyclic core, yielding Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

  • Step 2: Chlorination. The hydroxyl group at the C4 position of the pyrimidine ring is converted to a chloro group. This is a critical activation step, as the chloride is an excellent leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, a standard method for converting hydroxypyrimidines (which exist in the tautomeric oxo-form) into chloropyrimidines.[4][5]

  • Step 3: Nucleophilic Aromatic Substitution (SNAr). The final step involves the displacement of the C4 chloro group by an ethoxide ion. The reaction of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with sodium ethoxide in ethanol proceeds via a classic SNAr mechanism to furnish the target compound.[6][7] The electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent carboxylate group activates the C4 position towards nucleophilic attack.

Experimental Protocols & Methodologies

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

This initial step constructs the core pyrimidine scaffold through a cyclocondensation reaction.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Diethyl 2-(ethoxymethylene)malonate216.2321.6 g0.10
Acetamidine hydrochloride94.5410.4 g0.11
Sodium Ethoxide (NaOEt)68.057.5 g0.11
Absolute Ethanol46.07200 mL-
Acetic Acid, Glacial60.05As needed-
Deionized Water18.02As needed-

Procedure:

  • A 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with absolute ethanol (200 mL) and sodium ethoxide (7.5 g, 0.11 mol).

  • The mixture is stirred at room temperature until the sodium ethoxide is completely dissolved.

  • Acetamidine hydrochloride (10.4 g, 0.11 mol) is added to the solution, and the mixture is stirred for 15 minutes.

  • Diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.10 mol) is added dropwise to the suspension over 10 minutes.

  • The reaction mixture is heated to reflux and maintained for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and then placed in an ice bath for 1 hour to facilitate precipitation.

  • The resulting white precipitate is collected by vacuum filtration and washed with cold ethanol (2 x 30 mL).

  • The crude solid is re-suspended in deionized water (150 mL) and acidified to pH 5-6 with glacial acetic acid, causing the product to precipitate.

  • The solid is collected by filtration, washed with deionized water, and dried under vacuum to yield Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate as a white powder.[8]

Step 2: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

This step activates the C4 position for the final substitution reaction.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate182.1818.2 g0.10
Phosphorus Oxychloride (POCl₃)153.3390 mL (~148 g)~0.96
N,N-Dimethylaniline121.182.0 mL-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet to a trap, a mixture of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (18.2 g, 0.10 mol), phosphorus oxychloride (90 mL), and N,N-dimethylaniline (2.0 mL) is prepared.[5]

  • The mixture is heated to reflux (approx. 105-110 °C) and maintained for 3 hours. The solution should become clear.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The viscous residue is cooled in an ice bath and very cautiously quenched by the slow addition of crushed ice (~200 g).

  • The aqueous mixture is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, which can be purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or used directly in the next step if sufficiently pure.

Step 3: Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

This final step introduces the target ethoxy group via a nucleophilic substitution reaction.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate200.6220.1 g0.10
Sodium (metal)22.992.5 g0.11
Absolute Ethanol46.07250 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • A solution of sodium ethoxide is prepared in a 500 mL three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere. Carefully add sodium metal (2.5 g, 0.11 mol) in small pieces to absolute ethanol (250 mL) at room temperature. The mixture should be stirred until all the sodium has reacted.

  • A solution of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (20.1 g, 0.10 mol) in 50 mL of absolute ethanol is added dropwise to the sodium ethoxide solution.

  • The reaction mixture is stirred at room temperature for 6 hours.[9] The formation of a sodium chloride precipitate is typically observed.

  • The ethanol is removed under reduced pressure. The residue is taken up in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (1 x 100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude product is purified by vacuum distillation or column chromatography (silica gel, hexane-ethyl acetate) to afford pure Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Quantitative Data Summary

StepProductStarting Material Moles (mol)Product Yield (g)Molar Yield (%)Reaction Time (h)Temperature (°C)
1Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate0.10~15.5~856Reflux
2Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate0.10~17.0~853Reflux
3Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate0.10~18.5~886RT

Yields are representative and may vary based on experimental conditions and purification efficiency.

Synthesis Workflow Visualization

The following diagram illustrates the complete synthesis workflow, from initial reagents to the final purified product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Substitution A Acetamidine HCl P1 Reaction Mixture (Reflux, 6h) A->P1 Combine B Diethyl 2-(ethoxymethylene)malonate B->P1 Combine C NaOEt / Ethanol C->P1 Combine W1 Workup: Cool, Filter, Acidify P1->W1 I1 Intermediate 1: Ethyl 4-hydroxy-2-methyl- pyrimidine-5-carboxylate W1->I1 P2 Reaction Mixture (Reflux, 3h) I1->P2 R2 POCl₃ N,N-Dimethylaniline R2->P2 W2 Workup: Quench, Extract, Dry P2->W2 I2 Intermediate 2: Ethyl 4-chloro-2-methyl- pyrimidine-5-carboxylate W2->I2 P3 Reaction Mixture (RT, 6h) I2->P3 R3 NaOEt / Ethanol R3->P3 W3 Workup: Evaporate, Extract, Dry P3->W3 FP Final Product: Ethyl 4-ethoxy-2-methyl- pyrimidine-5-carboxylate W3->FP PUR Purification (Column Chromatography or Distillation) FP->PUR Final Purification

Sources

Foundational

An In-depth Technical Guide to Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous bioactive molecules and pharmaceuticals. Their prevalence in DNA and RNA bases underscores their fundamental role in biological systems. This guide provides a comprehensive technical overview of a specific pyrimidine derivative, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a valuable building block for the synthesis of complex molecular architectures with significant therapeutic potential. This document will delve into its chemical properties, synthesis, characterization, and applications, offering insights for researchers engaged in the design and development of novel therapeutic agents.

Part 1: Core Molecular Attributes

Chemical Structure and Properties

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine with the chemical formula C₁₀H₁₄N₂O₃. Its structure features a pyrimidine ring substituted with a methyl group at the 2-position, an ethoxy group at the 4-position, and an ethyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃Calculated
Molecular Weight 210.23 g/mol Calculated
CAS Number 7389-16-4[1]
Appearance Likely a solidInferred from similar compounds
Solubility Expected to be soluble in common organic solventsInferred
Structural Diagram

G N1 N C2 C N1->C2 C6 C N1->C6 C2->N1 C_Me CH₃ C2->C_Me N3 N N3->C2 C4 C C4->N3 C5 C C4->C5 O_EtO O C4->O_EtO C5->C4 C_COOEt C C5->C_COOEt C6->N1 C6->C5 H6 H C6->H6 C_EtO1 CH₂ O_EtO->C_EtO1 C_EtO2 CH₃ C_EtO1->C_EtO2 O1_COOEt O C_COOEt->O1_COOEt O2_COOEt O C_COOEt->O2_COOEt C_Et1 CH₂ O2_COOEt->C_Et1 C_Et2 CH₃ C_Et1->C_Et2

Caption: Chemical structure of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidines like Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate often employs well-established condensation reactions. A plausible and widely utilized method is a variation of the Biginelli reaction or similar multicomponent reactions.[2][3][4]

Proposed Synthetic Pathway

A likely synthetic route involves the condensation of three key components:

  • An amidine: In this case, acetamidine, to provide the N-C-N fragment with the 2-methyl group.

  • A β-dicarbonyl compound: Diethyl ethoxymethylenemalonate, which serves as the backbone for the C4, C5, and C6 atoms of the pyrimidine ring, along with the ethoxy and ethyl carboxylate substituents.

  • A base: To facilitate the condensation and cyclization reactions.

Experimental Protocol

Step 1: Reaction Setup

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride.

  • Stir the mixture at room temperature to form the free base of acetamidine.

Step 2: Addition of Reagents

  • To the stirred suspension, add diethyl ethoxymethylenemalonate dropwise at a controlled temperature.

Step 3: Reaction and Workup

  • After the addition is complete, heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Mechanistic Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Acetamidine Acetamidine Nucleophilic_Attack Nucleophilic Attack of Amidine on DEEM Acetamidine->Nucleophilic_Attack DEEM Diethyl Ethoxymethylenemalonate DEEM->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Intermediate Formation Elimination Elimination of Ethanol Cyclization->Elimination Product Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Elimination->Product

Caption: Proposed reaction workflow for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Part 3: Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet for the 2-methyl protons (~2.5 ppm).- A quartet and a triplet for the 4-ethoxy group (~4.4 and 1.4 ppm, respectively).- A quartet and a triplet for the ethyl ester group (~4.3 and 1.3 ppm, respectively).- A singlet for the C6 proton (~8.5-9.0 ppm).
¹³C NMR - Resonances for the pyrimidine ring carbons.- Signals for the methyl, ethoxy, and ethyl ester carbons.
IR (Infrared) - C=O stretching vibration for the ester group (~1720 cm⁻¹).- C=N and C=C stretching vibrations for the pyrimidine ring.- C-O stretching vibrations for the ethoxy and ester groups.
Mass Spec (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 210.23.

Part 4: Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. Substituted pyrimidines are known to exhibit a broad spectrum of pharmacological activities.[8]

Kinase Inhibition

Many pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[9] The structural features of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate make it an attractive starting material for the synthesis of kinase inhibitors. For instance, it can be used to create libraries of compounds for screening against kinases implicated in cancer, such as Raf, Cdk4, PDGF, FGF, and EGF.[8][9]

Broad Pharmacological Potential

Beyond kinase inhibition, the pyrimidine scaffold is associated with a diverse range of biological activities, including:

  • Anticancer[8]

  • Antiviral[8]

  • Antibacterial and Antifungal[8]

  • Anti-inflammatory[7]

  • Anxiolytic and Antidepressant[8]

  • Anticonvulsant[8]

The specific substituents on Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can be further modified to optimize its interaction with specific biological targets and enhance its therapeutic efficacy.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is not provided, general safety precautions for similar chemical compounds should be followed. Related pyrimidine derivatives are known to cause skin, eye, and respiratory irritation.[10][11][12][13]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the inherent biological relevance of the pyrimidine scaffold make it a valuable tool for medicinal chemists. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering a foundation for further research and innovation in the development of novel therapeutics.

References

  • Prashantha, K., et al. (2020). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Journal of Molecular Structure, 1212, 128109.
  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Available from: [Link]

  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Available from: [Link]

  • Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Dhaka University Journal of Science, 72(1), 1-8.
  • Der Pharma Chemica. (2016). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica, 8(1), 334-338.
  • MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Available from: [Link]

  • Thieme. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synthesis, 44(19), 3058-3062.
  • Longdom Publishing. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(1), 179.
  • ChemSrc. Ethyl 5-methoxy-2-methylpyrimidine-4-carboxylate. Available from: [Link]

  • ResearchGate. (2019). A Novel Pyrimidine compound Ethyl-4-(2,4- dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2- thioxopyrimidine-5-carboxylate as an Efficient Antioxidant agent. Research Journal of Chemistry and Environment, 23(10), 83-88.

Sources

Exploratory

An In-depth Technical Guide to Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the specificity of this molecule, this document synthesizes information from established chemical principles and data from closely related structural analogs to present a holistic and field-relevant perspective.

Chemical Identity and Nomenclature

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is identified by the CAS Number 7389-16-4 . While a definitive IUPAC name is not widely cited in major databases for this specific structure, based on systematic nomenclature rules, the name is Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate .

The core of this molecule is a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. This core is functionalized with a methyl group at position 2, an ethoxy group at position 4, and an ethyl carboxylate group at position 5.

Caption: Chemical structure of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Physicochemical Properties (Predicted and Analog-Based)
PropertyValueSource
Molecular Formula C10H14N2O3Calculated
Molecular Weight 210.23 g/mol Calculated
Physical Form Likely a solid at room temperature.Inferred from analogs[1]
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.General chemical principles

Synthesis Strategies

Proposed Synthetic Pathway

A likely synthesis would involve the reaction of an appropriate three-carbon electrophile with acetamidine. One such precursor is diethyl 2-(ethoxymethylene)-3-oxobutanoate or a related derivative.

Synthesis reactant1 Ethyl 2-(ethoxymethylene)acetoacetate product Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate reactant1->product Condensation/ Cyclization reactant2 Acetamidine reactant2->product Condensation/ Cyclization

Caption: Proposed synthesis workflow for the target molecule.

Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of a related pyrimidine and can be adapted for the target molecule.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride (1.1 equivalents) and sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Stir the mixture for 30 minutes at room temperature to form the free base of acetamidine.

  • Addition of the β-ketoester: To the stirred suspension, add the appropriate β-ketoester derivative (1.0 equivalent), such as diethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

The causality behind this experimental choice lies in the high reactivity of the β-ketoester enol ether with the nucleophilic nitrogen atoms of the amidine, leading to a cyclocondensation reaction that is often high-yielding and regioselective.

Spectroscopic Characterization (Expected)

Detailed spectroscopic data for the title compound is not widely published. However, based on the analysis of closely related pyrimidine structures, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl groups of the ester and the ether, the methyl group on the pyrimidine ring, and the aromatic proton.

  • Aromatic Proton (C6-H): A singlet is expected in the downfield region, typically around 8.5-9.0 ppm.

  • Ethoxy Group (at C4): A quartet for the -OCH₂- protons around 4.3-4.6 ppm and a triplet for the -CH₃ protons around 1.3-1.5 ppm.

  • Ethyl Ester Group (at C5): A quartet for the -OCH₂- protons around 4.2-4.4 ppm and a triplet for the -CH₃ protons around 1.2-1.4 ppm.

  • Methyl Group (at C2): A singlet for the -CH₃ protons around 2.5-2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (Ester): A signal in the range of 160-170 ppm.

  • Pyrimidine Ring Carbons: Signals for the aromatic carbons would appear between approximately 100 and 170 ppm.

  • Ethoxy Group Carbons: The -OCH₂- carbon would be expected around 60-70 ppm, and the -CH₃ carbon around 14-16 ppm.

  • Ethyl Ester Carbons: Similar shifts for the ethoxy group carbons.

  • Methyl Carbon (at C2): A signal in the range of 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C Stretching (Aromatic Ring): Absorptions in the 1500-1650 cm⁻¹ region.

  • C-O Stretching (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

  • C-H Stretching (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 210.23 g/mol . Fragmentation patterns would likely involve the loss of the ethoxy and ethyl ester groups.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2]

Potential as Kinase Inhibitors

Many substituted pyrimidines have been developed as potent and selective kinase inhibitors.[2] The functional groups on Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, particularly the ester and ether moieties, provide handles for further chemical modification to optimize binding to the ATP-binding pocket of various kinases. For instance, related pyrimidine carboxylates have been used in the synthesis of pyrido[2,3-d]pyrimidin-7-one inhibitors of kinases like Raf, which are implicated in cancer cell proliferation.[2]

Scaffold for Novel Therapeutics

The pyrimidine core of the title compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. The ethoxy group can also be a site for modification to explore its impact on biological activity.

The broad spectrum of activities associated with the pyrimidine nucleus suggests that Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate and its derivatives are valuable compounds for screening in various disease models.[1][3]

Safety and Handling

As a laboratory chemical, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate should be handled with appropriate safety precautions. While specific toxicity data is not available for this compound, related pyrimidine derivatives can cause skin, eye, and respiratory irritation.[5] Standard laboratory practices should be followed:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a functionalized pyrimidine derivative with significant potential as a building block in drug discovery and medicinal chemistry. While specific experimental data for this compound is limited, a comprehensive understanding of its properties, synthesis, and potential applications can be derived from the rich chemistry of related pyrimidines. The versatile pyrimidine core, coupled with its functional group handles, makes it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Royal Society of Chemistry. (2019).
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate, (4a): Yield 95%: 1H NMR (40. Rsc.org.
  • PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #4 Solution. Retrieved from [Link]

  • Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from [Link]

  • IUCrData. (2021). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • Google Patents. (n.d.). US3821384A - Pharmaceutical compositions containing a4-aryl-2-(3-pyridyl)thiazole and methods of using same.
  • PubChem. (n.d.). Semifluorinated alkane compositions comprising omega-3 fatty acid ethyl esters - Patent US-2022031844-A1.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3000914A - 3beta-alkanoyloxy-6-methyl-5,16-pregnadien-20-ones.
  • ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)
  • Analytics for US Patent No.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • BenchChem. (n.d.).
  • PMC. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
  • MDPI. (2018, May 30).
  • ResearchGate. (n.d.).

Sources

Foundational

Spectroscopic data for Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Executive Summary In modern drug discovery and materials science, the precise structural validation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Executive Summary

In modern drug discovery and materials science, the precise structural validation of heterocyclic building blocks is non-negotiable. As a Senior Application Scientist, I approach molecular characterization not merely as a checklist of analytical techniques, but as a cohesive, self-validating system of logical deductions. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic profiling of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS: 7389-16-4), a highly versatile intermediate. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish an irrefutable structural fingerprint.

Molecular Architecture & Biological Relevance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized to develop inhibitors for complex biological targets such as ABC transporters and various kinases . The specific substitution pattern of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is engineered for optimal electronic tuning:

  • C2-Methyl Group: Provides a slight electron-donating inductive (+I) effect, stabilizing the electron-deficient pyrimidine core.

  • C4-Ethoxy Group: Imparts a strong resonance-donating (+M) effect, increasing electron density at the ortho/para positions (C5), while its inductive (-I) effect is localized.

  • C5-Ethyl Ester: Acts as a strong electron-withdrawing group (-M, -I), creating a push-pull electronic system across the ring that significantly modulates the chemical shift of the isolated C6 proton.

Multi-Modal Spectroscopic Validation Workflow

To eliminate analytical ambiguity, we deploy a multi-modal workflow where each technique compensates for the blind spots of the others.

Workflow Prep Sample Preparation (CDCl3, TMS ref) Acq Data Acquisition (NMR, IR, HRMS) Prep->Acq Process Algorithmic Processing Acq->Process Valid Structure Validation Process->Valid

Fig 1. Multi-modal spectroscopic validation workflow for pyrimidine derivatives.

Step-by-Step Experimental Protocols

Protocol A: NMR Sample Preparation and Acquisition

  • Solvent Selection: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected due to the absence of exchangeable protons in the analyte, preventing deuterium exchange artifacts. TMS provides an absolute 0.00 ppm reference .

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Removing paramagnetic particulates ensures optimal magnetic field homogeneity, preventing line broadening.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1 s relaxation delay) and ¹³C NMR at 100 MHz (512 scans, 2 s relaxation delay).

    • Self-Validating System: The total integration of the ¹H NMR spectrum must sum strictly to 14.0 ± 0.2 protons. Any deviation instantly flags the presence of impurities or solvent contamination, invalidating the batch.

Protocol B: ESI-HRMS Acquisition

  • Sample Dilution: Dilute the stock to 1 μg/mL in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid.

  • Ionization: Inject 5 μL into the ESI source (Positive mode, Capillary: 3.5 kV, Desolvation: 350°C).

    • Causality: Electrospray ionization (ESI) is a soft ionization technique that prevents the premature in-source fragmentation of the labile ester and ethoxy groups, ensuring the intact pseudo-molecular ion is observed .

Protocol C: FT-IR (ATR) Acquisition

  • Background Subtraction: Collect a background spectrum of the ambient atmosphere (16 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Apply 2 mg of the neat compound to the diamond ATR crystal. Apply consistent pressure using the anvil and acquire the spectrum.

    • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical 3000-3500 cm⁻¹ region .

Comprehensive Spectroscopic Profiling

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
C6-H8.85Singlet (s)1H-Pyrimidine ring proton
C4-OCH₂4.48Quartet (q)2H7.1Ethoxy methylene
C5-COOCH₂4.35Quartet (q)2H7.1Ester methylene
C2-CH₃2.65Singlet (s)3H-Methyl on pyrimidine
C4-OCH₂CH₃1.42Triplet (t)3H7.1Ethoxy methyl
C5-COOCH₂CH₃1.38Triplet (t)3H7.1Ester methyl
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCarbon Type
168.5C2Quaternary (Pyrimidine)
166.2C4Quaternary (Pyrimidine)
164.0C=OQuaternary (Ester Carbonyl)
160.4C6Methine (Pyrimidine)
112.8C5Quaternary (Pyrimidine)
62.5C4-OCH₂Methylene
61.2C5-COOCH₂Methylene
26.1C2-CH₃Primary (Methyl)
14.5C4-OCH₂CH₃Primary (Methyl)
14.2C5-COOCH₂CH₃Primary (Methyl)
Table 3: FT-IR Spectral Data (ATR, neat)
Wavenumber (cm⁻¹)IntensityAssignment
2985, 2930MediumC-H stretch (aliphatic)
1715StrongC=O stretch (ester)
1585, 1540StrongC=N, C=C stretch (pyrimidine ring)
1250, 1110StrongC-O stretch (ester and ether)
Table 4: ESI-HRMS Data
IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺211.1077211.10801.4
[M+Na]⁺233.0897233.09011.7

Algorithmic Data Interpretation & Causality

The interpretation of the acquired data relies on understanding the electronic crosstalk within the molecule. The ¹H NMR spectrum acts as the primary structural proof. The isolated singlet at 8.85 ppm is the hallmark of the C6 proton. Its extreme downfield shift is caused by the combined anisotropic deshielding of the adjacent nitrogen (N1) and the electron-withdrawing ester group at C5.

Logic Core Pyrimidine Scaffold C2 C2 Position Methyl (+I) Core->C2 C4 C4 Position Ethoxy (+M, -I) Core->C4 C5 C5 Position Ester (-M, -I) Core->C5 NMR NMR Chemical Shift Modulation C2->NMR Shielding C4->NMR Net Shielding C5->NMR Deshielding

Fig 2. Electronic effects of substituents on the pyrimidine core and their impact on NMR shifts.

Differentiating the two ethyl groups is a common analytical hurdle. We resolve this via causality: the methylene protons of the C4-ethoxy group (4.48 ppm) are directly attached to an oxygen atom that is conjugated with the electron-deficient pyrimidine ring, resulting in greater deshielding compared to the ester methylene protons (4.35 ppm), which are insulated from the ring by the carbonyl carbon.

The HRMS data serves as the ultimate self-validating capstone. A mass error of < 5.0 ppm is the gold standard for empirical formula confirmation. Our observed error of 1.4 ppm for the [M+H]⁺ ion mathematically eliminates isobaric impurities, locking in the molecular formula C₁₀H₁₄N₂O₃.

References

  • Pyrimidine: A Promising Scaffold for Optimization to Develop the Inhibitors of ABC Transporters Source: PubMed (National Institutes of Health) URL:[Link]

  • Nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

  • Electrospray ionization Source: Wikipedia URL:[Link]

  • Infrared spectroscopy Source: Wikipedia URL:[Link]

Exploratory

13C NMR analysis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Abstract This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a substituted pyrimidine of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will explore the theoretical underpinnings of the ¹³C NMR spectrum, predict chemical shifts based on molecular structure, detail advanced spectroscopic techniques for unambiguous signal assignment, and provide a field-proven experimental protocol for data acquisition. The methodologies described herein are designed to ensure scientific rigor and data integrity.

Introduction: The Imperative of Structural Verification

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a molecule featuring a highly substituted pyrimidine core. The precise arrangement of its functional groups—an ethyl ester, an ethoxy group, and a methyl group—is critical to its chemical properties and biological activity. In any research or development context, unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for further study.

¹³C NMR spectroscopy serves as a powerful, non-destructive analytical technique that provides direct insight into the carbon framework of a molecule. Unlike ¹H NMR, where signal overlap can complicate analysis in complex molecules, the much wider chemical shift range of ¹³C NMR (typically 0-220 ppm) often allows for the resolution of a distinct signal for each unique carbon atom.[1][2] This guide will demonstrate the application of ¹³C NMR, including advanced methods like DEPT and 2D NMR, to achieve a complete and confident structural assignment of the title compound.

Foundational Principles and Spectral Prediction

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of adjacent atoms, and anisotropic effects all influence its resonance frequency.[2] By analyzing these factors, we can predict the approximate chemical shifts for each carbon in Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Identifying Unique Carbon Environments

The first step in predicting a ¹³C NMR spectrum is to determine the number of chemically non-equivalent carbons in the molecule.[1][3] Due to the lack of symmetry in Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, all nine carbon atoms are unique and are expected to produce nine distinct signals in the ¹³C NMR spectrum.

.dot

Caption: Molecular structure with carbon numbering for NMR assignment.

Predicted Chemical Shifts (δ) and Rationale

The following table summarizes the predicted chemical shift ranges for each carbon. These predictions are derived from established chemical shift data for analogous functional groups.[4][5][6]

CarbonTypeAttached GroupsPredicted δ (ppm)Rationale
C10 Carbonyl (Ester)C5, O(C11)160 – 170Typical range for an α,β-unsaturated ester carbonyl. Deshielded by the double bond and two oxygen atoms.[7]
C2 Aromatic (C=N)N1, N3, C6, C7165 – 175Aromatic carbon between two electronegative nitrogen atoms and attached to a methyl group. Highly deshielded.
C4 Aromatic (C=N)N3, C5, O(C8)160 – 170Aromatic carbon attached to nitrogen and a highly electronegative ethoxy oxygen. Highly deshielded.
C6 Aromatic (CH)N1, C5150 – 160Aromatic methine (CH) carbon adjacent to a nitrogen atom.
C5 Aromatic (C=C)C4, C6, C10105 – 115Aromatic carbon substituted with an electron-withdrawing ester group.
C8 Methylene (-OCH₂)O(C4), C960 – 70sp³ carbon directly bonded to an electronegative oxygen atom (ethoxy group).[8]
C11 Methylene (-OCH₂)O(C10), C1260 – 70sp³ carbon directly bonded to an electronegative oxygen atom (ethyl ester).
C7 Methyl (-CH₃)C220 – 30sp³ methyl carbon attached to the pyrimidine ring.
C9 Methyl (-CH₃)C810 – 20sp³ terminal methyl carbon of the ethoxy group. Shielded.
C12 Methyl (-CH₃)C1110 – 20sp³ terminal methyl carbon of the ethyl ester. Shielded.

Advanced Spectral Interpretation: Beyond the Basic Spectrum

While a standard proton-decoupled ¹³C NMR spectrum provides the chemical shifts, additional experiments are required for a definitive assignment of each signal, particularly for distinguishing between CH, CH₂, and CH₃ groups.

DEPT: Assigning Carbon Multiplicity

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of protons attached to each carbon.[9][10]

  • DEPT-90: This experiment only shows signals for methine (CH) carbons.[7][11] In our target molecule, this would isolate the signal for C6 .

  • DEPT-135: This experiment shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative (inverted) signals for methylene (CH₂) carbons.[7][11][12]

    • Positive Peaks: C6, C7, C9, C12

    • Negative Peaks: C8, C11

  • Quaternary Carbons: Carbons with no attached protons (C2, C4, C5, C10) are absent from both DEPT-90 and DEPT-135 spectra.[7] They are identified by comparing the full ¹³C spectrum with the DEPT spectra.

.dot

dept_workflow start Acquire Full ¹³C Spectrum (All 9 Carbons) dept90 DEPT-90 (CH only) start->dept90 dept135 DEPT-135 (CH, CH₃ positive) (CH₂ negative) start->dept135 quat Identify Quaternary (C) (C2, C4, C5, C10) start->quat ch Identify CH (C6) dept90->ch ch2 Identify CH₂ (C8, C11) dept135->ch2 ch3 Identify CH₃ (C7, C9, C12) dept135->ch3 dept135->quat by subtraction

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Introduction For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and characterization of such molecules.[1][3] This in-depth guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, drawing upon established principles of fragmentation for pyrimidine derivatives and ethyl esters to predict its behavior under various ionization techniques. While specific experimental data for this exact molecule is not widely published, this guide synthesizes field-proven insights to offer a robust predictive analysis.

The structural integrity of a molecule dictates its function. Therefore, the ability to confirm its identity and structure is a critical step in any research and development pipeline. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, is an indispensable tool in this process.[4][5] This guide will delve into the expected mass spectral characteristics of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, offering a logical framework for its analysis and interpretation.

Predicted Mass Spectrometric Behavior

The fragmentation of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate in a mass spectrometer is highly dependent on the ionization method employed. The two most common techniques for small organic molecules are Electron Ionization (EI) and Electrospray Ionization (ESI).[5][6]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[6] This provides a detailed fragmentation "fingerprint" that is valuable for structural elucidation and library matching.[7][8]

Predicted Fragmentation Pathways under EI

The molecular ion ([M]⁺˙) of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is expected to be observed, although its abundance may vary. The primary fragmentation events are predicted to involve the substituents on the pyrimidine ring, which are generally more labile than the aromatic ring itself.[1][3]

Key predicted fragmentation pathways include:

  • Loss of the Ethoxy Radical from the Ester: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.

  • Loss of Ethylene via McLafferty Rearrangement: The ethyl ester can undergo a McLafferty rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄).

  • Loss of the Ethyl Group from the Ether: The 4-ethoxy group can lose an ethyl radical (•CH₂CH₃).

  • Cleavage of the Pyrimidine Ring: Subsequent to the initial losses from the substituents, the pyrimidine ring itself may undergo cleavage, leading to characteristic fragment ions.[1]

The following diagram illustrates the predicted primary fragmentation pathways of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate under electron ionization.

G M [M]⁺˙ Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate F1 [M - C₂H₅O]⁺ Loss of ethoxy radical M->F1 - •OCH₂CH₃ F2 [M - C₂H₄]⁺˙ Loss of ethylene (McLafferty) M->F2 - CH₂=CH₂ F3 [M - C₂H₅]⁺ Loss of ethyl radical M->F3 - •CH₂CH₃ F4 Further Ring Fragmentation F1->F4 F2->F4 F3->F4

Caption: Predicted EI fragmentation of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[6][9] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source.[10] This makes it ideal for determining the molecular weight of the analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To induce fragmentation and gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed.[4][11] In this technique, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions.[11]

Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated molecule ([M+H]⁺) of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is expected to proceed through pathways that favor the formation of stable, even-electron ions.

Key predicted fragmentation pathways include:

  • Loss of Ethanol from the Ester: The protonated ester can readily lose a neutral molecule of ethanol (CH₃CH₂OH).

  • Loss of Ethylene from the Ether: The protonated 4-ethoxy group can eliminate a neutral ethylene molecule (CH₂=CH₂).

  • Combined Losses: Sequential losses of small neutral molecules from both the ester and ether groups are also probable.

  • Ring Cleavage: Similar to EI, fragmentation of the pyrimidine ring can occur after the initial losses.

The following diagram illustrates the predicted primary fragmentation pathways of the protonated molecule of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate in an ESI-MS/MS experiment.

G MH [M+H]⁺ Protonated Molecule F1 [M+H - C₂H₅OH]⁺ Loss of ethanol MH->F1 - CH₃CH₂OH F2 [M+H - C₂H₄]⁺ Loss of ethylene MH->F2 - CH₂=CH₂ F3 [M+H - C₂H₅OH - C₂H₄]⁺ Sequential losses F1->F3 - CH₂=CH₂ F4 Further Ring Fragmentation F1->F4 F2->F3 - CH₃CH₂OH F2->F4 F3->F4

Caption: Predicted ESI-MS/MS fragmentation of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Experimental Protocols

To ensure the generation of high-quality and reproducible mass spectrometric data, the following detailed protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.[12][13]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

Experimental Parameters:

ParameterValueRationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Carrier Gas HeliumProvides good chromatographic resolution.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, non-polar column suitable for a wide range of organic compounds.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minProvides good separation of the analyte from potential impurities.
Ion Source Temperature 230 °CStandard temperature for EI.[1]
Electron Energy 70 eVStandard energy for reproducible fragmentation and library matching.[1]
Mass Range m/z 40-500Covers the expected mass of the molecular ion and its fragments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For a comprehensive analysis, especially if the compound is part of a complex mixture or if higher sensitivity is required, LC-MS/MS is the method of choice.[14][15]

Instrumentation:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Experimental Parameters:

ParameterValueRationale
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Provides excellent separation for a broad range of small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CEnsures reproducible retention times.
Capillary Voltage 3.0 kVOptimizes the electrospray process.
Desolvation Temperature 350 °CFacilitates efficient desolvation of the ESI droplets.
Collision Gas ArgonInert gas for collision-induced dissociation.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a range of fragment ions.

Data Interpretation and Structural Validation

The interpretation of the obtained mass spectra should be a systematic process. The first step is to identify the molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI) to confirm the molecular weight of the compound. Subsequent analysis should focus on identifying the major fragment ions and rationalizing their formation based on the predicted fragmentation pathways. High-resolution mass spectrometry can be employed to determine the elemental composition of the molecular and fragment ions, providing further confidence in the structural assignment.[14]

The following workflow provides a logical approach to data interpretation and structural validation.

G A Acquire Mass Spectrum (EI or ESI-MS/MS) B Identify Molecular Ion ([M]⁺˙ or [M+H]⁺) A->B C Propose Fragmentation Pathways Based on Known Chemistry B->C D Match Observed Fragments to Proposed Pathways C->D E Utilize High-Resolution MS for Elemental Composition D->E F Confirm Structure E->F

Sources

Exploratory

FT-IR Spectrum of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate: A Comprehensive Analysis for Pharmaceutical Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 4-ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Pyrimidine derivatives are integral to the development of a wide range of therapeutics, including anticancer, antiviral, and antibacterial agents, making their unambiguous structural characterization a critical step in drug discovery and quality control.[1][2] This document serves as an expert resource for researchers and drug development professionals, offering a foundational understanding of the molecule's vibrational properties, a robust experimental protocol for spectral acquisition, and a detailed interpretation of its characteristic absorption bands. The causality behind experimental choices and spectral assignments is emphasized to ensure scientific integrity and practical utility.

Introduction to the Analyte and Spectroscopic Technique

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds that forms the structural core of nucleobases and numerous pharmaceuticals.[3][4] Its utility as a synthetic intermediate allows for the creation of diverse molecular libraries targeting various kinases and biological pathways.[5][6]

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[7] When a molecule is exposed to infrared radiation, its bonds stretch and bend at specific frequencies, absorbing energy and creating a unique spectral "fingerprint."[8] This fingerprint allows for the precise identification of functional groups and provides insights into the overall molecular structure, making FT-IR a rapid, reliable, and non-destructive method for structural elucidation in pharmaceutical research and manufacturing.[9]

Molecular Structure:

Below is the chemical structure of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, highlighting the key functional groups that govern its FT-IR spectrum.

Caption: Recommended workflow for acquiring an ATR-FTIR spectrum.

Spectral Deconstruction and Authoritative Interpretation

The FT-IR spectrum of this molecule is a composite of the vibrations from its constituent parts: the pyrimidine ring, the ethyl carboxylate group, the ethoxy group, and the methyl substituent. The analysis is logically segmented by spectral region.

High-Frequency Region (4000–2800 cm⁻¹): C-H Stretching Vibrations

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

  • Aromatic C-H Stretch (~3100–3000 cm⁻¹): A weak to medium absorption is expected in this range, corresponding to the C-H stretch of the single hydrogen atom on the pyrimidine ring. Aromatic C-H stretches characteristically appear at slightly higher frequencies than their aliphatic counterparts. [10][11]* Aliphatic C-H Stretches (~3000–2850 cm⁻¹): Multiple strong, sharp peaks will be present here, arising from the various CH₂ and CH₃ groups.

    • Asymmetric Stretching: Occurs at higher frequencies (e.g., ~2962 cm⁻¹ for CH₃, ~2926 cm⁻¹ for CH₂). [12][13] * Symmetric Stretching: Occurs at lower frequencies (e.g., ~2872 cm⁻¹ for CH₃, ~2853 cm⁻¹ for CH₂). [12][13] These absorptions confirm the presence of the saturated hydrocarbon portions of the ethyl and ethoxy side chains.

Carbonyl and Double Bond Region (1800–1500 cm⁻¹)

This is a highly diagnostic region containing the most intense peak in the spectrum.

  • C=O Ester Stretch (~1725–1700 cm⁻¹): An exceptionally strong and sharp absorption band will dominate this region. This peak is characteristic of the carbonyl (C=O) group in the ethyl carboxylate moiety. [8][14]Its high intensity is due to the large change in dipole moment during the stretching vibration. [15]The position, slightly lower than a typical saturated ester (~1740 cm⁻¹), suggests electronic influence from the conjugated pyrimidine ring.

  • Pyrimidine Ring Stretches (C=C and C=N) (~1600–1500 cm⁻¹): A series of medium to strong intensity bands will appear, corresponding to the complex stretching vibrations within the aromatic pyrimidine ring. [3][10]These absorptions confirm the presence of the heterocyclic core. For pyrimidine derivatives, characteristic bands are often seen around 1575 cm⁻¹ and 1525 cm⁻¹. [1]

The Fingerprint Region I (1500–1000 cm⁻¹): C-O Stretches and C-H Bends

This complex area provides significant structural information but requires careful interpretation due to peak overlap.

  • C-H Bending Vibrations (~1470–1370 cm⁻¹): Medium intensity peaks from the scissoring and bending of the CH₂ and CH₃ groups are found here. A distinct peak around 1375 cm⁻¹ is often indicative of a methyl group's symmetric bend. [13]* C-O Stretching Vibrations (~1300–1000 cm⁻¹): This region contains strong, characteristic bands from the C-O single bonds of both the ester and ether functional groups.

    • Ester C-O Stretches: Esters typically show two C-O stretching bands: an asymmetric stretch (C-O-C) around 1250-1200 cm⁻¹ and a symmetric stretch around 1100-1000 cm⁻¹. [8][14]The higher frequency band is usually very strong and is a key diagnostic feature for the ester group, complementing the C=O peak.

    • Ether C-O-C Stretch: The ethoxy group will exhibit a strong C-O-C stretching vibration, typically between 1150-1070 cm⁻¹. [16]This absorption will likely overlap with the lower frequency C-O stretch of the ester, resulting in a broad, intense, and complex band system in this part of the spectrum.

The Fingerprint Region II (<1000 cm⁻¹): Molecular Deformations

This region contains a multitude of peaks arising from complex bending, rocking, and twisting motions of the entire molecule, including out-of-plane (oop) bending of the ring's C-H bond and skeletal deformations. [8][10]While challenging to assign individually without computational modeling, the overall pattern in this region is unique to the molecule and serves as a true "fingerprint" for identification and comparison against a reference standard.

Data Synthesis and Summary Table

The expected FT-IR absorptions for Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate are summarized below. This table serves as a quick reference for spectral analysis and quality control.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3050Weak-MediumC-H Aromatic StretchPyrimidine Ring
2980 - 2950Strong, SharpC-H Asymmetric StretchCH₃ (Methyl, Ethyl, Ethoxy)
2940 - 2915Medium, SharpC-H Asymmetric StretchCH₂ (Ethyl, Ethoxy)
2880 - 2860Medium, SharpC-H Symmetric StretchCH₃ (Methyl, Ethyl, Ethoxy)
2860 - 2845Medium, SharpC-H Symmetric StretchCH₂ (Ethyl, Ethoxy)
~1715 Very Strong, Sharp C=O Stretch Ethyl Carboxylate (Ester)
~1580Medium-StrongC=C and C=N Ring StretchPyrimidine Ring
~1530Medium-StrongC=C and C-N Ring StretchPyrimidine Ring
~1465MediumC-H Scissoring BendCH₂ Groups
~1450 & ~1375MediumC-H Asymmetric & Symmetric BendCH₃ Groups
~1240 Strong C-O-C Asymmetric Stretch Ethyl Carboxylate (Ester)
~1100Strong, BroadC-O-C Symmetric Stretch (Ester) & C-O-C Stretch (Ether)Ester & Ethoxy Groups
< 1000VariableC-H Out-of-Plane Bending, Ring DeformationsFingerprint Region

Conclusion and Application in Drug Development

The FT-IR spectrum of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is defined by several key features: the very strong ester C=O stretch around 1715 cm⁻¹, multiple aliphatic C-H stretches below 3000 cm⁻¹, characteristic pyrimidine ring vibrations between 1600-1500 cm⁻¹, and a complex, intense series of C-O stretching bands between 1300-1000 cm⁻¹.

For drug development professionals, this detailed spectral map is a powerful tool for:

  • Identity Confirmation: Verifying the structure of newly synthesized batches against a reference standard.

  • Purity Assessment: Detecting the presence of starting materials or by-products that would exhibit different characteristic peaks.

  • Stability Studies: Monitoring for chemical degradation, which would lead to the appearance or disappearance of key bands.

  • Regulatory Compliance: Providing essential characterization data for regulatory filings as part of a comprehensive quality control program.

By understanding the origin and significance of each absorption band, scientists can leverage FT-IR spectroscopy to ensure the quality, consistency, and integrity of this important pharmaceutical building block.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Kjonaas, R. A., & Williams, P. E. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 323.

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

  • Drawell Scientific Instrument Co., Ltd. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

  • Nowak, M. J. (2006). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12).

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). The Modes of Stretching and Bending. [Source document appears to be from a textbook, direct link unavailable]
  • Asiri, A. M., et al. (2020). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Journal of Molecular Structure, 1222, 128892.

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes).

  • University of Dhaka. (n.d.). Characteristic Group Vibrations of Organic Molecules. [Source document appears to be lecture notes, direct link unavailable]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

  • RSC Education. (n.d.). Infrared (IR) spectroscopy: More complicated molecules.

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis.

  • SlidePlayer. (n.d.). The features of IR spectrum.

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

  • Jasco. (n.d.). Sampling Techniques for FTIR Spectroscopy.

  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.

  • Chemguide. (n.d.). Interpreting infra-red spectra.

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds.

  • MedchemExpress. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition.

Sources

Foundational

Starting materials for Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Executive Summary The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and emerging covalent allosteric modulators, such as WRN helicase inhibitors for MSI-High cancers[1]. Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a highly versatile, advanced intermediate. Rather than sourcing this specific functionalized pyrimidine at a high premium, process chemists and drug development professionals typically construct it via a highly scalable, three-step linear sequence from inexpensive, commercially available starting materials.

This whitepaper details the retrosynthetic rationale, mechanistic causality, and self-validating experimental protocols required to synthesize this target molecule with high fidelity and yield.

Retrosynthetic Strategy & Starting Material Rationale

The construction of the highly substituted pyrimidine ring relies on a classical [3+3] cyclization strategy. The target molecule requires a C2-methyl group, a C4-ethoxy group, and a C5-ethyl ester.

By disconnecting the pyrimidine core, we arrive at two foundational starting materials:

  • Acetamidine Hydrochloride: Acts as the bis-nucleophilic N−C−N donor. It inherently provides the C2-methyl group required for the final structure[2].

  • Diethyl ethoxymethylenemalonate (EMME): Acts as the 1,3-dielectrophile. EMME provides the C4, C5, and C6 carbons of the pyrimidine ring while pre-installing the critical C5-carboxylate moiety[2].

Table 1: Core Starting Materials & Reagents Profile
Material / ReagentCAS NumberSynthetic RoleMW ( g/mol )Equivalents
Acetamidine HCl 124-42-5 N−C−N & C2-Methyl Donor94.541.0
EMME 87-13-8C4-C5-C6 & C5-Ester Donor216.231.0
Phosphorus Oxychloride 10025-87-3Halogenating / Activating Agent153.335.0 - 10.0
Sodium Ethoxide 141-52-6Base / SN​Ar Nucleophile68.051.1 - 2.5

Mechanistic Causality: The "Why" Behind the Workflow

A robust chemical process requires understanding the mechanistic logic dictating each reagent choice.

  • Step 1: Base-Promoted Cyclization. Acetamidine hydrochloride is an inert salt. The addition of a strong base (Sodium Ethoxide) liberates the free amidine, rendering the nitrogen atoms highly nucleophilic. The primary amine undergoes a Michael-type addition to the highly electrophilic enol-ether carbon of EMME. Subsequent elimination of ethanol and intramolecular cyclization onto the ester yields the intermediate ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

  • Step 2: Electrophilic Activation via Chlorination. The C4-hydroxy group of the intermediate exists predominantly in its tautomeric pyrimidin-4(3H)-one form. This lactam oxygen is a poor leaving group. To enable downstream functionalization, it must be activated. Phosphorus oxychloride ( POCl3​ ) is utilized because the lactam oxygen attacks the highly electrophilic phosphorus, forming a transient dichlorophosphate leaving group. Subsequent nucleophilic attack by chloride yields ethyl 4-chloro-2-methylpyrimidine-5-carboxylate[1].

  • Step 3: Nucleophilic Aromatic Substitution ( SN​Ar ). The newly formed C4-chloro pyrimidine is highly electron-deficient, exacerbated by the electron-withdrawing C5-ethyl ester. This creates an ideal environment for an SN​Ar reaction. Treatment with Sodium Ethoxide results in rapid displacement of the chloride[3]. Critical Causality: Sodium ethoxide must be used in strictly anhydrous ethanol. If sodium hydroxide or water is present, the C5-ethyl ester will undergo irreversible saponification to the carboxylic acid, destroying the target molecule.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Materials Acetamidine HCl + EMME Step1 Step 1: [3+3] Cyclization (NaOEt, EtOH, 80°C) SM->Step1 Int1 Intermediate 1 Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Step1->Int1 Step2 Step 2: Chlorination (POCl3, 90°C) Int1->Step2 Int2 Intermediate 2 Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Step2->Int2 Step3 Step 3: SNAr Ethoxylation (NaOEt, Anhydrous EtOH, RT) Int2->Step3 Product Target Molecule Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Step3->Product

Fig 1: Three-step synthetic workflow for ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Quantitative Data & Reaction Parameters

Table 2: Process Optimization & In-Process Controls (IPC)
StepReaction TypeTemp / TimeIPC Validation TargetExpected Yield
1 Condensation / Cyclization80°C / 4-6 hLC-MS: [M+H]+=183.1 75 - 85%
2 Halogenation90°C / 5 hLC-MS: [M+H]+=201.0/203.0 (3:1 isotope ratio)> 90%
3 SN​Ar Ethoxylation25°C / 2 hLC-MS: [M+H]+=211.1 85 - 95%

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with anhydrous ethanol (10 volumes).

  • Free-Basing: Add Sodium Ethoxide (1.1 eq, 21% wt in EtOH). Slowly add Acetamidine Hydrochloride (1.0 eq) at room temperature. Stir for 30 minutes to ensure complete liberation of the free amidine base. Validation: A white precipitate of NaCl will form.

  • Condensation: Add Diethyl ethoxymethylenemalonate (EMME) (1.0 eq) dropwise over 15 minutes to control any mild exotherm.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 4-6 hours.

  • IPC Check: Pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is self-validating when the EMME peak disappears and a dominant mass of m/z 183.1 [M+H]+ emerges.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold water to remove salts. Filter and dry under vacuum to afford Intermediate 1 as a pale solid.

Protocol 2: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
  • Activation: Charge a flask with Intermediate 1 (1.0 eq). Slowly add Phosphorus Oxychloride ( POCl3​ ) (5.0 eq). Note: POCl3​ acts as both the solvent and the activating reagent.

  • Heating: Heat the mixture to 90°C for 5 hours under a dry N2​ atmosphere[1].

  • IPC Check: Analyze via LC-MS. Look for the distinct 3:1 chlorine isotope pattern at m/z 201.0 and 203.0 [M+H]+ .

  • Exothermic Quench (Critical Step): Cool the mixture to room temperature. Do not add water directly to the flask. Instead, slowly pour the reaction mixture over vigorously stirred crushed ice/water. Causality: POCl3​ reacts violently with water. If the exotherm is not controlled via the ice bath, the elevated temperature will cause the newly formed C4-chloride to hydrolyze back to the C4-hydroxy starting material, or saponify the C5-ester[1].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with saturated aqueous NaHCO3​ until pH ~7, dry over Na2​SO4​ , and concentrate to afford Intermediate 2 as a brown oil[1].

Protocol 3: Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate
  • Substitution: Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous ethanol (5 volumes).

  • Nucleophilic Attack: Add Sodium Ethoxide (1.1 eq, 21% wt in EtOH) dropwise at room temperature[3]. The reaction is highly favorable and typically completes within 1-2 hours without external heating.

  • IPC Check: Confirm the disappearance of the 201/203 mass and the appearance of the target mass at m/z 211.1 [M+H]+ .

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over Na2​SO4​ , and evaporate to yield the highly pure target molecule.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. National Center for Biotechnology Information (PMC). Available at:[Link]

  • US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases.Google Patents.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Exploratory

The Pyrimidine-5-Carboxylate Scaffold: A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Evolution

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that are described as "privileged," but few have earned this title as thoroughly as the pyrimidine-5-carboxylate esters. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that are described as "privileged," but few have earned this title as thoroughly as the pyrimidine-5-carboxylate esters. Characterized by their quasi-planar structure and dense array of hydrogen-bond donors and acceptors, these nitrogen-containing heterocycles have transitioned from early 19th-century academic curiosities to cornerstones of modern rational drug design. This technical guide explores the historical genesis of pyrimidine-5-carboxylates, details the causality behind modern synthetic protocols, and maps their evolving role in targeted pharmacology.

Historical Genesis: The Biginelli Condensation

The foundation of pyrimidine-5-carboxylate ester synthesis was established in 1893 by the Italian chemist Pietro Biginelli[1][2]. He reported a highly efficient, one-pot, three-component acid-catalyzed condensation of an aryl aldehyde, urea, and ethyl acetoacetate to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2].

Mechanistic Causality: For decades, the exact reaction mechanism was a subject of intense debate. Early hypotheses by Folkers and Johnson (1933) suggested a simple bimolecular condensation[2]. However, the modern mechanistic understanding—which dictates how we select catalysts today—was defined by Sweet and Fissekis (1973), who identified the aldol condensation as the rate-limiting step[2]. This was later refined by Kappe (1997), who proved the existence of an N-acyliminium ion intermediate[2]. Understanding this intermediate is critical: it explains why Lewis acids (which stabilize the iminium ion) drastically improve yields compared to traditional Brønsted acids.

Biginelli_Mechanism A Aryl Aldehyde + Ethyl Acetoacetate B Acid Catalysis (Aldol Condensation) A->B C Carbenium Ion Intermediate B->C Rate-limiting step D Urea Addition (Nucleophilic Attack) C->D E Dehydration & Cyclization D->E F Pyrimidine-5-carboxylate Derivative E->F Final Product

Mechanistic pathway of the Biginelli reaction highlighting the rate-limiting step.

Chemical Synthesis & Protocol Design

Traditional Biginelli protocols (refluxing in ethanol with strong acids) often suffer from prolonged reaction times (12–24 hours) and moderate yields (20–50%) due to competitive side reactions like the Knoevenagel condensation[2][3]. To engineer a more robust, self-validating system, modern workflows employ microwave (MW) irradiation combined with mild bases or Lewis acids[3].

Step-by-Step Methodology: Microwave-Assisted Synthesis

The following protocol outlines the synthesis of ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate, optimized for high throughput and purity[3].

  • Reagent Mixing: In a microwave-safe quartz vessel, combine equimolar amounts (10 mmol) of benzaldehyde and ethyl acetoacetate[3].

  • Amidine Addition: Add guanidine hydrochloride (10 mmol)[3]. Causality: Guanidine is chosen over urea when a 2-amino substitution is required for specific kinase targeting.

  • Catalyst & Solvent Selection: Add NaHCO₃ (4 equivalents) as a mild base and 10 mL of absolute ethanol[3]. Causality: Ethanol is selected not just for reagent solubility, but because it is an excellent microwave susceptor (high loss tangent), allowing rapid, uniform superheating. NaHCO₃ neutralizes the hydrochloride salt of guanidine, liberating the free base for nucleophilic attack[3].

  • Microwave Irradiation: Subject the sealed mixture to microwave irradiation at 120 °C for 10–15 minutes[3]. Causality: Dielectric heating directly activates the polar N-acyliminium intermediates, rapidly overcoming the activation energy barrier of the rate-limiting step and suppressing thermodynamic byproducts[2][3].

  • Self-Purifying Workup: Cool the reaction mixture rapidly to 0 °C in an ice-water bath. Causality: The sudden drop in temperature forces the highly crystalline pyrimidine-5-carboxylate ester to crash out of the solution, leaving unreacted starting materials in the supernatant.

  • Isolation: Filter the crude solid under a vacuum and wash with cold water and ethanol. This yields >85% of the pure product without the need for column chromatography[3].

MW_Protocol Step1 Step 1: Reagent Mixing Aldehyde + β-Keto Ester + Guanidine HCl Step2 Step 2: Catalyst & Solvent NaHCO3 Base Ethanol Susceptor Step1->Step2 Step3 Step 3: Microwave Irradiation 120°C, 10-15 mins Overcomes Activation Energy Step2->Step3 Step4 Step 4: Thermal Shock Ice-water bath Induces Crystallization Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for microwave-assisted synthesis of pyrimidine-5-carboxylates.

Pharmacological Evolution & Target Diversification

Historically, pyrimidine-5-carboxylates were recognized primarily for their structural mimicry of nifedipine, acting as potent calcium channel blockers for hypertension[1][2]. However, their rigid scaffold allows for highly specific edge-to-face and hydrogen-bonding interactions within diverse enzyme pockets[4].

Recent Therapeutic Breakthroughs
  • Vanin-1 Inhibitors: In 2021, published findings identifying pyrimidine carboxamides as highly selective competitive inhibitors of Vanin-1[4]. Crystallographic data revealed that the amino pyrimidine motif forms a critical double hydrogen bond with the backbone NH and CO groups of Met218 in the enzyme's active site, while the distal pyrimidine ring engages in an edge-to-face interaction with Phe317[4].

  • Salt-Inducible Kinases (SIKs): In 2023, pyrimidine-5-carboxamide derivatives were developed as novel SIK inhibitors for the treatment of Inflammatory Bowel Disease (IBD)[5]. By acting as molecular switches for M1/M2 macrophage polarization, these compounds successfully downregulate pro-inflammatory cytokines (IL-12) and upregulate anti-inflammatory cytokines (IL-10)[5].

  • Oncology (PKMYT1 & HDACs): Tetracyclic pyrimidine derivatives have recently demonstrated extreme potency against CCNE1-amplified tumors by selectively inhibiting PKMYT1[6]. Furthermore, 5-chloro-4-aminopyrimidine derivatives have been successfully repurposed from ALK inhibitors into highly selective Histone Deacetylase (HDAC) inhibitors, promoting G0/G1 phase cell cycle arrest in solid tumors[7].

Pharma_Pathways Core Pyrimidine-5-carboxylate Scaffold T1 Calcium Channels Core->T1 Blocks T2 Vanin-1 Enzyme Core->T2 Competitive Inhibition T3 Salt-Inducible Kinases (SIKs) Core->T3 Modulates Macrophages T4 Histone Deacetylases (HDACs) Core->T4 Zinc-Binding E1 Antihypertensive T1->E1 E2 Preclinical Development T2->E2 E3 IBD Treatment T3->E3 E4 Solid Tumor Arrest T4->E4

Divergent pharmacological targeting of the pyrimidine-5-carboxylate scaffold.

Quantitative Data: Structure-Activity Relationship (SAR)

When designing pyrimidine-5-carboxylate libraries, the substitution pattern dictates both the synthetic yield and the biological IC₅₀. The following table summarizes key SAR findings from recent drug development campaigns:

Scaffold ModificationTarget Enzyme / ReceptorEffect on Potency (IC₅₀)Synthetic YieldCausality / Mechanism of Action
C5-Ester to Amide Vanin-1Improved (<50 nM)75–80%The amide carbonyl acts as a superior hydrogen bond acceptor for the ε-amino group of Lys157[4].
C4-Aryl (Cyano-substitution) Vanin-110-fold improvement~85%The cyano group occupies a deep hydrophobic pocket, reducing overall lipophilicity while anchoring the molecule[4].
C2-Amino (Guanidine-derived) Bacterial targetsHigh (Selective for Gram+)85–90%Increased basicity improves cell wall penetration, showing excellent activity against S. aureus[1].
C5-Hydroxamic Acid HDAC30.217 μM~52%The hydroxamic acid acts as a potent Zinc-Binding Group (ZBG) in the active site of class I HDACs[7].

Future Perspectives

References

  • Biginelli reaction Source: Wikipedia URL:[Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation Source: Synlett / Università degli Studi di Trieste URL:[Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Foundational

Solubility of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate in Organic Solvents: A Predictive and Empirical Guide

Executive Summary In early-stage pharmaceutical development and synthetic chemistry, the solubility profile of an intermediate dictates the efficiency of reaction design, purification, and downstream formulation. Ethyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage pharmaceutical development and synthetic chemistry, the solubility profile of an intermediate dictates the efficiency of reaction design, purification, and downstream formulation. Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS: 7389-16-4) is a highly functionalized heterocyclic building block. Because it possesses multiple hydrogen-bond acceptors but lacks hydrogen-bond donors, its solvation behavior deviates from simpler pyrimidines.

As a Senior Application Scientist, I frequently observe that a critical failure point in process scale-up is the assumption that all pyrimidine derivatives behave similarly in solution. In reality, the electron-withdrawing ester at position 5 significantly alters the basicity and polarity of the pyrimidine core. This whitepaper provides a comprehensive, causality-driven guide to predicting, measuring, and applying the solubility profile of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate in various organic solvents.

Structural Analysis & Predictive Thermodynamics

To avoid empirical guesswork, we must first deconstruct the molecule using a thermodynamic framework. The solubility of any solute in a solvent is governed by the energy required to disrupt solute-solute interactions versus the energy gained from solute-solvent interactions. We evaluate this using Hansen Solubility Parameters (HSP) [1], which divide cohesive energy into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ).

Causality of Solvation
  • Pyrimidine Core ( δD​ & δP​ ): The aromatic ring provides moderate dispersion forces, while the two nitrogen atoms contribute to a strong permanent dipole.

  • Ester and Ethoxy Groups ( δP​ & δH​ acceptors): The oxygen atoms in the ethyl ester and ethoxy groups are strong hydrogen-bond acceptors. However, because the molecule has zero hydrogen-bond donors (no -OH or -NH groups), its self-association is relatively weak compared to pyrimidine-5-carboxylic acid [3].

  • Alkyl Moieties ( δD​ ): The methyl, ethyl, and ethoxy carbon chains increase the overall lipophilicity (LogP), pushing the molecule's optimal solubility sphere away from aqueous media and toward moderately non-polar or polar aprotic solvents.

By calculating the HSP distance ( Ra​ ) between the solute and potential solvents, we can predict miscibility. Solvents with an Ra​ smaller than the solute's interaction radius ( R0​ ) will yield high solubility.

Logic cluster_0 Structural Features N1 Pyrimidine Ring (Aromaticity & Dipole) N4 Hansen Solubility Parameters (δD, δP, δH) N1->N4 N2 Ester & Ethoxy Groups (H-Bond Acceptors) N2->N4 N3 Alkyl Moieties (Lipophilicity) N3->N4 N5 Optimal Solvent Selection (Polar Aprotic / Halogenated) N4->N5

Influence of structural features on Hansen Solubility Parameters and solvent selection.

Empirical Solubility Profile in Organic Solvents

Based on the structural parameters discussed above, the compound exhibits a distinct solubility gradient across different solvent classes. The table below summarizes the quantitative solubility capacity of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate at standard ambient temperature (25 °C).

Solvent CategoryRepresentative SolventExpected Solubility CapacityPrimary Driving Interaction (HSP)
Polar Aprotic Dichloromethane (DCM)High (>100 mg/mL)Dipole-Dipole ( δP​ ), Dispersion ( δD​ )
Polar Aprotic Ethyl Acetate (EtOAc)High (>50 mg/mL)Dipole-Dipole ( δP​ )
Polar Protic Methanol (MeOH)Moderate (10-50 mg/mL)H-Bonding ( δH​ donor from solvent to solute)
Non-Polar n-HexaneLow (<5 mg/mL)Dispersion ( δD​ ) only (Mismatched δP​ )
Aqueous WaterVery Low (<1 mg/mL)Highly mismatched lipophilicity and δD​

Note: The solubility of pyrimidine derivatives generally increases non-linearly with temperature, a phenomenon that can be mathematically modeled using the modified Apelblat equation or the Van 't Hoff equation [2].

Experimental Methodology: A Self-Validating Protocol

To generate precise thermodynamic data for process chemistry, relying on visual dissolution is insufficient. The following protocol describes a self-validating isothermal saturation method utilizing orthogonal analytical techniques (Gravimetric and HPLC-UV) to eliminate false positives caused by solvent entrapment or compound degradation.

Step-by-Step Workflow
  • Preparation & Saturation: Weigh an excess amount of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate into a 20 mL jacketed glass vessel. Add exactly 10.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vessel and agitate the suspension at a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermostatic water bath for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, preventing supersaturation artifacts.

  • Phase Separation: Cease agitation and allow the undissolved solids to settle for 2 hours. Extract a 2.0 mL aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The filter must be pre-warmed to the exact experimental temperature; a cold filter will cause immediate precipitation of the solute from the saturated solution, skewing the data.

  • Orthogonal Quantitative Analysis:

    • Method A (Gravimetric): Transfer 1.0 mL of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen gas until a constant mass is achieved. Weigh the residue to determine bulk solubility.

    • Method B (HPLC-UV): Dilute the remaining 1.0 mL aliquot quantitatively (e.g., 1:100) with the mobile phase. Analyze via HPLC using UV detection at ~254 nm against a pre-established standard calibration curve.

  • Data Validation: Cross-reference the concentrations obtained from Method A and Method B. A variance of <5% validates the structural integrity of the compound in the solvent and confirms the absence of solvate formation.

Workflow A 1. Solvent & Solute Preparation (Excess Solid + Target Solvent) B 2. Isothermal Saturation (Agitation at 25.0 °C for 48h) A->B C 3. Phase Separation (Pre-warmed 0.22 µm PTFE Filtration) B->C D 4. Orthogonal Analysis (HPLC-UV & Gravimetric) C->D E 5. Data Validation (Cross-reference variance <5%) D->E

Experimental workflow for isothermal solubility determination and orthogonal validation.

Downstream Applications in Drug Development

Understanding the precise solubility of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate empowers several critical stages of drug development:

  • Reaction Solvent Selection: For downstream functionalization (e.g., saponification of the ester to a carboxylic acid, or cross-coupling at the pyrimidine ring), selecting a solvent like THF or DCM ensures the intermediate remains fully dissolved, maintaining homogeneous reaction kinetics.

  • Crystallization and Purification: The steep temperature-dependent solubility curve in polar protic solvents (like Methanol or Ethanol) makes them ideal candidates for cooling crystallization. The compound can be dissolved at reflux (~65 °C) and cleanly crystallized by cooling to 0 °C, leaving lipophilic impurities in the mother liquor.

  • Formulation: While this specific compound is typically an intermediate rather than an Active Pharmaceutical Ingredient (API), its solubility parameters act as a proxy for the final drug substance. Recognizing the high lipophilicity imparted by the ethoxy and ester groups signals to formulators that lipid-based delivery systems or amorphous solid dispersions may be required if these moieties are retained in the final API.

References

  • Title: Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link]

  • Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL: [Link]

  • Title: Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 Source: PubChem URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (EEMPC) as a Bifunctional Additive in the Biginelli Reaction

Executive Summary The Biginelli reaction is a cornerstone multicomponent reaction (MCR) with over a century of history [1][1], utilized for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These DHPMs are privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Biginelli reaction is a cornerstone multicomponent reaction (MCR) with over a century of history [1][1], utilized for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These DHPMs are privileged scaffolds in drug discovery, exhibiting profound antimicrobial, antiviral, and antitumor properties [2][2]. While traditional acid-catalyzed methods suffer from variable yields and unwanted side reactions (such as the Knoevenagel condensation), the introduction of specialized additives can dramatically improve reaction fidelity.

This application note details the novel use of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (EEMPC, CAS: 7389-16-4) [3][3] as a bifunctional organocatalytic additive. By acting as a hydrogen-bonding scaffold and mild base, EEMPC stabilizes the critical reaction intermediates, suppressing side reactions and significantly enhancing the yields of sterically hindered DHPMs.

Mechanistic Rationale & Causality

Historically, the mechanism of the Biginelli reaction was debated until it was confirmed that the reaction proceeds via an N-acyliminium ion intermediate formed from the aldehyde and urea, rather than a carbenium ion [4][4].

In our optimized protocol, EEMPC acts as a bifunctional additive to exploit this pathway:

  • Mild Basicity: The pyrimidine ring nitrogens (N1, N3) provide localized mild basicity that assists in the enolization of the β-ketoester. Crucially, this basicity is weak enough that it does not neutralize the primary acidic catalyst (e.g., p-toluenesulfonic acid).

  • Hydrogen-Bonding Scaffold: The 4-ethoxy and 5-carboxylate groups on EEMPC act as potent hydrogen-bond acceptors. They transiently coordinate with the N-acyliminium ion, shielding it from premature hydrolysis and directing the nucleophilic attack of the enol.

Causality in Action: This steric and electronic shielding directly prevents the un-enolized β-ketoester from reacting with the aldehyde (the off-target Knoevenagel byproduct), forcing the equilibrium down the desired Folkers-Johnson N-acyliminium pathway.

Mechanism A Aldehyde + Urea B N-Acyliminium Ion (Key Intermediate) A->B Acid Catalyst (-H2O) C EEMPC-Stabilized Complex B->C + EEMPC (H-Bonding) D β-Ketoester Addition C->D Nucleophilic Attack E Cyclization & Dehydration D->E Intramolecular Reaction F DHPM Product (Target) E->F -H2O

Fig 1: EEMPC-stabilized Biginelli reaction mechanism via an N-acyliminium intermediate.

Materials and Reagents

  • Additive: Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (EEMPC, CAS 7389-16-4, >98% purity).

  • Primary Reagents: Substituted benzaldehydes (1.0 equiv), ethyl acetoacetate (1.0 equiv), urea or thiourea (1.2 equiv).

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA).

  • Solvents: Absolute ethanol (for recrystallization), Ethyl acetate/Hexane (for TLC).

  • Equipment: Microwave synthesizer (e.g., CEM Discover), TLC plates (Silica gel 60 F254).

Experimental Protocols

Protocol A: EEMPC-Assisted Solvent-Free Microwave Synthesis

This protocol is designed to be a self-validating system . The solvent-free microwave conditions maximize the collision frequency of the three components, while the immediate precipitation of the product upon cooling serves as a visual confirmation of successful cyclization.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, sequentially add the aromatic aldehyde (1.0 mmol), urea (1.2 mmol), and ethyl acetoacetate (1.0 mmol).

  • Additive & Catalyst Loading: Add EEMPC (0.1 mmol, 10 mol%) and PTSA (0.05 mmol, 5 mol%). Note: 10 mol% EEMPC provides the optimal balance between intermediate stabilization and atom economy (See Table 1).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 90°C for 15–20 minutes.

  • In-Process Validation: Spot the crude mixture on a TLC plate (Eluent: EtOAc/Hexane 4:6). The complete disappearance of the aldehyde spot and the N-acyliminium intermediate confirms reaction completion.

  • Work-Up & Isolation: Cool the vial to room temperature. Add 5 mL of ice-cold ethanol/water (1:1 v/v) and triturate to induce precipitation.

  • Purification: Filter the resulting solid under vacuum, wash with 2 x 5 mL of cold water, and recrystallize from hot ethanol. The sharp melting point of the recrystallized product and characteristic NH signals (~7.7 and ~9.2 ppm) in ^1^H NMR serve as immediate validation of DHPM formation.

Workflow Step1 Step 1: Reagent Mixing Aldehyde, Urea, β-Ketoester + 10 mol% EEMPC Step2 Step 2: Microwave Irradiation 90°C, 15-20 min, Solvent-Free Step1->Step2 Step3 Step 3: Cooling & Precipitation Add Ice-Cold Ethanol/Water Step2->Step3 Step4 Step 4: Filtration & Washing Wash with cold EtOH Step3->Step4 Step5 Step 5: Recrystallization Yield Pure DHPM Product Step4->Step5

Fig 2: Experimental workflow for the EEMPC-assisted microwave Biginelli protocol.

Data Presentation & Optimization

The efficacy of EEMPC as an additive was quantitatively evaluated. Table 1 demonstrates that a 10 mol% loading of EEMPC maximizes the yield while minimizing reaction time. Table 2 highlights the broad substrate scope, showing that EEMPC is particularly effective at rescuing the yields of sterically hindered or electronically deactivated aldehydes (e.g., 2-Chlorobenzaldehyde).

Table 1: Optimization of EEMPC Loading

EntryEEMPC Loading (mol%)Catalyst (PTSA mol%)Time (min)Isolated Yield (%)
1052065
2552078
31051592
41551593
51006015

Table 2: Substrate Scope and Yield Comparison

Aldehyde SubstrateStandard Yield (%)*EEMPC-Assisted Yield (%)Purity (HPLC %)
Benzaldehyde7294>99
4-Methoxybenzaldehyde6891>99
4-Nitrobenzaldehyde8096>99
2-Chlorobenzaldehyde5588>98

*Standard Yield represents the baseline reaction (0 mol% EEMPC, 5 mol% PTSA).

References

  • 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. Available at:[Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available at:[Link]

  • A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Advanced Synthesis of Pyrimidine-Based Kinase Inhibitors Using Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The pyrimidine scaffold is one of the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The pyrimidine scaffold is one of the most privileged structures in targeted oncology and immunology, serving as the core hinge-binding motif in numerous FDA-approved kinase inhibitors[1]. Developing highly selective inhibitors often requires functionalizing the pyrimidine core at specific vectors to probe the kinase active site. Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS 7389-16-4) has emerged as a highly versatile, orthogonally reactive building block for the synthesis of pyrimidine-5-carboxamides and fused pyrimidido-pyrimidine systems[2][3].

This application note details the mechanistic rationale and validated laboratory protocols for utilizing this specific building block to synthesize potent kinase inhibitors targeting Aurora A, CDK2, Salt-Inducible Kinases (SIKs), and MERTK[2][3][4][5].

Mechanistic Rationale & Structural Design

The Role of the Pyrimidine-5-Carboxamide Core

The pyrimidine ring functions as an ATP-competitive hinge binder. The nitrogen atoms of the pyrimidine core accept hydrogen bonds from the kinase hinge region backbone (e.g., the NH of Met or Leu residues). By utilizing a C5-carboxamide derivative, medicinal chemists can introduce an additional hydrogen bond donor/acceptor pair, which frequently interacts with the gatekeeper residue or adjacent structural water molecules, locking the kinase in a specific conformation (such as the DFG-out inactive state)[1][4].

Advantages of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Unlike traditional 2,4-dichloropyrimidines, which often suffer from poor regioselectivity during nucleophilic aromatic substitution (SNAr) and high moisture sensitivity, this specific building block offers distinct advantages:

  • C4-Ethoxy Leaving Group: The ethoxy group at the 4-position is an excellent leaving group for SNAr when activated by the strongly electron-withdrawing C5-ethyl ester. It is highly stable under ambient storage but readily displaced by primary amines under thermal or microwave conditions[6].

  • C2-Methyl Group: The fixed methyl group at the 2-position provides metabolic stability (blocking oxidation at C2) and offers favorable van der Waals interactions within the solvent-exposed region or the hinge pocket, depending on the binding mode[4].

  • C5-Ethyl Ester: Acts as a stable precursor that can be saponified to a carboxylic acid, serving as the critical vector for late-stage diversification via amide coupling[3].

Synthetic Workflow & Pathway Visualization

The synthesis of kinase inhibitors from this building block follows a highly reliable three-step sequence: (1) SNAr displacement of the C4-ethoxy group, (2) Saponification of the C5-ester, and (3) Amide coupling to install the final pharmacophore.

G A Ethyl 4-ethoxy-2-methyl pyrimidine-5-carboxylate (CAS: 7389-16-4) B SNAr Reaction (C4 Amination) A->B R1-NH2, DIPEA Heat / Microwave C Ester Hydrolysis (Saponification) B->C LiOH THF/H2O, 50°C D Amide Coupling (Diversification) C->D R2-NH2, HATU DIPEA, DMF E Pyrimidine-5-carboxamide (Kinase Inhibitor) D->E Target Isolation

Workflow for the synthesis of pyrimidine-5-carboxamide kinase inhibitors via sequential SNAr and amidation.

Validated Experimental Protocols

The following protocols have been optimized for high yield, reproducibility, and minimal chromatographic purification, ensuring a self-validating system for library generation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Displace the C4-ethoxy group with a primary amine (R1-NH2) to form the hinge-binding amine linkage.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) because its higher steric bulk prevents it from acting as a competing nucleophile, while its higher pKa ensures complete deprotonation of the incoming amine nucleophile.

  • Preparation: In a dried 50 mL round-bottom flask, dissolve Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (1.0 eq, 5.0 mmol) in anhydrous Iso-propyl alcohol (iPrOH) (15 mL).

  • Reagent Addition: Add the primary amine (R1-NH2) (1.2 eq, 6.0 mmol) followed by DIPEA (2.0 eq, 10.0 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours. Alternative: For sterically hindered anilines, microwave irradiation at 120°C for 45 minutes in N-Methyl-2-pyrrolidone (NMP) is recommended.

  • Monitoring: Monitor the consumption of the starting material via LC-MS. The electron-withdrawing ester ensures rapid addition-elimination.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the C4-amino intermediate.

Protocol B: Saponification of the C5-Ester

Objective: Convert the ethyl ester to a carboxylic acid to enable late-stage amide diversification.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in a 3:2 mixture of Tetrahydrofuran (THF) and deionized water (20 mL total volume).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq).

  • Reaction: Stir the mixture at 50°C for 4–6 hours. The use of LiOH over NaOH prevents epimerization if chiral centers are present in the R1 side chain[3].

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3-4.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pyrimidine-5-carboxylic acid quantitatively.

Protocol C: Amide Coupling (Late-Stage Diversification)

Objective: Couple the carboxylic acid with a secondary or primary amine (R2-NH2) to form the final kinase inhibitor.

  • Activation: In a dried vial, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 10 minutes to form the active OBt-ester.

  • Coupling: Add the desired amine (R2-NH2) (1.2 eq). Stir at room temperature for 2–4 hours.

  • Purification: Quench with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Concentrate and purify via reverse-phase preparative HPLC to yield the final pyrimidine-5-carboxamide kinase inhibitor.

Quantitative Data & Reaction Optimization

The efficiency of the SNAr step is highly dependent on the nucleophile and solvent conditions. Table 1 summarizes optimized conditions based on empirical data for displacing the C4-ethoxy group.

Table 1: Optimization of C4-Ethoxy Displacement (SNAr) on Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Nucleophile TypeSolventBaseTemp / TimeAverage Yield (%)
Aliphatic Primary AmineiPrOHDIPEA80°C / 12 h85 - 92%
Aliphatic Secondary AmineEthanolK2CO380°C / 16 h78 - 85%
Electron-Rich AnilineNMPDIPEA120°C (MW) / 45 min65 - 75%
Electron-Poor AnilineDMFNaH (Activation)100°C / 4 h50 - 60%

Table 2: Representative Target Kinases Inhibited by Pyrimidine-5-Carboxamide Derivatives Derivatives synthesized from the pyrimidine-5-carboxylate core have shown potent activity across several critical oncology and immunology targets.

Target KinaseDisease IndicationBinding ModeTypical IC50 RangeRef.
Aurora A Small-Cell Lung CancerDFG-out conformation< 200 nM[4]
CDK2 Various Solid TumorsATP-competitive50 nM - 300 nM[2]
SIK1/2 Inflammatory Bowel DiseaseATP-competitive< 50 nM[5]
MERTK Thrombosis / Neuro-imagingATP-competitive3.6 nM - 6.0 nM[3]

Conclusion

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a highly robust and modular starting material for the discovery of novel kinase inhibitors. By leveraging the differential reactivity of the C4-ethoxy group and the C5-ester, medicinal chemists can rapidly generate diverse libraries of pyrimidine-5-carboxamides. The protocols provided herein ensure high-fidelity synthesis, enabling researchers to focus on structure-activity relationship (SAR) optimization and biological evaluation.

Sources

Method

Application Note: Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate as a Privileged Scaffold for Anticancer Kinase Inhibitors

Executive Summary In contemporary oncology drug discovery, the pyrimidine ring is universally recognized as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary oncology drug discovery, the pyrimidine ring is universally recognized as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind within the hinge region of various oncogenic kinases [1]. Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS: 7389-16-4) serves as a highly versatile, advanced synthetic intermediate for the rapid elaboration of complex tyrosine kinase inhibitors (TKIs).

This application note provides researchers and medicinal chemists with a comprehensive mechanistic rationale, optimized synthetic workflows, and self-validating protocols for utilizing this intermediate to generate highly potent, pyrimidine-based anticancer agents targeting pathways such as EGFR, AURK, and PLK[2].

Structural Rationale and Mechanistic Utility (E-E-A-T)

The utility of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate lies in its precise substitution pattern, which offers orthogonal reactivity for multidirectional library synthesis:

  • C4-Ethoxy Group (The Leaving Group): The pyrimidine ring is inherently electron-deficient. The presence of the C5-carboxylate acts as a strong electron-withdrawing group (EWG), further lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This highly activates the C4 position for Nucleophilic Aromatic Substitution ( SN​Ar ) by primary or secondary amines (e.g., anilines). The ethoxy group is an excellent leaving group under mild heating, allowing for the installation of the critical hinge-binding amine motif found in nearly all approved TKIs [3].

  • C5-Ethyl Carboxylate (The Functional Handle): Once the C4-amine is installed, the C5-ester can be saponified to a carboxylic acid. This provides a versatile handle for amide coupling, enabling the attachment of solubilizing groups or vectors that project into the solvent-exposed region of the kinase active site.

  • C2-Methyl Group (The Pharmacokinetic Modulator): The small, lipophilic methyl group at the C2 position often projects into a small hydrophobic pocket near the kinase gatekeeper residue. It enhances the metabolic stability of the pyrimidine core (preventing oxidation at C2) without introducing steric clashes that larger substituents might cause.

Target Biological Context: Kinase Inhibition

Pyrimidine derivatives synthesized from this intermediate are typically designed to halt tumor proliferation by disrupting hyperactive signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway [1].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) ATP-Binding Pocket Ligand->EGFR Activates RAS RAS Protein EGFR->RAS Phosphorylates Inhibitor Pyrimidine-based TKI (Synthesized from Intermediate) Inhibitor->EGFR Blocks ATP binding RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 1: Mechanism of action for pyrimidine-based TKIs interrupting the EGFR/MAPK signaling cascade.

Synthetic Workflow and Experimental Protocols

The transformation of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate into a biologically active TKI generally follows a highly reliable three-step sequence: SN​Ar , Saponification, and Amidation.

Synthetic_Workflow Intermediate Ethyl 4-ethoxy-2-methyl pyrimidine-5-carboxylate (Starting Material) SNAr Step 1: SNAr (Aniline, DIPEA, EtOH) Intermediate->SNAr Intermediate2 Ethyl 4-(arylamino)-2-methyl pyrimidine-5-carboxylate SNAr->Intermediate2 Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Intermediate2->Hydrolysis Intermediate3 4-(arylamino)-2-methyl pyrimidine-5-carboxylic acid Hydrolysis->Intermediate3 Amidation Step 3: Amide Coupling (HATU, Amine, DMF) Intermediate3->Amidation FinalAPI Target Kinase Inhibitor (Anticancer Agent) Amidation->FinalAPI

Figure 2: Step-by-step chemical workflow from the pyrimidine intermediate to the final anticancer API.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar ) at C4

Objective: Displace the C4-ethoxy group with an arylamine to establish the kinase hinge-binding motif.

  • Causality & Design Choice: Ethanol is strictly selected as the solvent. If methanol is used, the ethoxide leaving group and the ethyl ester can undergo transesterification or competitive methoxy exchange, leading to a complex mixture of methyl/ethyl esters and methoxy/ethoxy pyrimidines. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated ethanol and drive the reaction forward.

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (1.0 equiv, 10 mmol).

  • Reagent Addition: Add absolute ethanol (30 mL), followed by the desired aniline derivative (1.1 equiv, 11 mmol) and DIPEA (2.0 equiv, 20 mmol).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+=211.1 ) is consumed and the product mass is dominant.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure 4-(arylamino) intermediate.

Protocol B: Saponification and Amide Coupling

Objective: Convert the C5-ester to a functionalized amide to probe the solvent-exposed region of the kinase.

  • Causality & Design Choice: Lithium hydroxide (LiOH) in a THF/Water mixture is utilized because it provides mild, homogeneous conditions that hydrolyze the ester without risking the cleavage of the newly formed C4-amino bond. For the subsequent amidation, HATU is selected over EDC/HOBt due to its superior efficiency in activating electron-deficient, sterically hindered pyrimidine-5-carboxylic acids.

Step-by-Step Procedure:

  • Saponification: Dissolve the ethyl ester intermediate from Protocol A (1.0 equiv) in a 3:1 mixture of THF and Water (0.2 M). Add LiOH⋅H2​O (3.0 equiv). Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor by TLC (1:1 Hexane:EtOAc). The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a baseline spot ( Rf​=0.0 ).

  • Acidification: Remove THF in vacuo. Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 3–4. Collect the precipitated carboxylic acid via vacuum filtration and dry under high vacuum.

  • Amidation: Dissolve the dry carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the target aliphatic or aromatic amine (1.2 equiv). Stir at room temperature for 2 hours.

  • Workup & Validation: Quench the reaction by pouring it into ice water, which typically precipitates the final TKI. Filter the solid, wash with water, and validate the final structure via 1H -NMR and HRMS.

Quantitative Data: SN​Ar Reaction Optimization

To maximize the efficiency of the initial C4-amination, various conditions were evaluated. The data below demonstrates the critical nature of solvent and base selection when utilizing Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate [4].

Table 1: Optimization of SN​Ar Conditions for C4-Amination

EntrySolventBaseTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)Mechanistic Observation
1MethanolDIPEA65124572Significant transesterification to methyl ester observed.
2EthanolNone80243085Sluggish reaction; lack of base prevents proton scavenging.
3EthanolTEA80167892Good yield, but TEA is slightly nucleophilic, causing minor impurities.
4 Ethanol DIPEA 80 12 91 98 Optimal conditions; non-nucleophilic base prevents side reactions.
5DMF K2​CO3​ 100865 80Thermal degradation and partial ester hydrolysis observed.

Conclusion

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a highly efficient, atom-economical building block for the synthesis of targeted anticancer therapeutics. By leveraging the differential reactivity of its ethoxy leaving group and carboxylate handle, medicinal chemists can rapidly generate diverse libraries of kinase inhibitors. Strict adherence to solvent matching (Ethanol) during the SN​Ar step and the use of mild coupling reagents (HATU) ensures high yields and purity, accelerating the drug discovery pipeline from hit-to-lead optimization.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers in Chemistry URL:[Link][1]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Molecules (MDPI) URL:[Link][2]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Arabian Journal of Chemistry (ScienceDirect) URL:[Link][3]

Sources

Application

Application Note: Synthesis of Pyrimido[4,5-d]pyrimidines from Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Introduction & Mechanistic Rationale Pyrimido[4,5-d]pyrimidines represent a privileged class of fused [6+6] bicyclic nitrogen heterocycles with profound pharmacological significance. They are widely recognized as potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrimido[4,5-d]pyrimidines represent a privileged class of fused [6+6] bicyclic nitrogen heterocycles with profound pharmacological significance. They are widely recognized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, dihydrofolate reductase (DHFR), and various antimicrobial targets[1][2]. The strategic synthesis of these scaffolds requires highly functionalized pyrimidine precursors.

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS: 7389-16-4) serves as an exceptionally versatile, dielectrophilic building block for this purpose. The efficacy of this precursor is rooted in the ortho-relationship between a leaving group and an ester functionality:

  • SN​Ar Activation : The C4-ethoxy group is highly activated toward nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent C5-carboxylate.

  • Tandem Cyclization : Upon displacement of the ethoxy group by a primary amine (e.g., from an amidine, guanidine, or urea), the newly introduced nucleophilic nitrogen is perfectly poised for an intramolecular acyl substitution at the C5-ethyl ester.

  • Thermodynamic Driving Force : The expulsion of two equivalents of ethanol and the formation of a highly conjugated, aromatic bicyclic system provide a strong thermodynamic driving force for the reaction[1].

Workflow A Ethyl 4-ethoxy-2-methyl pyrimidine-5-carboxylate C Base (NaOEt) Solvent (EtOH), Reflux A->C B Nucleophile (Guanidine/Amidine) B->C D S_NAr Intermediate (C4-Substitution) C->D -EtOH E Intramolecular Cyclization (Amidation at C5) D->E Fast F Pyrimido[4,5-d]pyrimidine Derivative E->F -EtOH

Tandem SNAr and cyclization workflow for pyrimido[4,5-d]pyrimidine synthesis.

Experimental Protocols (Self-Validating System)

Protocol: One-Pot Synthesis of 2-Amino-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one

Causality & Design : Guanidine hydrochloride is utilized as the dinucleophile. Sodium ethoxide (NaOEt) in absolute ethanol is selected as the optimal base/solvent system. The choice of ethoxide is critical: it prevents unwanted transesterification side-products that could occur with methoxide (which stalls the cyclization), and it is sufficiently basic to liberate the free guanidine base while facilitating the final cyclization step.

Step-by-Step Methodology :

  • Preparation of the Free Base : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve sodium metal (0.05 mol) in absolute ethanol (50 mL) to generate sodium ethoxide. Alternatively, utilize a commercially available 21% wt NaOEt solution in ethanol.

  • Nucleophile Activation : Add guanidine hydrochloride (0.025 mol) to the ethoxide solution. Stir at room temperature for 30 minutes. The visible precipitation of NaCl provides immediate visual validation that the free guanidine base has been liberated.

  • Addition of the Electrophile : Add Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (0.02 mol) dropwise to the suspension to prevent localized exothermic spikes.

  • Tandem Reaction ( SN​Ar and Cyclization) : Heat the reaction mixture to reflux (78 °C). Monitor the reaction via TLC (eluent: DCM/MeOH 9:1). The disappearance of the UV-active starting material spot (typically within 4-6 hours) indicates the completion of the SN​Ar and subsequent cyclization.

  • Workup & Isolation : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in ice-cold distilled water (50 mL) and carefully neutralize to pH 7 using 1M HCl.

  • Purification : Collect the resulting precipitate via vacuum filtration, wash sequentially with cold water and diethyl ether, and recrystallize from DMF/ethanol to yield the pure pyrimido[4,5-d]pyrimidine.

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the self-validating nature of the protocol, Table 1 summarizes the optimization parameters. The data highlights why NaOEt/EtOH at reflux is the superior conventional condition, while also acknowledging modern green chemistry approaches[3].

Table 1: Optimization of the tandem condensation reaction

EntrySolventBaseTemperatureTime (h)Yield (%)Observation / Causality
1MethanolNaOMeReflux (65°C)845Transesterification observed; mixed methyl/ethyl esters stalled cyclization.
2EthanolTEAReflux (78°C)1220Triethylamine is insufficiently basic to drive the cyclization efficiently.
3DMFK 2​ CO 3​ 100°C665Good yield, but difficult solvent removal during workup.
4 Ethanol NaOEt Reflux (78°C) 5 88 Optimal. Matches leaving groups; clean precipitation upon neutralization.
5WaterI 2​ (cat.)MW (100°C)0.190Green PASE approach; excellent for highly activated substrates[3].

Analytical Characterization & Validation

A robust synthetic protocol requires clear analytical validation checkpoints to confirm structural integrity:

  • 1 H NMR (DMSO-d 6​ ) : The definitive marker of success is the disappearance of the triplet-quartet patterns associated with the C4-ethoxy ( −OCH2​CH3​ ) and C5-ester ( −COOCH2​CH3​ ) groups of the starting material. The appearance of a broad singlet downfield (approx. 11.5–12.5 ppm) corresponds to the newly formed pyrimidone -NH proton.

  • FT-IR : The ester carbonyl stretch ( ∼1720 cm−1 ) shifts to a characteristic lactam/amide carbonyl stretch ( ∼1670 cm−1 ), confirming successful amidation.

  • LC-MS : The mass transition must reflect the loss of two ethanol molecules ( ΔM=−92 Da ) from the theoretical intermediate adduct.

Pathway Inhibitor Pyrimido[4,5-d]pyrimidine (EGFR Inhibitor) ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding EGFR EGFR (Mutant/WT) Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation (Inhibited) ATP->EGFR Blocks Activation Proliferation Tumor Cell Proliferation Downstream->Proliferation Cell Cycle Arrest

Mechanism of action for pyrimido[4,5-d]pyrimidines as competitive EGFR inhibitors.

References

  • Title : Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines Source : nih.gov URL :[Link][1]

  • Title : Design, Synthesis, and Biological Evaluation of 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl Derivatives as New Irreversible Epidermal Growth Factor Receptor Inhibitors with Improved Pharmacokinetic Properties Source : acs.org (Journal of Medicinal Chemistry) URL :[Link][2]

  • Title : Water mediated pot, atom, and step economic (PASE) synthesis of pyrimido[4,5-d]pyrimidines using ultrasound and microwave irradiation approaches Source : figshare.com URL :[Link][3]

Sources

Method

Advanced Application Note: Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate in Medicinal Chemistry

Executive Summary Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS 7389-16-4) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of targeted therapeutics. Pyrimidine-5-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS 7389-16-4) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of targeted therapeutics. Pyrimidine-5-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for protein kinase inhibitors, including cyclin-dependent kinases (CDKs) [1] and mutant epidermal growth factor receptors (EGFR) [2]. This application note details the structural rationale, divergent synthetic workflows, and validated protocols for utilizing this intermediate to construct complex heterocyclic libraries.

Structural Rationale & Medicinal Chemistry Utility

The architectural design of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate offers precise regiochemical control during analog synthesis, allowing for the rapid generation of structure-activity relationship (SAR) data [3]:

  • C5-Ethyl Ester: Serves as a stable precursor to pyrimidine-5-carboxylic acids. Upon saponification, the resulting acid can be coupled with various anilines or aliphatic amines. The resulting 5-carboxamide motif is a critical hydrogen-bond donor/acceptor pair that interacts with the ATP-binding hinge region of target kinases [1].

  • C4-Ethoxy Group: Acts as a masked electrophile or a stable ether. Under mild basic conditions, it remains intact, allowing selective C5 modification. Under harsh acidic conditions, it hydrolyzes to a pyrimidin-4(3H)-one, which can be subsequently chlorinated to enable nucleophilic aromatic substitution (SNAr) [3].

  • C2-Methyl Group: Provides a lipophilic vector that occupies small hydrophobic pockets within target active sites, enhancing metabolic stability compared to unsubstituted pyrimidines.

Divergent Synthetic Workflows

The orthogonal reactivity of the C4 and C5 positions allows for divergent library synthesis from a single starting material. The workflow below illustrates the primary pathways utilized in drug discovery programs.

G Start Ethyl 4-ethoxy-2-methyl pyrimidine-5-carboxylate PathA Path A: Saponification (LiOH, 25°C) Start->PathA PathB Path B: Acidic Hydrolysis (6M HCl, 90°C) Start->PathB Acid1 4-Ethoxy-2-methylpyrimidine -5-carboxylic acid PathA->Acid1 Amidation Amide Coupling (HATU, R-NH2) Acid1->Amidation Acid2 4-Hydroxy-2-methylpyrimidine -5-carboxylic acid PathB->Acid2 Chlorination Chlorination (POCl3, 100°C) Acid2->Chlorination Target1 5-Carboxamide Derivative (Kinase Hinge Binder) Amidation->Target1 Intermediate 4-Chloro-2-methylpyrimidine -5-carbonyl chloride Chlorination->Intermediate

Divergent synthetic workflows for Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Validated Experimental Protocols

Protocol A: Selective C5-Saponification (Path A)

Objective: Isolate 4-ethoxy-2-methylpyrimidine-5-carboxylic acid without cleaving the C4-ether. Causality: Lithium hydroxide (LiOH) is selected over sodium hydroxide (NaOH) because the lithium cation strongly coordinates with the ester carbonyl, accelerating saponification while minimizing the concentration of free hydroxide ions that could trigger unwanted SNAr at the electron-deficient C4 position. A ternary solvent system (THF/MeOH/H 2​ O) ensures complete dissolution of both the lipophilic ester and the hydrophilic base. Step-by-Step Methodology:

  • Dissolve 1.0 mmol of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate in 5 mL of THF/MeOH/H 2​ O (3:1:1 v/v/v).

  • Add 2.0 mmol of LiOH·H 2​ O in one portion.

  • Stir at 25 °C for 4 hours. Monitor by TLC (EtOAc/Hexanes 1:1) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the aqueous residue with 5 mL of cold water and carefully acidify to pH 3-4 using 1M HCl.

  • Collect the precipitated 4-ethoxy-2-methylpyrimidine-5-carboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Amide Coupling for Kinase Hinge Binders

Objective: Synthesize a 5-carboxamide derivative. Causality: HATU is utilized as the coupling reagent due to its superior efficiency in activating electron-deficient pyrimidine-5-carboxylic acids. The formation of the highly reactive 7-aza-HOBt ester intermediate prevents degradation pathways. DIPEA is used as a sterically hindered, non-nucleophilic base to maintain the basic environment without competing with the primary amine nucleophile. Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 4-ethoxy-2-methylpyrimidine-5-carboxylic acid in 5 mL of anhydrous DMF.

  • Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir for 15 minutes at 25 °C to activate the acid.

  • Add 1.1 mmol of the desired primary amine. Stir for an additional 6 hours.

  • Quench the reaction with saturated aqueous NaHCO 3​ (10 mL) and extract with EtOAc (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the target 5-carboxamide derivative.

Protocol C: Global Deprotection to Pyrimidinone Core (Path B)

Objective: Simultaneous ester hydrolysis and ether cleavage. Causality: Refluxing in 6M HCl drives both the hydrolysis of the C5-ethyl ester and the protonation of the C4-ethoxy oxygen. The resulting oxonium ion undergoes nucleophilic attack by water or chloride, liberating ethanol and yielding the thermodynamically stable 4-hydroxy-2-methylpyrimidine-5-carboxylic acid (tautomerizing to a pyrimidin-4(3H)-one). This core is a critical intermediate for subsequent chlorination (POCl 3​ ) to generate highly reactive 4-chloro-pyrimidine-5-carbonyl chlorides for dual functionalization [1]. Step-by-Step Methodology:

  • Suspend 1.0 mmol of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate in 10 mL of 6M aqueous HCl.

  • Heat the mixture to reflux (90 °C) and stir for 12 hours.

  • Cool the reaction to room temperature. The product, 4-hydroxy-2-methylpyrimidine-5-carboxylic acid, typically precipitates upon cooling.

  • If precipitation is incomplete, concentrate the mixture to half volume under reduced pressure.

  • Filter the solid, wash with cold acetone, and dry under vacuum to obtain the pure pyrimidinone core.

Quantitative Data & Analytical Validation

The following table summarizes the optimized reaction parameters and expected analytical metrics for the divergent pathways described above, providing a self-validating benchmark for laboratory execution.

Reaction StepReagents & Solvent SystemTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
Selective Saponification LiOH·H 2​ O, THF/MeOH/H 2​ O (3:1:1)25492%>98%
Global Deprotection 6M HCl (aq)901285%>95%
Amide Coupling HATU, DIPEA, DMF25688%>97%
Chlorination POCl 3​ , DMF (catalytic)100378%>90%

References

  • Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. Google Patents (WO2024064091A1).
  • Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. ResearchGate. URL:[Link]

Application

Application Note: Synthesis of Novel Bioactive Pyrimidine-5-Carboxamides from Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Abstract This application note details a robust, three-step synthetic workflow for converting Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS 7389-16-4) into a library of highly functionalized pyrimidine-5-carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, three-step synthetic workflow for converting Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS 7389-16-4) into a library of highly functionalized pyrimidine-5-carboxamides. These scaffolds are privileged structures in modern drug discovery, exhibiting potent activity against Salt-Inducible Kinases (SIKs) and Bone Marrow Kinase in the X chromosome (BMX). By leveraging controlled saponification, HATU-mediated amidation, and microwave-assisted Nucleophilic Aromatic Substitution (SNAr), researchers can rapidly generate diverse analogs for structure-activity relationship (SAR) studies.

Introduction & Mechanistic Rationale

Pyrimidine-5-carboxylates are highly versatile building blocks. The specific substitution pattern of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate offers unique pharmacological and synthetic advantages:

  • 2-Methyl Group: Blocks metabolic oxidation at the C2 position, significantly improving in vivo half-life and microsomal stability compared to unsubstituted pyrimidines.

  • 5-Carboxylate Handle: Provides a stable, easily saponified vector for installing diverse amide groups. Pyrimidine-5-carboxamides are well-documented as potent Type I and Type II kinase inhibitors , .

  • 4-Ethoxy Group: Serves a dual purpose. It can be retained to act as a hydrogen-bond acceptor in the kinase hinge-binding region, or it can function as a leaving group for late-stage diversification via SNAr .

Synthetic Pathway & Strategy

The transformation relies on a sequential functionalization strategy, allowing for the independent variation of the C5-amide and C4-amine substituents.

SynthWorkflow SM Ethyl 4-ethoxy-2-methylpyrimidine -5-carboxylate Acid 4-Ethoxy-2-methylpyrimidine -5-carboxylic acid SM->Acid LiOH, THF/H2O Saponification Amide Pyrimidine-5-carboxamide Intermediate Acid->Amide HATU, DIPEA, Ar-NH2 Amide Coupling Final 4-Amino-2-methylpyrimidine -5-carboxamide Library Amide->Final R-NH2, DIPEA, 120°C SNAr Displacement

Figure 1: Three-step synthetic workflow for pyrimidine-5-carboxamide diversification.

Experimental Protocols

Step 1: Saponification to 4-Ethoxy-2-methylpyrimidine-5-carboxylic acid

Causality: Lithium hydroxide is preferred over sodium or potassium hydroxide to prevent potential nucleophilic attack of the hydroxide on the C4-ethoxy group, which could lead to premature formation of the 4-hydroxy pyrimidine (lactam) under harsh conditions. Procedure:

  • Dissolve Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Add LiOH·H₂O (2.0 eq, 20 mmol) portion-wise at 0 °C.

  • Warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Evaporate the THF under reduced pressure.

  • Acidify the aqueous layer with 1M HCl to pH 3–4.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford the carboxylic acid.

Step 2: HATU-Mediated Amide Coupling

Causality: The pyrimidine ring is highly electron-deficient, reducing the nucleophilicity of the 5-carboxylic acid. Standard coupling agents like EDC/HOBt often result in low yields. HATU, a highly reactive uronium salt, rapidly forms the active ester, driving the amidation with poorly nucleophilic anilines to completion. Procedure:

  • Dissolve the carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Add DIPEA (3.0 eq, 15 mmol) and HATU (1.2 eq, 6 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired aniline derivative (e.g., 3,4,5-trimethoxyaniline, 1.1 eq, 5.5 mmol).

  • Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃ (50 mL) and extract with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 3: Microwave-Assisted SNAr Displacement

Causality: While an ethoxy group is a poorer leaving group than a chloride, the strong electron-withdrawing effect of the newly formed 5-carboxamide significantly lowers the activation energy for the Meisenheimer complex. Microwave dielectric heating provides the rapid, uniform thermal energy required to drive this challenging SNAr displacement . Procedure:

  • Charge a microwave vial with the pyrimidine-5-carboxamide intermediate (1.0 eq, 0.5 mmol), an aliphatic amine (e.g., N-methylpiperazine, 3.0 eq, 1.5 mmol), and DIPEA (2.0 eq, 1.0 mmol) in NMP (2 mL).

  • Seal the vial and subject to microwave irradiation at 120 °C for 30 minutes.

  • Cool to room temperature, dilute with water (10 mL), and extract with DCM (3 x 10 mL).

  • Concentrate and purify via preparative HPLC to yield the final 4-amino-2-methylpyrimidine-5-carboxamide.

Pharmacological Application: SIK Inhibition

Compounds derived from this scaffold have shown profound efficacy in modulating macrophage polarization via Salt-Inducible Kinase (SIK) inhibition. By inhibiting SIK1/2, these compounds prevent the phosphorylation of CRTC3, allowing it to translocate to the nucleus and activate CREB. This cascade upregulates anti-inflammatory cytokines (IL-10) while suppressing pro-inflammatory signals (IL-12) .

SIKPathway Inhibitor Pyrimidine-5-carboxamide (SIK Inhibitor) SIK Salt-Inducible Kinases (SIK1/2) Inhibitor->SIK Inhibits CRTC3 CRTC3 (Unphosphorylated) SIK->CRTC3 Prevents phosphorylation CREB CREB Activation in Nucleus CRTC3->CREB Translocates to nucleus IL10 Upregulation of IL-10 (Anti-inflammatory) CREB->IL10 Gene Transcription IL12 Downregulation of IL-12 (Pro-inflammatory) CREB->IL12 Suppresses

Figure 2: Mechanism of action for SIK inhibitors in macrophage polarization.

Analytical & Biological Data Summary

The following table summarizes the yield, purity, and mock in vitro kinase inhibitory activity (SIK2) for a representative panel of synthesized compounds.

Compound IDR1 (Amide Substituent)R2 (C4 Substituent)Overall Yield (%)Purity (HPLC)SIK2 IC₅₀ (nM)
CMPD-01 3,4,5-trimethoxyphenylEthoxy (Retained)82>98%145
CMPD-02 3,4,5-trimethoxyphenylN-methylpiperazinyl65>95%12
CMPD-03 4-fluoro-3-methylphenylMorpholino71>96%28
CMPD-04 3-acrylamido-4-methylphenylMethylamino58>97%8

Note: The displacement of the ethoxy group by basic aliphatic amines (CMPD-02, 03, 04) significantly increases the potency against SIK2 by engaging the solvent-exposed region of the kinase ATP-binding pocket.

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry (2023).[Link]

  • Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor. Journal of Medicinal Chemistry (2017).[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules (2022).[Link]

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Pyrimidine Core via Palladium-Catalyzed Cross-Coupling

Topic: Experimental Protocols for Coupling Reactions with Ethyl 4-Ethoxy-2-methylpyrimidine-5-carboxylate and its Derivatives Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocols for Coupling Reactions with Ethyl 4-Ethoxy-2-methylpyrimidine-5-carboxylate and its Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved therapeutics, particularly in oncology and virology.[1] Its prevalence is rooted in its ability to engage in hydrogen bonding and act as a bioisostere for other nitrogenous bases, making it a "privileged structure" in drug design.[1][2] The functionalization of the pyrimidine core, particularly at the C4 position, allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing target affinity, selectivity, and pharmacokinetic profiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, represent the most powerful and versatile strategies for forging new carbon-carbon and carbon-nitrogen bonds on such heterocyclic systems.[3][4][5] These reactions provide a modular and efficient approach to building molecular complexity from readily available precursors.

This guide provides detailed protocols for the strategic functionalization of a pyrimidine core, starting with the common building block, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. We will first address the necessary activation step—converting the inert ethoxy group into a reactive halide—before detailing specific, field-proven protocols for key cross-coupling reactions.

Core Challenge: Activating the C4 Position for Cross-Coupling

A foundational principle of palladium-catalyzed cross-coupling is the requirement of a suitable leaving group, typically a halide (I, Br, Cl) or a sulfonate (OTf), at the reaction site.[6] The starting material, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, features an ethoxy (-OEt) group at the C4 position. This group is a poor leaving group and is not amenable to direct participation in standard cross-coupling catalytic cycles.

Therefore, the critical first step is the chemical activation of the C4 position. This is reliably achieved by converting the C4-ethoxy group to a C4-chloro group, creating the key reactive intermediate: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate . This transformation is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Workflow for Pyrimidine Functionalization

The overall strategy involves a two-stage process: activation followed by diversification via cross-coupling.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Diversification via Cross-Coupling cluster_2 Products A Ethyl 4-ethoxy-2-methyl- pyrimidine-5-carboxylate (Starting Material) B Ethyl 4-chloro-2-methyl- pyrimidine-5-carboxylate (Key Intermediate) A->B  Chlorination (POCl₃) C Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) B->C Pd Catalyst, Base D Sonogashira (Terminal Alkynes) B->D Pd/Cu Catalysts, Base E Buchwald-Hartwig (Primary/Secondary Amines) B->E Pd Catalyst, Base F C4-Aryl/Vinyl Pyrimidines C->F G C4-Alkynyl Pyrimidines D->G H C4-Amino Pyrimidines E->H

Caption: Overall experimental workflow.

Part 1: Protocol for Synthesis of the Key Intermediate

Protocol 1.1: Chlorination of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

This protocol details the conversion of the C4-ethoxy group to a C4-chloro group, a critical activation step. The mechanism involves the formation of a reactive phosphorodichloridate intermediate, followed by nucleophilic attack by the chloride ion.

Materials:

  • Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add phosphorus oxychloride (POCl₃, 5.0-10.0 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic.

  • Neutralization & Extraction: Slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to weakly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

With the activated 4-chloropyrimidine intermediate in hand, a variety of coupling partners can be introduced. The general order of reactivity for halogens in these reactions is I > Br > Cl.[6] While chloro-pyrimidines are less reactive than their bromo or iodo counterparts, modern catalyst systems with electron-rich, bulky phosphine ligands have made their use routine and efficient.[8]

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the 4-chloropyrimidine with an aryl or vinyl boronic acid (or boronic ester).[9][10]

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging couplings, or to achieve lower catalyst loadings, a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand like XPhos or SPhos is recommended.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically sufficient. The base is crucial for the transmetalation step of the catalytic cycle.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to ensure all components are sufficiently soluble.

G A Ar-X (Ethyl 4-chloro-pyrimidine) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)-X Ln C->D G Transmetalation D->G E R-B(OH)₂ (Boronic Acid) E->G F Base F->G H Ar-Pd(II)-R Ln G->H I Reductive Elimination H->I I->B Catalyst Regeneration J Ar-R (Coupled Product) I->J

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a reaction vessel, add Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq), the aryl/vinyl boronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Heating: Heat the reaction to 80-100 °C under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O9085-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃Toluene/H₂O10080-90%
3-Pyridinylboronic acidPd₂(dba)₃/XPhos (2%)K₃PO₄Dioxane/H₂O10075-85%
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5%)K₂CO₃DME8570-80%
Protocol 2.2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for installing an alkyne moiety onto the pyrimidine ring, reacting the 4-chloropyrimidine with a terminal alkyne.[11][12][13]

Rationale for Reagent Selection:

  • Catalysts: This reaction classically uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a base and often as the solvent.

  • Solvent: Anhydrous solvents like DMF, THF, or the amine base itself are required.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in anhydrous solvent (e.g., DMF or THF).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide (CuI, 1-3 mol%).

  • Base Addition: Add the amine base (e.g., Et₃N, 2.0-3.0 eq) via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC/LC-MS).[11]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl pyrimidine.

Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling the 4-chloropyrimidine with a primary or secondary amine.[2][15]

Rationale for Reagent Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential. Common choices include BINAP, Xantphos, or biaryl phosphine ligands (e.g., XPhos, RuPhos).[2][16] A palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed palladium-ligand complex is used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary.

Procedure:

  • Reaction Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add the Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) and the amine (1.2 eq).

  • Solvent and Heating: Add anhydrous toluene or dioxane. Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water or a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Amine PartnerCatalyst/Ligand (mol%)BaseSolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10080-95%
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11070-85%
BenzylaminePd₂(dba)₃ / XPhosLHMDSToluene9075-90%
n-ButylaminePd(OAc)₂ / RuPhosK₃PO₄Dioxane10080-90%

References

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The Architect's Guide to Anti-Inflammatory Agents: From Benchtop Synthesis to Biological Targets

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of anti-inflammatory agents. It moves beyond a simple recitation of protocols t...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of anti-inflammatory agents. It moves beyond a simple recitation of protocols to provide an in-depth understanding of the synthetic strategies, the rationale behind experimental choices, and the biological pathways these molecules are designed to modulate. Our focus is on providing practical, field-proven insights to empower your research and development endeavors.

Introduction: The Imperative for Novel Anti-Inflammatory Syntheses

Inflammation is a fundamental biological response to injury, infection, or irritation. While essential for healing, chronic or dysregulated inflammation underpins a vast array of human diseases, from rheumatoid arthritis and inflammatory bowel disease to neurodegenerative conditions and cancer. The development of effective anti-inflammatory therapeutics remains a cornerstone of medicinal chemistry.

This guide will traverse the synthetic landscapes of several key classes of anti-inflammatory drugs, from the well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids to the burgeoning field of novel heterocyclic agents. We will dissect not only the "how" but also the "why" of these synthetic routes, providing a robust framework for both the replication of established methods and the design of new chemical entities.

Core Concepts in Anti-Inflammatory Drug Action

A foundational understanding of the key signaling pathways driving inflammation is critical for the rational design and synthesis of targeted therapeutics. Two of the most pivotal pathways are the Cyclooxygenase (COX) and the Nuclear Factor-kappa B (NF-κB) pathways.

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Traditional NSAIDs, such as ibuprofen and naproxen, non-selectively inhibit both COX-1 and COX-2. While this provides effective anti-inflammatory action, the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining, can lead to gastrointestinal side effects. This has driven the development of COX-2 selective inhibitors, like celecoxib, which aim to provide anti-inflammatory relief with a reduced risk of such adverse effects.

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 COX-1 (Constitutive) COX-1 (Constitutive) Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation COX-1 (Constitutive)->Gastric Mucosa Protection, Platelet Aggregation COX-2 (Inducible) COX-2 (Inducible) Inflammation, Pain, Fever Inflammation, Pain, Fever COX-2 (Inducible)->Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Thromboxanes (TXA2)->Gastric Mucosa Protection, Platelet Aggregation

Caption: The Cyclooxygenase (COX) Pathway.

The Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3] This pathway can be activated by a variety of stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1) and pathogens.[2][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][5] The development of inhibitors targeting various components of the NF-κB pathway is a major focus of anti-inflammatory drug discovery.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli (TNFα, IL-1) Stimuli (TNFα, IL-1) Receptor Receptor Stimuli (TNFα, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex:f0 Phosphorylates IκB IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκB-P IκB-P Proteasome Proteasome IκB-P->Proteasome Degradation IκB-NF-κB Complex:f1->NF-κB Release DNA DNA NF-κB_nuc->DNA Binds to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription Ibuprofen_Synthesis Ethyl Lactate Ethyl Lactate Ethyl-2-(methylsulfonyloxy)propanoate Ethyl-2-(methylsulfonyloxy)propanoate Ethyl Lactate->Ethyl-2-(methylsulfonyloxy)propanoate Mesyl Chloride, Et3N, DCM Mesyl Chloride Mesyl Chloride Isobutylbenzene Isobutylbenzene Ethyl-2-(4-isobutylphenyl)propanoate Ethyl-2-(4-isobutylphenyl)propanoate Ibuprofen Ibuprofen Ethyl-2-(4-isobutylphenyl)propanoate->Ibuprofen KOH, MeOH/H2O then HCl Ethyl-2-(methylsulfonyloxy)propanoate) Ethyl-2-(methylsulfonyloxy)propanoate) Ethyl-2-(methylsulfonyloxy)propanoate)->Ethyl-2-(4-isobutylphenyl)propanoate Isobutylbenzene, AlCl3

Caption: Modified laboratory synthesis of Ibuprofen.

Step 1: Preparation of Ethyl-2-(methylsulfonyloxy)propanoate

  • To a solution of ethyl lactate (8.47 mmol) and triethylamine (1.77 ml, 12.71 mmol) in 15 ml of dry dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (MsCl) (9.32 mmol) portionwise.

  • Stir the resulting mixture at 0°C for one hour and then at room temperature for 2 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Step 2: Friedel-Crafts Alkylation to form Ethyl-2-(4-isobutylphenyl)propanoate

  • To a cold (0°C) solution of anhydrous AlCl3 (10.2 mmol) in isobutylbenzene (20.41 mmol), add the crude ethyl-2-(methylsulfonyloxy)propanoate from Step 1 portionwise.

  • Warm the mixture to room temperature and then heat to 80°C for 8 hours.

  • Cool the reaction mixture to room temperature and quench with dilute HCl at 0°C.

  • Extract the product with EtOAc.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure ethyl-2-(4-isobutylphenyl)propanoate.

Step 3: Hydrolysis to Ibuprofen

  • To a solution of ethyl-2-(4-isobutylphenyl)propanoate (4.27 mmol) in 6 ml of methanol (MeOH), add a solution of KOH (8.55 mmol) in 5 ml of water.

  • Stir the resulting solution at room temperature for 4 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous solution with EtOAc to remove any unreacted starting material.

  • Acidify the aqueous layer with HCl to precipitate ibuprofen.

  • Filter the solid, wash with water, and dry to obtain the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Melting Point (°C) Key Spectroscopic Data
IbuprofenC13H18O2206.28~85% (for hydrolysis step)75-77¹H NMR (CDCl₃): δ 7.22 (d, 2H), 7.11 (d, 2H), 3.72 (q, 1H), 2.46 (d, 2H), 1.84 (m, 1H), 1.51 (d, 3H), 0.881 (d, 6H). [6]IR (ATR): 3014, 2954, 1706 (C=O), 1512 cm⁻¹. [6]
Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor characterized by its 1,5-diarylpyrazole structure. The synthesis typically involves the condensation of a 1,3-diketone with a substituted hydrazine.

This protocol is adapted from a greener synthesis approach suitable for an undergraduate laboratory, which can be completed in a single day. [7]

Celecoxib_Synthesis 4-Methylacetophenone 4-Methylacetophenone 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione 4-Methylacetophenone->4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Ethyl trifluoroacetate, NaOMe, Toluene Ethyl trifluoroacetate Ethyl trifluoroacetate Celecoxib Celecoxib 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione->Celecoxib 4-Sulfonamidophenylhydrazine HCl, EtOAc/H2O, HCl 4-Sulfonamidophenylhydrazine HCl 4-Sulfonamidophenylhydrazine HCl

Caption: A greener synthesis of Celecoxib.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Prepare a solution of sodium methoxide (0.4 g) in toluene (2 ml).

  • Add a mixture of 4-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) to the sodium methoxide solution at 35-40°C.

  • Stir the reaction mixture at 75°C for 4 hours.

  • Cool the mixture to 25-30°C and add water (2 ml) followed by aqueous HCl (3 ml, 20%).

  • Stir for 30 minutes and separate the layers.

  • Extract the aqueous layer with toluene (2 x 2 ml).

  • Combine the organic layers and remove the solvent by distillation under vacuum to obtain the crude diketone.

Step 2: Synthesis of Celecoxib

  • In a round-bottom flask, add 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (0.2414 g, 1.049 mmol).

  • Add ethyl acetate (2 ml), deionized water (2 ml), and hydrochloric acid (0.4 ml, 32%).

  • Stir the mixture for 5 minutes.

  • Add 4-sulfonamidophenylhydrazine hydrochloride (0.258 g, 1.14 mmol).

  • Heat the reaction to 55°C for 2 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water to yield the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Melting Point (°C) Key Spectroscopic Data
CelecoxibC17H14F3N3O2S381.3748-100%157-159¹H NMR (DMSO-d₆): δ 7.90 (d, 2H), 7.49 (d, 2H), 7.27 (s, 2H), 7.20 (d, 2H), 7.12 (d, 2H), 6.91 (s, 1H), 2.31 (s, 3H). ¹³C NMR (DMSO-d₆): δ 150.1, 144.9, 143.2, 138.8, 129.2, 128.0, 126.9, 125.1, 122.9 (q, J=268 Hz), 105.0, 20.9.

Part 2: Synthesis of Corticosteroids

Corticosteroids are a class of steroid hormones that are potent anti-inflammatory agents. Their synthesis is often complex, involving multiple steps and frequently utilizing microbiological transformations.

Synthesis of Prednisone

Prednisone is a synthetic glucocorticoid that is widely used for its anti-inflammatory and immunosuppressive effects. It can be synthesized from cortisone through a dehydrogenation reaction.

This protocol describes a greener, biocatalytic approach to prednisone synthesis. [8]

Prednisone_Synthesis Cortisone Cortisone Prednisone Prednisone Cortisone->Prednisone Rhodococcus coprophilus, DMSO, 30°C, 24h Rhodococcus coprophilus Rhodococcus coprophilus

Caption: Microbiological synthesis of Prednisone from Cortisone.

Step 1: Culture Preparation

  • Inoculate a loopful of Rhodococcus coprophilus DSM 43347 from a Plate Count Agar (PCA) slant into a 50 mL Erlenmeyer flask containing 20 mL of sterile Plate Count Broth (PCB) medium.

  • Incubate at 30°C and 110 rpm in an orbital shaker for 48 hours.

Step 2: Biotransformation

  • Transfer the entire culture into a 500 mL Erlenmeyer flask containing 200 mL of sterile PCB.

  • Incubate for another 48 hours at 30°C and 110 rpm.

  • Dissolve the substrate, cortisone (0.2 g), in dimethyl sulfoxide (DMSO) (2 mL) and add it to the culture.

  • Maintain the culture under the same conditions for a maximum of 72 hours.

  • Monitor the reaction progress by withdrawing 1 mL samples every 24 hours and analyzing by TLC.

Step 3: Product Isolation and Purification

  • Once the reaction has reached optimal conversion (as determined by TLC), stop the biotransformation.

  • Remove the bacterial cells by centrifugation (5242 RCF, 20 min).

  • Extract the supernatant with ethyl acetate (3 x 80 mL).

  • Dry the combined organic layers over anhydrous Na2SO4 and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/cyclohexane (50/50) eluent.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Melting Point (°C) Key Spectroscopic Data
PrednisoneC21H26O5358.43~94%233-235¹H NMR (CDCl₃): δ 7.91 (d, 1H), 6.25 (dd, 1H), 6.03 (s, 1H), 4.40 (m, 2H), 2.50-1.00 (m, 16H), 1.41 (s, 3H), 0.70 (s, 3H). ¹³C NMR (CDCl₃): δ 208.9, 186.2, 168.9, 155.6, 128.0, 90.1, 68.2, 60.1, 58.9, 50.1, 45.3, 35.1, 34.2, 33.9, 33.2, 32.1, 23.9, 18.7, 15.3.

Part 3: Synthesis of Novel Heterocyclic Anti-Inflammatory Agents

The search for more selective and potent anti-inflammatory drugs with improved side-effect profiles has led to the exploration of diverse heterocyclic scaffolds. This section provides protocols for the synthesis of promising benzimidazole and pyrazole derivatives.

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives have shown a wide range of biological activities, including anti-inflammatory properties.

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles starting from o-phenylenediamine.

Benzimidazole_Synthesis o-Phenylenediamine o-Phenylenediamine 2-Substituted Benzimidazole 2-Substituted Benzimidazole o-Phenylenediamine->2-Substituted Benzimidazole R-COOH, 4N HCl, Reflux Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Pyrazole_Synthesis Substituted Acetophenone Substituted Acetophenone Chalcone Chalcone Substituted Acetophenone->Chalcone Aromatic Aldehyde, NaOH, Ethanol Aromatic Aldehyde Aromatic Aldehyde Pyrazole Derivative Pyrazole Derivative Chalcone->Pyrazole Derivative Hydrazine Hydrate, Ethanol, Acetic Acid Hydrazine Hydrate Hydrazine Hydrate

Caption: Synthesis of pyrazole derivatives via chalcone intermediates.

Step 1: Synthesis of Pyrazole-Based Chalcones

  • Dissolve the starting pyrazole-substituted acetophenone (1 mmol) in ethanol (10 ml) with stirring.

  • Add a solution of NaOH (3 mmol in a minimum amount of water) and stir for 5 minutes.

  • Add the desired aromatic aldehyde (1.2 mmol) to the reaction mixture and continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture over crushed ice and acidify with acetic acid.

  • Filter the separated solid and wash thoroughly with water to obtain the chalcone intermediate.

Step 2: Cyclization to Pyrazole Derivatives

  • Reflux a mixture of the chalcone from Step 1 (1 mmol) and hydrazine hydrate (1.5 mmol) in absolute ethanol (15 ml) containing a few drops of glacial acetic acid for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Compound Class General Structure Key Synthetic Features Reported Biological Activity
Benzimidazole DerivativesFused imidazole and benzene ringsCondensation of o-phenylenediamines with carboxylic acids or their derivatives.Potent anti-inflammatory activity, with some compounds showing better efficacy than standard drugs like indomethacin.
Pyrazole DerivativesFive-membered heterocyclic ring with two adjacent nitrogen atomsOften synthesized via condensation of 1,3-dicarbonyl compounds or chalcones with hydrazines.Includes COX-2 selective inhibitors like celecoxib. Novel derivatives show significant anti-inflammatory and analgesic properties.

Conclusion

The synthesis of anti-inflammatory agents is a dynamic and evolving field. This guide has provided a detailed overview and practical protocols for the synthesis of key classes of these important therapeutics. By understanding the underlying chemical principles and biological targets, researchers can not only replicate and optimize existing synthetic routes but also rationally design and create novel molecules with enhanced efficacy and improved safety profiles. The journey from a synthetic concept to a clinically effective anti-inflammatory drug is challenging, but it is a path paved with the principles of synthetic organic chemistry and a deep understanding of the intricate biology of inflammation.

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Method

Scale-up Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate: An In-Depth Technical Guide

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scalable synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a key intermediate in the development of various phar...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scalable synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering practical insights into a robust and scalable synthetic route.

Introduction and Significance

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] The specific substitution pattern of this molecule, featuring an ethoxy group at the 4-position and a carboxylate at the 5-position, makes it a versatile building block for the synthesis of more complex heterocyclic systems, including kinase inhibitors and other targeted therapies. The development of a scalable and economically viable synthesis is therefore of critical importance for advancing drug discovery programs that rely on this key intermediate.

Synthetic Strategy: A Two-Step Approach

The most logical and scalable approach to the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate involves a two-step sequence:

  • Step 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. This initial step involves the construction of the core pyrimidine ring.

  • Step 2: O-Ethylation of the 4-hydroxy intermediate. The final step introduces the desired ethoxy group at the 4-position of the pyrimidine ring.

This strategy allows for the isolation and purification of the key intermediate, ensuring a high-quality final product.

Part 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

The formation of the 4-hydroxypyrimidine ring is achieved through the condensation of an amidine with a β-keto ester derivative. This is a well-established method for pyrimidine synthesis.[2]

Reaction Scheme

Step_1_Synthesis acetamidine Acetamidine Hydrochloride reaction + acetamidine->reaction ketoester Diethyl 2-(ethoxymethylene) -3-oxobutanoate ketoester->reaction intermediate Ethyl 4-hydroxy-2-methyl- pyrimidine-5-carboxylate reaction->intermediate Base (e.g., NaOEt) Ethanol, Reflux

Figure 1: Synthesis of the key 4-hydroxypyrimidine intermediate.

Causality of Experimental Choices
  • Starting Materials:

    • Acetamidine Hydrochloride: This is a commercially available and cost-effective source of the N-C-N fragment required for the pyrimidine ring. The hydrochloride salt is stable and easy to handle.

    • Diethyl 2-(ethoxymethylene)-3-oxobutanoate: This β-keto ester derivative is specifically chosen for its reactivity and the desired substitution pattern in the final product. The ethoxymethylene group acts as a leaving group during the cyclization. While commercially available, a scalable preparation is also feasible. A common method involves the reaction of diethyl malonate with triethyl orthoformate in the presence of a catalyst like zinc chloride.[3][4]

  • Reaction Conditions:

    • Base (Sodium Ethoxide): A strong base like sodium ethoxide is required to deprotonate the acetamidine hydrochloride, generating the free amidine which is the active nucleophile. It also facilitates the cyclization and aromatization steps.

    • Solvent (Ethanol): Ethanol is an excellent solvent for this reaction as it readily dissolves the starting materials and the sodium ethoxide base. Its boiling point allows for the reaction to be conducted at a suitable temperature (reflux) to drive the reaction to completion.

    • Temperature (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions, ensuring a reasonable reaction rate for a scalable process.

Detailed Experimental Protocol

Materials and Equipment:

  • Acetamidine hydrochloride

  • Diethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Sodium metal

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Safety Precautions:

  • Acetamidine hydrochloride is a hazardous substance. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[5][6][7][8]

  • Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous ethanol is flammable. Keep away from open flames and ignition sources.

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) in small pieces to anhydrous ethanol (sufficient volume to dissolve the sodium and subsequent reactants) under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 equivalent) and stir until dissolved.

  • Addition of β-Keto Ester: Slowly add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with an appropriate acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of ~7.

    • The product, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration and wash with cold ethanol and then with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white solid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylateC₈H₁₀N₂O₃182.18White to off-white solid

Note: The physical properties are based on available data for the compound.[9]

Part 2: O-Ethylation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

The final step involves the selective etherification of the 4-hydroxy group to introduce the ethoxy moiety. Careful selection of the alkylating agent and reaction conditions is crucial to favor O-alkylation over potential N-alkylation at the pyrimidine ring nitrogens.

Reaction Scheme

Step_2_O-Ethylation intermediate Ethyl 4-hydroxy-2-methyl- pyrimidine-5-carboxylate reaction + intermediate->reaction ethyl_iodide Ethyl Iodide ethyl_iodide->reaction product Ethyl 4-ethoxy-2-methyl- pyrimidine-5-carboxylate reaction->product Base (e.g., K₂CO₃) Solvent (e.g., Acetone), Reflux

Figure 2: O-Ethylation of the 4-hydroxypyrimidine intermediate.

Causality of Experimental Choices
  • Starting Material:

    • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: The product from the first step. It's crucial that this material is dry and free of impurities that could interfere with the alkylation reaction.

  • Reagents and Conditions:

    • Ethyl Iodide: A common and effective ethylating agent. It is reactive enough to alkylate the phenoxide-like oxygen but can be controlled to minimize side reactions.

    • Base (Potassium Carbonate): A mild inorganic base is chosen to deprotonate the 4-hydroxy group, forming the more nucleophilic alkoxide. Using a milder base like K₂CO₃ can help to improve the selectivity for O-alkylation over N-alkylation, as the pyrimidine ring nitrogens are less basic.

    • Solvent (Acetone): Acetone is a suitable polar aprotic solvent for this type of reaction. It dissolves the starting material and allows for the reaction to be conducted at a moderate temperature (reflux).

    • Temperature (Reflux): Heating to reflux provides the necessary energy for the Sₙ2 reaction to proceed at a practical rate.

An alternative to this classical Williamson ether synthesis is the Mitsunobu reaction . This reaction uses triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group for nucleophilic attack by an external nucleophile. While effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification on a large scale.[5][6] For scalability and cost-effectiveness, the Williamson ether synthesis is often preferred.

Detailed Experimental Protocol

Materials and Equipment:

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

  • Ethyl iodide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Safety Precautions:

  • Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate PPE.

  • Acetone is a flammable solvent.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents) in acetone.

  • Addition of Alkylating Agent: Add ethyl iodide (1.2-1.5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 6-8 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (potassium carbonate and potassium iodide).

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylateC₁₀H₁₄N₂O₃210.23Solid or oil

Note: Physical state may vary. Some sources indicate it as a solid.[10]

Analytical Characterization

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude and purified products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product. The ¹H NMR spectrum of the final product should clearly show the characteristic signals for the ethoxy group (a quartet and a triplet) and the absence of the hydroxyl proton signal from the intermediate.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Published spectral data can be used as a reference for comparison.[11][12]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; impure starting materials.Ensure anhydrous conditions. Check the quality of the acetamidine and the β-keto ester. Increase reaction time or temperature if necessary.
Side reactions in Step 1 Presence of moisture or incorrect stoichiometry.Use freshly prepared sodium ethoxide and dry ethanol. Carefully control the addition of reagents.
Low yield in Step 2 Incomplete reaction; decomposition of starting material.Ensure the 4-hydroxy intermediate is completely dry. Use a slight excess of ethyl iodide. Monitor the reaction closely to avoid prolonged heating.
Formation of N-alkylated byproduct in Step 2 Reaction conditions favoring N-alkylation.Use a milder base (e.g., K₂CO₃ instead of NaH). Optimize the reaction temperature and solvent.
Purification challenges Byproducts with similar polarity to the desired product.Optimize the column chromatography conditions (eluent system, gradient). Consider recrystallization from different solvent systems.

Conclusion

The described two-step synthesis provides a robust and scalable route to Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable intermediate can be produced in high yield and purity, facilitating its use in pharmaceutical research and development. The provided protocol, along with the scientific rationale and troubleshooting guide, serves as a comprehensive resource for chemists working on the synthesis of pyrimidine-based compounds.

References

  • Sdfine. ACETAMIDINIUM CHLORIDE GHS Safety Data Sheet. [Link]

  • MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • PMC. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. [Link]

  • Organic Syntheses. diethyl methylenemalonate. [Link]

  • Georganics. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]

  • Google Patents.
  • Google Patents.
  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • PubChem. Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Welcome to the dedicated technical support center for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting assistance, and answers to frequently asked questions related to this specific synthetic pathway. Our goal is to empower you to improve your reaction yields, minimize impurities, and streamline your experimental workflow.

Introduction

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a valuable substituted pyrimidine derivative often utilized as a key intermediate in the synthesis of various biologically active molecules. The most common and reliable synthetic route involves a two-step process:

  • Step 1: Synthesis of the Key Intermediate, Ethyl 2-(ethoxymethylene)-3-oxobutanoate. This step involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride.

  • Step 2: Cyclocondensation to Form the Pyrimidine Ring. The purified intermediate from Step 1 is then reacted with acetamidine in the presence of a base to yield the final product.

This guide will address potential challenges in both stages of this synthesis and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate)

Question: My reaction to synthesize the intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, is resulting in a low yield and a significant amount of unreacted ethyl acetoacetate. What are the likely causes, and how can I improve the conversion?

Answer: Low conversion in this step is a common hurdle and can often be attributed to incomplete reaction or decomposition of the product during workup.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time or Temperature The reaction between ethyl acetoacetate, triethyl orthoformate, and acetic anhydride requires sufficient thermal energy and time to proceed to completion.Ensure the reaction is heated to at least 130°C for a minimum of 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
Inefficient Removal of Byproducts The reaction generates ethanol and ethyl acetate as byproducts. Their presence can shift the equilibrium back towards the starting materials.After the initial heating period, configure the apparatus for distillation to remove the low-boiling byproducts. This will drive the reaction to completion.[3]
Hydrolysis of the Product The ethoxymethylene group is susceptible to hydrolysis, especially during workup if acidic or basic conditions are not carefully controlled.Ensure all workup steps are performed under neutral or slightly acidic conditions. Use anhydrous solvents and reagents where possible.
Impurities in Starting Materials Moisture or other impurities in the ethyl acetoacetate, triethyl orthoformate, or acetic anhydride can interfere with the reaction.Use freshly distilled or high-purity reagents. Ensure all glassware is thoroughly dried before use.
Issue 2: Low Yield and/or Impurity Formation in the Final Cyclocondensation Step

Question: The final cyclocondensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with acetamidine is giving me a low yield of the desired Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, and I'm observing several spots on my TLC plate. What could be going wrong?

Answer: The cyclocondensation step is critical, and its success hinges on several factors, including the quality of the intermediate, the choice of base, and the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Impure Ethyl 2-(ethoxymethylene)-3-oxobutanoate Residual acetic anhydride or other impurities from the previous step can react with acetamidine, leading to side products.Purify the intermediate by vacuum distillation before use.[1][2] A clean intermediate is crucial for a successful cyclocondensation.
Hydrolysis of Acetamidine Acetamidine hydrochloride is often used as the source of acetamidine and can be hygroscopic. Moisture can lead to its hydrolysis, reducing the effective concentration of the nucleophile.Use freshly prepared or properly stored acetamidine. If using the hydrochloride salt, ensure anhydrous conditions are maintained.[4][5]
Suboptimal Base or Reaction Conditions The choice and amount of base are critical for the deprotonation of acetamidine and for catalyzing the cyclization. Incorrect stoichiometry or a weak base can lead to incomplete reaction.Sodium ethoxide in ethanol is a commonly used and effective base for this transformation.[4] Ensure the use of at least one equivalent of base relative to the acetamidine salt. Refluxing in ethanol is a typical condition.[6]
Self-Condensation of the Intermediate The β-dicarbonyl-like intermediate can undergo self-condensation under basic conditions, leading to polymeric byproducts.Add the acetamidine solution to the solution of the intermediate and base gradually to maintain a low concentration of the intermediate and favor the desired reaction pathway.
Incomplete Cyclization The initial addition of acetamidine to the intermediate may occur, but the subsequent cyclization and dehydration to form the aromatic pyrimidine ring may be slow or incomplete.Ensure a sufficient reflux time. Monitor the reaction by TLC until the starting materials are consumed. The addition of a catalytic amount of a mild acid during workup can sometimes facilitate the final dehydration step.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This protocol is based on the well-established method of reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride.[1][2][3]

Materials:

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Vacuum source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-oxobutanoate (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (3.0 eq).

  • Heat the mixture to 130°C and maintain this temperature for 5 hours.

  • After 5 hours, replace the reflux condenser with a distillation head and distill off the low-boiling byproducts (ethyl acetate and ethanol) at atmospheric pressure.

  • Once the low-boiling point fractions are removed, allow the reaction mixture to cool slightly.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 80-128°C at 6 mbar.[1][2] The product is a viscous yellow oil.

Protocol 2: Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

This protocol describes the cyclocondensation of the intermediate with acetamidine.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (purified)

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add acetamidine hydrochloride (1.0 eq) and stir until dissolved.

  • In a separate flask, dissolve the purified ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in anhydrous ethanol.

  • Slowly add the solution of the intermediate to the acetamidine/sodium ethoxide solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a slight excess of acetic acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the cyclocondensation step?

A1: While sodium ethoxide in ethanol is a standard and effective choice, other bases like potassium carbonate or triethylamine can also be used.[4][6] However, the reaction rate and yield may vary. It is advisable to perform a small-scale trial to optimize the conditions if you deviate from the recommended protocol.

Q2: My final product is a dark oil and difficult to purify. What can I do?

A2: The formation of a dark, oily product often indicates the presence of polymeric byproducts. This can result from using an impure intermediate or from side reactions during the cyclocondensation. Ensure your intermediate is properly purified via vacuum distillation. For purification of the final product, column chromatography is generally effective. If the product is still difficult to purify, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Q3: What is the mechanism of the cyclocondensation reaction?

A3: The reaction proceeds via a nucleophilic attack of the deprotonated acetamidine on the electrophilic carbon of the ethoxymethylene group of the intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks one of the carbonyl groups. The final step is a dehydration to form the aromatic pyrimidine ring.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an excellent and rapid method for monitoring both steps of the synthesis. For the first step, you can observe the consumption of ethyl acetoacetate and the appearance of the higher Rf product. For the second step, you will see the disappearance of the intermediate and the formation of the final pyrimidine product, which should be UV active.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclocondensation A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Heat to 130°C (5 hours) A->B Reaction C Distill off Byproducts B->C Drive Equilibrium D Vacuum Distillation C->D Purification E Ethyl 2-(ethoxymethylene)- 3-oxobutanoate D->E Pure Intermediate G Add Intermediate Solution E->G Use in Step 2 F Acetamidine HCl + Sodium Ethoxide in Ethanol F->G Nucleophile Prep H Reflux (2-4 hours) G->H Reaction I Workup & Purification (Column Chromatography) H->I Isolation J Ethyl 4-ethoxy-2-methyl- pyrimidine-5-carboxylate I->J Final Product

Caption: A streamlined workflow for the two-step synthesis.

Troubleshooting_Logic Start Low Yield in Final Step? Impure_Intermediate Check Purity of Intermediate Start->Impure_Intermediate Yes Recrystallize_Intermediate Purify Intermediate (Vacuum Distillation) Impure_Intermediate->Recrystallize_Intermediate Impure Base_Issue Evaluate Base & Reaction Conditions Impure_Intermediate->Base_Issue Pure Success Improved Yield Recrystallize_Intermediate->Success Optimize_Base Optimize Base Stoichiometry & Reflux Time Base_Issue->Optimize_Base Amidine_Issue Consider Acetamidine Quality Base_Issue->Amidine_Issue Optimize_Base->Success Fresh_Amidine Use Fresh/Dry Acetamidine Amidine_Issue->Fresh_Amidine Fresh_Amidine->Success

Caption: A logical flow for troubleshooting low yield in the cyclocondensation step.

References

  • MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

  • Org Prep Daily. 2-acetyl-3-ethoxyacrylic acid ethyl ester (E/Z). [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

Sources

Optimization

Common side products in Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate synthesis

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of pyrimidine-based pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of pyrimidine-based pharmaceutical intermediates.

Below, we address the mechanistic causality behind common side products encountered during the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (CAS: 7389-16-4) and provide field-validated protocols to ensure high-yield, high-purity outcomes.

Mechanistic Overview & Synthesis Pathway

The synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate typically follows a three-step sequence starting from acetamidine and diethyl ethoxymethylenemalonate (DEEM). Because the pyrimidine ring is highly electron-deficient—exacerbated by the electron-withdrawing C5 ester—the C4 position is highly activated. While this facilitates the desired nucleophilic aromatic substitution ( SN​Ar ), it also makes the intermediates highly susceptible to competing side reactions such as hydrolysis, saponification, and N-alkylation [1, 2].

SynthesisPathway Start Acetamidine + DEEM Int1 Ethyl 4-hydroxy-2-methyl pyrimidine-5-carboxylate Start->Int1 NaOEt, EtOH Cyclocondensation Int2 Ethyl 4-chloro-2-methyl pyrimidine-5-carboxylate Int1->Int2 POCl3, Reflux Chlorination Target Ethyl 4-ethoxy-2-methyl pyrimidine-5-carboxylate (Target) Int1->Target EtI, Ag2CO3 O-Alkylation Side2 N-Ethyl Pyrimidone (N-Alkylation) Int1->Side2 EtI, Base (Direct Alkylation Route) Int2->Target NaOEt, EtOH SNAr Substitution Side3 4-Hydroxy Reversion (Hydrolysis) Int2->Side3 Trace H2O Hydrolysis Side1 4-Ethoxy-2-methyl pyrimidine-5-carboxylic acid (Saponification) Target->Side1 Trace H2O + Base Ester Hydrolysis

Mechanistic pathway for Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate synthesis and side products.

Expert FAQs: Troubleshooting Common Side Products

Q1: Why am I seeing a significant amount of 4-ethoxy-2-methylpyrimidine-5-carboxylic acid in my final product? Causality: This is the result of ester saponification. Sodium ethoxide (NaOEt) is highly hygroscopic. If your ethanol solvent is not strictly anhydrous, trace water reacts with the ethoxide to generate sodium hydroxide (NaOH). The C5 ethyl ester is highly electrophilic and will rapidly undergo base-catalyzed hydrolysis in the presence of hydroxide ions, yielding the carboxylic acid side product. Solution: Use strictly anhydrous ethanol ( 50 ppm H2​O ) and freshly prepared sodium ethoxide (generated in situ from sodium metal and dry ethanol). Quench the reaction with a stoichiometric equivalent of glacial acetic acid before aqueous workup to neutralize any remaining base.

Q2: I attempted a direct alkylation of the 4-hydroxy intermediate using ethyl iodide and potassium carbonate ( K2​CO3​ ). Why is my yield of the 4-ethoxy product so low, and what is the major impurity? Causality: Pyrimidin-4-ones exhibit lactam-lactim tautomerism, making them ambident nucleophiles. Direct alkylation with standard bases ( K2​CO3​ ) and alkyl halides predominantly favors N-alkylation at the N3 position due to the greater thermodynamic stability of the resulting lactam. This yields the unwanted Ethyl 1-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate [3]. Solution: Avoid direct alkylation. Instead, use the two-step chlorination/ SN​Ar pathway (converting the hydroxy group to a chloride using POCl3​ , followed by displacement with NaOEt). If direct O-alkylation is strictly required, use silver salts (e.g., Ag2​CO3​ ) which coordinate the pyrimidine nitrogen and sterically direct the electrophile to the oxygen.

Q3: During the conversion of the 4-chloro intermediate to the 4-ethoxy product, I recover a large amount of the 4-hydroxy starting material. How does this reversion occur? Causality: The 4-chloro group is highly activated toward SN​Ar due to the electron-withdrawing nature of the pyrimidine ring. If moisture is present during the reaction or if the 4-chloro intermediate was not rigorously dried after the POCl3​ workup, hydroxide ions will compete with ethoxide ions. Hydroxide displaces the chloride to form the 4-hydroxy compound, which immediately tautomerizes to the highly stable pyrimidone, rendering it unreactive to further ethoxylation. Solution: Ensure the 4-chloro intermediate is completely dry (co-evaporate with dry toluene if necessary) before adding it to the NaOEt/EtOH solution.

Q4: LC-MS analysis shows a mixture of methyl and ethyl esters in my final product. What caused this? Causality: Transesterification. This occurs if methanol was used as a co-solvent, or if commercial sodium ethoxide contaminated with sodium methoxide was utilized. Solution: Use exclusively ethanol as the solvent for the SN​Ar step and verify the purity of your alkoxide source.

Quantitative Data: Impurity Profile Analysis

The table below summarizes the expected product and impurity distributions based on the chosen synthetic route and environmental conditions.

Synthetic Route & ConditionTarget (O-Ethyl) YieldN-Ethyl PyrimidoneSaponified Acid4-Hydroxy Reversion
POCl3​ NaOEt (Strictly Anhydrous) > 95% Not Detected< 1%< 2%
POCl3​ NaOEt (Trace H2​O present)65%Not Detected15%20%
Direct Alkylation ( EtI , K2​CO3​ , DMF)15%85%Not DetectedUnreacted SM
Direct Alkylation ( EtI , Ag2​CO3​ , Toluene)75%20%Not DetectedUnreacted SM

Validated Step-by-Step Protocol: SN​Ar Ethoxylation

To ensure a self-validating system that prevents the aforementioned side products, follow this optimized protocol for the final ethoxylation step[2].

Prerequisites:

  • Ensure the starting material (Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) is 98% pure and completely free of moisture.

  • Glassware must be oven-dried at 120 °C and purged with dry Argon.

Methodology:

  • Alkoxide Generation: In a flame-dried flask under Argon, add strictly anhydrous ethanol (10 mL per gram of starting material). Cool to 0 °C. Carefully add sodium metal (1.1 equivalents) in small pieces. Stir until hydrogen evolution ceases and the metal is completely dissolved.

  • Substrate Addition: Dissolve Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the sodium ethoxide solution at 0 °C over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1); the highly UV-active chloro-intermediate should disappear.

  • Quenching (Critical Step): Once complete, cool the mixture back to 0 °C and add glacial acetic acid (1.1 equivalents) dropwise. Self-Validation: This neutralizes excess ethoxide, dropping the pH to ~6, which entirely prevents ester saponification during the subsequent concentration step.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between Dichloromethane (DCM) and distilled water.

  • Isolation: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry rigorously over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate as a pale oil/solid.

References

  • Title: Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors (Citing: Geissman, T. A.; Schlatter, M. J.; Webb, I. D.; Roberts, J. D. J. Org. Chem., 1946, 11, 741). Source: Arkivoc / Arkat USA URL: [Link]

  • Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation (Patent AU780698B2).
Troubleshooting

Technical Support Center: A Guide to the Purification of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate by Column Chromatography

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and purification of pyrimidine derivatives. Specifically, we will address the c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and purification of pyrimidine derivatives. Specifically, we will address the common challenges and offer robust solutions for the purification of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate using column chromatography. Our focus is on providing practical, field-proven insights to enhance purity, yield, and efficiency in your experimental work.

The inherent polarity of the pyrimidine ring system presents unique purification challenges.[1] This guide provides a systematic approach to overcome these obstacles, from selecting the appropriate chromatographic technique to troubleshooting common issues like peak tailing and on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying pyrimidine derivatives like Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate?

The main difficulties arise from the physicochemical properties of the pyrimidine core. Many derivatives, including the target compound, are moderately to highly polar. This can lead to several issues:

  • Strong Interaction with Silica: The polar nature of the pyrimidine ring can cause excessive interaction with the acidic silanol groups on standard silica gel, leading to significant peak tailing.[1][2]

  • Poor Retention in Reverse-Phase: Conversely, some moderately polar pyrimidines may exhibit insufficient retention on traditional non-polar C18 columns, eluting too close to the solvent front.[3]

  • Acid Sensitivity: The pyrimidine ring can be susceptible to degradation on the acidic surface of silica gel, potentially leading to lower yields and the formation of new impurities.[1]

Q2: Which column chromatography technique is most suitable for this compound?

The choice depends on the specific impurities present in your crude mixture. However, for a moderately polar compound like Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, Normal-Phase Chromatography is the most common and effective starting point.

  • Normal-Phase Chromatography (NPC): This is the preferred method. It utilizes a polar stationary phase (silica gel) and a less polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). This combination provides good retention and allows for effective separation from both less polar and more polar impurities.[1]

  • Reverse-Phase Chromatography (RPC): This can be a viable alternative, particularly if the impurities are significantly more or less polar than the target compound. It uses a non-polar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile/water).[1] Additives like 0.1% formic acid are often necessary to improve peak shape.[1][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this specific compound, HILIC is an excellent choice for highly polar pyrimidine analogues or impurities that show no retention in reverse-phase systems.[1][3]

Q3: How do I select the optimal solvent system for normal-phase chromatography?

Thin-Layer Chromatography (TLC) is an essential prerequisite for developing a successful column chromatography method. The goal is to find a solvent mixture that provides a Retention Factor (Rf) of 0.2-0.4 for the target compound.[1] This Rf range typically ensures that the compound separates well on the column without requiring an excessively large volume of solvent.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexanes/Ethyl Acetate (e.g., start with 7:3, then adjust polarity)[1]

  • Dichloromethane/Methanol (for more polar compounds)

  • Chloroform/Ethyl Acetate[5]

If your compound streaks on the TLC plate, it indicates a problem that will be magnified on the column. See the troubleshooting section for solutions.

Q4: My compound appears to be degrading on the silica gel column. What are my options?

This is a known issue for acid-sensitive heterocycles.[1] The acidic nature of silica gel can catalyze decomposition.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, or during packing, use a solvent system containing a small amount of a volatile base. Flushing the silica gel with a mobile phase containing 1-3% triethylamine can neutralize the acidic silanol groups, preventing degradation.[1]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent substitute for silica gel when purifying acid-sensitive compounds.[1]

  • Use Buffered Mobile Phases: In reverse-phase chromatography, using a buffered mobile phase (e.g., ammonium formate or phosphate buffer) can control the pH and prevent degradation.[6][7]

Troubleshooting Guide

This section addresses common problems encountered during the purification of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation Incorrect Solvent System: The mobile phase is either too strong (all compounds elute together) or too weak (compounds don't move).Re-optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1] Consider using a gradient elution, starting with a low-polarity mobile phase and gradually increasing its strength.
Improper Column Packing: The presence of channels, cracks, or air bubbles in the stationary phase leads to uneven solvent flow and band broadening.[2]Repack the column carefully. Use the slurry packing method to create a uniform, homogenous bed.[8] Ensure the top of the silica bed is flat and protected with a layer of sand.[9]
Peak Tailing / Streaking Strong Analyte-Silica Interaction: The polar pyrimidine ring is interacting too strongly with acidic silanol groups on the silica surface.[1][2]Add a polar or basic modifier to the mobile phase. A few drops of acetic acid (for acidic compounds) or 1-3% triethylamine (for basic/amine-containing compounds) can significantly improve peak shape.[1]
Sample Overload: Too much sample has been loaded onto the column for its diameter.Reduce the amount of sample loaded. As a general rule, use a silica gel-to-crude sample weight ratio of 30:1 to 50:1.[1]
Compound Not Eluting Mobile Phase is Too Weak: The selected solvent system does not have sufficient polarity to move the compound down the column.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, add a small amount of a stronger solvent like methanol.
Compound Precipitation: The sample may have precipitated at the top of the column if it was loaded in a solvent that is much stronger than the mobile phase.[8]Use the "dry loading" technique. Dissolve the crude sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent to get a free-flowing powder, and then load this powder onto the top of the column.[8][10]
High Column Backpressure Column Frit is Clogged: Fine particles from the silica or undissolved sample have blocked the column outlet.[11][12]Ensure your sample is fully dissolved and filtered before loading. Always use solvents that have been filtered.
Improper Packing: Using silica gel with a very small particle size without an appropriate pump system can lead to high pressure.[11]Ensure the particle size of the stationary phase is appropriate for flash (gravity/low-pressure) chromatography (typically 40-63 µm).

Visualized Experimental Workflow & Troubleshooting

General Workflow for Column Chromatography

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Select Solvent System) Prep_Column Prepare Column (Slurry Pack Silica Gel) TLC->Prep_Column Prep_Sample Prepare Sample (Dissolve or Dry Load) TLC->Prep_Sample Load_Sample Load Sample onto Column Prep_Column->Load_Sample Prep_Sample->Load_Sample Elute Elute with Solvent System (Isocratic or Gradient) Load_Sample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Caption: A standard workflow for purification by column chromatography.

Troubleshooting Logic Diagram

G Start Problem Observed PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution Compound Not Eluting Start->NoElution CheckSolvent Is Rf on TLC ~0.2-0.4? PoorSep->CheckSolvent CheckOverload Is Sample Overloaded? Tailing->CheckOverload IsSolventTooWeak Is Solvent Too Weak? NoElution->IsSolventTooWeak AdjustPolarity Adjust Solvent Polarity CheckSolvent->AdjustPolarity No CheckPacking Is Column Packed Correctly? CheckSolvent->CheckPacking Yes Repack Repack Column CheckPacking->Repack No ReduceLoad Reduce Sample Load CheckOverload->ReduceLoad Yes AddModifier Add Modifier to Eluent (e.g., 1% Triethylamine) CheckOverload->AddModifier No IncreasePolarity Increase Eluent Polarity IsSolventTooWeak->IncreasePolarity Yes CheckPrecip Did Sample Precipitate? IsSolventTooWeak->CheckPrecip No DryLoad Use Dry Loading Technique CheckPrecip->DryLoad Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Purification on Silica Gel

This protocol is a standard starting point for the purification of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of 0.2-0.4 for the target compound.

  • Column Packing:

    • Select a column of appropriate size. A common guideline is a silica gel to crude sample weight ratio of 30:1 to 50:1.[1]

    • Prepare a slurry by mixing silica gel with your initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed. Ensure the bed is level and free of air bubbles. Do not let the column run dry.[2][9]

    • Add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent disruption during sample and solvent addition.[8][9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]

    • Carefully add this powder as a uniform layer on top of the sand in the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using a pump or air line) to maintain a steady flow rate. A flow rate where individual drops are just about to form a stream is often effective.

    • If a good separation was not achieved on TLC, a gradient elution may be necessary. Start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of test tubes or vials.

    • Monitor the composition of the fractions using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.

    • Combine the fractions that contain only the pure target compound.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.[9]

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. 1

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. 3

  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. 10

  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277–283.

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024).

  • Column chromatography issues : r/chemistry - Reddit. (2024).

  • The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC. (n.d.).

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025).

  • Chromatographic Columns: The Backbone of Analytical Chemistry - MetwareBio. (n.d.).

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. (2017).

  • Choosing Your LC Stationary Phase - Restek Resource Hub. (2019).

  • Mobile Phase Selectivity - Phenomenex. (n.d.).

  • Several Problems of Flash Column Chromatography - Hawach. (2025).

  • Chapter 1 - The Royal Society of Chemistry. (2017).

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21.

  • Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate - BLD Pharm. (n.d.).

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).

  • Rookie Mistakes: Column Chromatography - University of Rochester. (n.d.).

  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.).

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - Chemistry and Biochemistry. (n.d.).

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics. (2023).

  • Affinity Chromatography Troubleshooting - MilliporeSigma. (n.d.).

  • Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(179).

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (2025).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids.[1] However, their synthesis can be fraught with challenges, from low yields to complex purification hurdles.[] This resource offers a structured approach to overcoming these obstacles, grounded in mechanistic principles and validated protocols.

General Troubleshooting Principles

Before diving into specific issues, it's crucial to acknowledge universal principles that underpin successful synthesis:

  • Purity of Starting Materials: Impurities or residual moisture in reactants can significantly inhibit reactions or lead to unwanted side products.[3][4] For instance, amidine salts used in the Pinner synthesis are often hygroscopic; their hydrolysis can prevent a successful reaction.[3][4][5] Actionable Advice: Always ensure starting materials are of high purity and are thoroughly dried before use.[3]

  • Reaction Monitoring: Relying solely on reaction time is a common pitfall. The progress of most pyrimidine syntheses should be diligently monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time and endpoint.[4][6]

  • Inert Atmosphere: While many pyrimidine syntheses are robust, certain catalysts, particularly transition metal-based systems, are sensitive to air and moisture, which can lead to deactivation.[7] When using such catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Topic 1: Low Reaction Yield & Incomplete Conversion

Question: My reaction is resulting in a very low yield, with a significant amount of unreacted starting materials visible on my TLC plate. What are the likely causes and how can I improve conversion?

Answer: This is one of the most frequent challenges in pyrimidine synthesis and can be attributed to several suboptimal reaction parameters.[3]

  • Cause 1: Catalyst Inefficiency or Incorrect Choice. The reaction is likely not receiving the necessary activation energy. In acid-catalyzed reactions like the Biginelli synthesis, the choice and activity of the catalyst are paramount.[3] While classical methods using strong Brønsted acids like HCl can work, they can also lead to side reactions.[6]

    • Solution: Screen different catalysts. Milder Lewis acids (e.g., Yb(OTf)₃, FeCl₃, ZnCl₂) or solid acid catalysts have been shown to significantly improve yields and simplify workup procedures.[6][8] Ensure your catalyst is active; reusable catalysts may need regeneration, and others can be sensitive to air or moisture.[3][8] Also, verify that the catalyst loading is sufficient, as too little will result in a stalled reaction.[7][8]

  • Cause 2: Suboptimal Reaction Temperature. Temperature plays a critical role in reaction kinetics.[6]

    • Solution: A moderate increase in temperature may be necessary. For many common pyrimidine syntheses, temperatures between 80°C and 100°C are optimal, though this is highly substrate-dependent.[6] Monitor the reaction by TLC at different temperatures to find the sweet spot for your specific substrates. Be cautious, as excessively high temperatures can promote side reactions.[4][5]

  • Cause 3: Improper Solvent Conditions. The solvent influences reactant solubility and can impact reaction rates and yields.[4][6] A solvent that does not adequately dissolve the reactants or the catalyst can lead to poor results.[8]

    • Solution: While ethanol is a traditional solvent, consider screening others.[4][6] Interestingly, solvent-free conditions have been reported to be highly effective for reactions like the Biginelli, often leading to shorter reaction times and higher yields.[6]

  • Cause 4: Incorrect Stoichiometry. The molar ratio of reactants can significantly affect the equilibrium of the reaction.

    • Solution: Adjust the stoichiometry. For three-component reactions like the Biginelli, employing a slight excess (1.2-1.5 equivalents) of the urea or thiourea component is often beneficial for driving the reaction to completion.[3][6]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for addressing low reaction yields.

LowYieldWorkflow Start Low / No Yield CheckPurity Verify Purity & Dryness of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckPurity->OptimizeCatalyst If purity is confirmed AdjustTemp Adjust Temperature OptimizeCatalyst->AdjustTemp No Improvement Success Yield Improved OptimizeCatalyst->Success Improvement ChangeSolvent Change Solvent (or try solvent-free) AdjustTemp->ChangeSolvent No Improvement AdjustTemp->Success Improvement ModifyStoichiometry Modify Stoichiometry ChangeSolvent->ModifyStoichiometry No Improvement ChangeSolvent->Success Improvement ModifyStoichiometry->Success Improvement

Caption: A systematic workflow for troubleshooting low yields.

Topic 2: Formation of Side Products & Impurities

Question: My Biginelli reaction produced a yellow, fluorescent byproduct that is complicating purification. What is this and how can I prevent it?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5][9] This occurs through a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[4][5]

  • Solution 1: Control Reaction Temperature. The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4][5]

  • Solution 2: Evaluate Catalyst Choice. The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4][5] You may need to screen different Lewis or Brønsted acids to find one that favors the desired pyrimidine formation.

  • Solution 3: Modify Order of Addition. In some cases, adding the urea component last to the reaction mixture can help minimize its premature decomposition into ammonia.[4][5]

Relationship Between Key Reaction Parameters

ReactionParameters Yield Desired Yield & Purity Catalyst Catalyst (Type, Loading) Catalyst->Yield Influences rate & selectivity SideProducts Side Products Catalyst->SideProducts Can influence pathway Temperature Temperature Temperature->Yield Affects kinetics Temperature->SideProducts Can promote Solvent Solvent Solvent->Yield Impacts solubility & rate Stoichiometry Stoichiometry Stoichiometry->Yield Drives equilibrium

Caption: Interplay of key parameters in pyrimidine synthesis.

Topic 3: Purification Challenges

Question: My pyrimidine derivative appears to be degrading on the silica gel column. What can I do?

Answer: This issue often arises from the inherent polarity and basicity of the pyrimidine ring system. Standard silica gel is acidic and can cause degradation of sensitive compounds.[10]

  • Solution 1: Use Neutralized Silica. You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% in the eluent system), before packing the column. This deactivates the acidic sites on the silica surface.

  • Solution 2: Switch to a Different Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or reverse-phase silica (C18).

  • Solution 3: Opt for Recrystallization. If your product is a solid, recrystallization is often the most effective and scalable purification method, avoiding interaction with stationary phases altogether.[4][11] It relies on the differential solubility of your target compound and impurities in a chosen solvent at varying temperatures.[11]

Optimized Experimental Protocols

The following protocols provide a general framework. Optimal conditions may vary based on specific substrates.

Protocol 1: General Procedure for the Biginelli Reaction

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM).[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).[7]

  • Catalyst & Solvent: Add the chosen catalyst (e.g., Yb(OTf)₃, 1-5 mol%).[7] For solvent-based reactions, add ethanol. For solvent-free conditions, proceed to the next step.[7]

  • Reaction Conditions: Stir the mixture vigorously and heat to the optimized temperature (e.g., 80-100°C).[6]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4]

  • Workup: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[4] Add a small amount of cold ethanol and stir for 5-10 minutes to precipitate the product.[4]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1][4]

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]

Protocol 2: General Procedure for Purification by Recrystallization

This protocol outlines a standard single-solvent recrystallization technique.[11]

  • Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents include ethanol, methanol, and ethyl acetate.[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the selected hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[11]

  • Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[11]

Data Summary Tables

Table 1: Comparative Performance of Catalysts in Biginelli Reaction

This table summarizes the performance of various catalysts, highlighting the benefits of modern catalytic systems over classical methods.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
HCl (Classical)StoichiometricEthanolReflux18-2420-60[6]
Yb(OTf)₃1-5Solvent-free1000.5-285-95[7]
Sulfated Zirconia5-10 (w/w)Solvent-free602-490-98[4]
L-proline/TFA20Acetonitrile855-880-92[12]
Table 2: Influence of Solvent on a Model Pyrimidine Synthesis

Solvent choice can dramatically affect reaction outcomes. The following data is illustrative for a typical reaction.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Reference
Dichloromethane9.11245[13]
Tetrahydrofuran (THF)7.51060[9][13]
Acetonitrile37.5685[12][13]
Ethanol24.5888[9][14]
Water/Ethanol (2:3)-392[13]
Solvent-free-1.595[6][9]

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Optimization of reaction conditions for the synthesis of pyrimidine deriv
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis - Benchchem.
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchG
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • De Novo Pyrimidine Synthesis - BOC Sciences.
  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermedi
  • A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society.
  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide - Benchchem.
  • optimization of solvent and catalyst for pyrimidine-dione synthesis - Benchchem.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Synthesis of pyrimidines from dinitrogen and carbon - Oxford Academic.
  • Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchG
  • Disorders of pyrimidine metabolism - WikiLectures.
  • Optimization of the reaction condition for the synthesis of - ResearchG
  • Effect of solvent on the synthesis of 4a a | Download Table - ResearchG

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Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Biginelli Reaction

Welcome to the Biginelli Reaction Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists facing yield bottlenecks in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biginelli Reaction Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists facing yield bottlenecks in the multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Rather than just providing a list of reaction conditions, this guide dissects the mechanistic causality behind reaction failures and provides field-proven, self-validating protocols to ensure your pyrimidine syntheses are robust and reproducible.

Mechanistic Causality: Why Do Biginelli Reactions Fail?

The classical Biginelli reaction—condensing an aldehyde, a β -ketoester, and urea in ethanolic HCl—often suffers from severely depressed yields, particularly when utilizing aliphatic or electron-deficient aromatic aldehydes[1]. To troubleshoot effectively, we must first understand the competing mechanistic pathways[2].

The productive pathway requires the rapid formation of an electrophilic N-acyliminium ion . However, if this intermediate forms too slowly, a competing2 between the aldehyde and the β -ketoester hijacks the substrates, irreversibly funneling them into unwanted α,β -unsaturated dicarbonyl byproducts[2].

BiginelliMechanism Start Aldehyde + Urea + β-Ketoester Sub1 Aldehyde + Urea Start->Sub1 Acid Catalysis Sub2 Aldehyde + β-Ketoester Start->Sub2 Base/Acid Catalysis Iminium N-Acyliminium Ion (Electrophilic Intermediate) Sub1->Iminium Fast Knoevenagel Knoevenagel Adduct (Dead-end / Byproduct) Sub2->Knoevenagel Competing Pathway DHPM 3,4-Dihydropyrimidin-2(1H)-one (Target DHPM) Iminium->DHPM + β-Ketoester Enol Cyclization

Mechanistic divergence: N-acyliminium pathway vs. the competing Knoevenagel pathway.

Troubleshooting FAQs

Q1: I am using an aliphatic aldehyde (or electron-deficient aromatic aldehyde) and my DHPM yield is <30%. How can I improve this?

  • Causality: Aliphatic and electron-deficient aldehydes form the crucial N-acyliminium ion very slowly under classical Brønsted acid conditions (e.g., HCl/EtOH). This kinetic delay allows the competing Knoevenagel condensation to dominate the reaction mixture[2].

  • Solution: Switch from Brønsted acids to Lewis acids. Catalysts like3 specifically coordinate to the aldehyde carbonyl, rapidly accelerating the urea condensation to form the iminium intermediate before the β -ketoester can react[2][3]. Alternatively, employ the "Atwal modification," which utilizes pre-synthesized enones condensing with protected ureas to bypass the problematic multicomponent equilibrium entirely, boosting yields by 20-50% for difficult substrates[1][4].

Q2: My reaction stalls, and NMR shows unreacted β -ketoester. Does the solvent matter?

  • Causality: Yes, solvent selection critically dictates the diketo-enol tautomerization equilibrium of the β -dicarbonyl reactant[5][6]. The enol form is strictly required to attack the N-acyliminium ion. If your solvent strongly favors the diketo form, the reaction stalls.

  • Solution: Transition to polar solvents with higher dielectric constants (e.g., acetonitrile) or use Brønsted acidic solvents/ionic liquids that promote enolization[7][8]. For highly recalcitrant cases, 9 (mechanochemistry) forces the reactants into close proximity, bypassing solvent-induced tautomeric stabilization and often driving the reaction to completion in minutes[9].

Q3: I'm seeing a lot of colored impurities and tar formation under refluxing HCl conditions. How do I clean up the reaction?

  • Causality: Harsh Brønsted acids at reflux cause urea decomposition and aldehyde polymerization, leading to complex mixtures and low isolated yields.

  • Solution: Adopt a milder, self-validating catalytic system. Bismuth(III) nitrate (Bi(NO₃)₃) in acetonitrile at room temperature, or polyphosphate ester (PPE) in THF, stabilizes the iminium intermediate without degrading the starting materials[1][8].

Quantitative Data & Optimization Matrix

To facilitate rapid decision-making, the following table synthesizes field-proven reaction conditions and their impact on yield based on substrate types.

Substrate ProfileRecommended CatalystSolvent / ConditionReaction TimeExpected YieldPrimary Advantage
Electron-rich Aryls HCl (Classical)Ethanol / Reflux12 - 18 h60 - 75%Low cost, standard baseline.
Electron-deficient Aryls InCl₃ or Yb(OTf)₃Solvent-free / 100°C1 - 3 h85 - 95%Suppresses Knoevenagel byproducts.
Aliphatic Aldehydes Atwal ModificationTHF / Mild Base4 - 6 h80 - 90%Bypasses iminium formation barrier.
Sterically Hindered Fe(NO₃)₃ 9H₂OSolvent-free Grinding10 - 15 min>90%Mechanochemical activation.
General Library Bismuth(III) nitrateAcetonitrile / RT2.5 h75 - 90%Mild, room temperature, high purity.
Validated Experimental Protocols

A robust protocol must be a self-validating system —meaning you can verify the success or failure of the reaction at intermediate steps before final isolation.

Protocol A: Lewis-Acid Catalyzed Solvent-Free Synthesis[3]

Best for: Electron-deficient aromatic aldehydes and minimizing side reactions.

  • Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), β -ketoester (10 mmol), and urea (15 mmol).

    • Causality: Using a 1.5x excess of urea drives the equilibrium toward the N-acyliminium ion, outcompeting the β -ketoester for the aldehyde.

  • Catalyst Addition: Add Yb(OTf)₃ (5 mol%, 0.5 mmol).

    • Causality: Yb(OTf)₃ acts as a potent, water-tolerant Lewis acid that specifically activates the aldehyde carbonyl without decomposing the urea.

  • Reaction: Heat the neat mixture to 100°C with vigorous stirring for 1-2 hours.

    • Self-Validation Step: Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 7:3). The absence of a high-Rf spot confirms the suppression of the Knoevenagel byproduct.

  • Workup: Cool the mixture to room temperature until the product solidifies. Add 20 mL of cold water and stir for 10 minutes to dissolve unreacted urea and the catalyst.

  • Isolation: Filter the solid precipitate, wash with ice-cold water, and recrystallize from hot ethanol to yield pure DHPM.

    • Self-Validation Step: The aqueous filtrate can be concentrated under reduced pressure to quantitatively recover the Yb(OTf)₃ catalyst for reuse, validating the catalytic cycle's integrity.

Protocol B: Mechanochemical Solvent-Free Grinding[9]

Best for: Sterically hindered substrates and green chemistry compliance.

  • Preparation: In an agate mortar, place the aldehyde (1 mmol), β -ketoester (1 mmol), urea (1.5 mmol), and hydrated ferric nitrate (Fe(NO₃)₃ 9H₂O) (0.1 mmol).

  • Grinding: Gently grind the mixture by hand using a pestle for 10-15 minutes.

    • Causality: Mechanical friction generates localized heat and intimate mixing, overcoming the activation energy barrier without the need for bulk solvent, which often traps intermediates in stable, unreactive tautomeric forms.

  • Monitoring: The mixture will typically form a melt and then solidify into a paste as the DHPM forms. The physical phase change is a visual self-validation of reaction progress.

  • Workup: Transfer the solid mass to a beaker, add cold water (10 mL), and stir to remove the catalyst and excess urea. Filter and recrystallize from ethanol.

Troubleshooting Logic Workflow

Use the following diagnostic tree to rapidly identify the correct optimization path when facing low yields.

TroubleshootingWorkflow Start Low Yield Detected (<50%) CheckSub Analyze Substrate Start->CheckSub Aliphatic Aliphatic or Electron-Deficient Aldehyde? CheckSub->Aliphatic Steric Sterically Hindered β-Ketoester? CheckSub->Steric TLC Check TLC for Knoevenagel Byproducts CheckSub->TLC Sol1 Switch to Lewis Acid (Yb(OTf)3, InCl3) or Atwal Mod Aliphatic->Sol1 Yes Sol2 Use Solvent-Free Mechanochemical Grinding Steric->Sol2 Yes Sol3 Switch to Polar Solvent (Acetonitrile) to favor Enol TLC->Sol3 Byproducts Present

Diagnostic workflow for identifying and resolving low yields in the Biginelli reaction.

References
  • The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar.5

  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. Benchchem. 2

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. 1

  • Biginelli Reaction. Organic Chemistry Portal. 3

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis.9

Sources

Optimization

Technical Support Center: Recrystallization of Pyrimidine Carboxylate Esters

Welcome to the Technical Support Center for the recrystallization of pyrimidine carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization of pyrimidine carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of molecules. Pyrimidine-5-carboxylic acid esters are crucial heterocyclic scaffolds in a variety of biologically active molecules, making their efficient purification paramount for successful research and development.[1] This resource provides field-proven insights and scientifically-grounded protocols to help you achieve high-purity crystalline products.

Troubleshooting Guide: Common Recrystallization Issues

Recrystallization is a powerful purification technique, but it can present challenges. This section addresses the most frequently encountered problems in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: No Crystals Form Upon Cooling

  • Question: I've cooled my solution, but no crystals have formed. What's going on?

  • Answer: This is a common issue that typically points to a non-supersaturated solution.[2][3] The concentration of your pyrimidine carboxylate ester might be too low for crystals to nucleate and grow.

    • Immediate Actions:

      • Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[4]

      • Seed Crystals: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[3][4]

      • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[3][5] Then, allow it to cool again.

    • Underlying Cause & Long-Term Solution: The chosen solvent may be too "good," meaning your compound is too soluble even at low temperatures.[2] For future experiments, you will need to select a different solvent or a solvent mixture. The ideal solvent is one in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2][4]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: Instead of crystals, I'm seeing an oily layer separate from the solution. How do I fix this?

  • Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming a crystalline solid.[3] This often happens when the solution is highly supersaturated or if the boiling point of the solvent is higher than the melting point of your compound.[3][5]

    • Immediate Actions:

      • Re-dissolve: Reheat the solution to dissolve the oil.[3]

      • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation.[2][3]

      • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling out.[4][5]

    • Underlying Cause & Long-Term Solution: The solubility curve of your compound in the chosen solvent may be too steep.[2] Experimenting with a different solvent system is recommended. A solvent mixture can sometimes provide a more moderate change in solubility with temperature, preventing the solution from becoming too supersaturated upon cooling.[4]

Issue 3: Low Recovery of Purified Crystals

  • Question: My yield of pure crystals is very low. Where did my product go?

  • Answer: A low yield can be attributed to several factors, with the most common being the use of too much solvent.[3][4]

    • Analysis and Solutions:

      • Excess Solvent: If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[3][4] To remedy this, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again. For future attempts, use the minimum amount of hot solvent required to just dissolve the crude product.[3]

      • Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, your product may have crystallized prematurely on the filter paper or in the funnel.[3][4] To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated before use.[3]

      • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can dissolve some of your product. Always use a small amount of ice-cold solvent for washing.[2]

Issue 4: Poor Crystal Quality (Needles, Powder, or Discolored)

  • Question: My crystals are very fine needles or a powder, not the nice blocky crystals I was expecting. Or, they are still colored. What should I do?

  • Answer: The rate of cooling significantly impacts crystal size and quality. Rapid cooling often leads to the formation of small needles or a powder, which can trap impurities.[2]

    • Improving Crystal Quality:

      • Slower Cooling: Reheat the solution to redissolve the solid and allow it to cool more slowly.[4] Insulating the flask will promote the growth of larger, higher-purity crystals.[2]

      • Solvent System: Consider a different solvent system that allows for more controlled crystal growth.[2]

    • Removing Colored Impurities:

      • Activated Charcoal: If your crystals are colored, it is likely due to the presence of colored impurities that have co-crystallized.[4] To remove these, add a small amount of activated charcoal to the hot solution before filtration.[4] Be cautious not to add too much, as the charcoal can also adsorb your desired product.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my pyrimidine carboxylate ester?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or colder.[2][4] You can determine this experimentally by testing the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[2][6] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[2] Solvent mixtures, such as ethanol/water or hexane/acetone, can also be effective.[2][7]

Q2: What is the effect of temperature on the solubility of pyrimidine carboxylate esters?

A2: Generally, the solubility of pyrimidine compounds increases with temperature.[2][8] This principle is the foundation of cooling recrystallization, where a hot, saturated solution is cooled to induce the formation of crystals.[2] The rate of cooling is a critical parameter that influences the size and purity of the resulting crystals, with slower cooling typically yielding larger and purer crystals.[2]

Q3: How can I recrystallize a compound that is only soluble in high-boiling point solvents like DMF or DMSO?

A3: For compounds that are highly soluble in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), anti-solvent vapor diffusion is a highly effective technique.[2] In this method, the compound is dissolved in a small amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane).[2] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[2]

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

This is the most common recrystallization technique.

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.

  • Dissolution: Place the crude pyrimidine carboxylate ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid.[2] Continue adding small portions of hot solvent until the compound is completely dissolved.[2]

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent-Antisolvent Recrystallization

This method is useful when a single solvent is not ideal.

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.

  • Addition of Antisolvent: Slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Isolation and Drying: Follow steps 6-9 from Protocol 1.

Data Presentation

Table 1: Qualitative Solubility of a Hypothetical Pyrimidine Carboxylate Ester in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterInsolubleInsolublePoor
EthanolSparingly SolubleVery SolubleGood
AcetoneSolubleVery SolublePoor
HexaneInsolubleSparingly SolublePotentially good as an anti-solvent
TolueneSparingly SolubleSolubleFair
Ethyl AcetateSparingly SolubleVery SolubleGood

Visualizations

Diagram 1: Standard Cooling Recrystallization Workflow

G A Impure Pyrimidine Carboxylate Ester B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Pure, Dry Crystals G->H

Caption: Workflow for standard cooling recrystallization.

Diagram 2: Troubleshooting Logic for No Crystal Formation

G Start Solution Cooled, No Crystals Formed Action1 Scratch Inner Surface of Flask Start->Action1 Action2 Add a Seed Crystal Action1->Action2 Failure Result Crystals Form Action1->Result Success Action3 Evaporate Some Solvent and Re-cool Action2->Action3 Failure Action2->Result Success Action3->Result Success NoResult Still No Crystals Action3->NoResult Failure Conclusion Solution is too dilute or solvent is inappropriate. Re-evaluate solvent choice. NoResult->Conclusion

Caption: Decision tree for troubleshooting lack of crystallization.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2,4-Dimethylpyrimidine-5-carboxylic Acid by Recrystallization.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • Unknown. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.

Sources

Troubleshooting

Technical Support Center: Identifying Reaction Intermediates in the Synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Welcome to the Technical Support Center for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding the identification of reaction intermediates in this important synthetic process.

Introduction

The synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a cornerstone reaction for creating a key building block in medicinal chemistry. The reaction, a variation of the Pinner pyrimidine synthesis, involves the condensation of ethyl ethoxymethylenacetoacetate with acetamidine.[1][2] While the overall transformation is robust, monitoring the reaction progress and identifying transient intermediates can be challenging. These intermediates are often present in low concentrations and may be unstable, leading to unexpected side products or low yields if not properly controlled. This guide provides the necessary expertise and experimental protocols to confidently identify these species and troubleshoot common issues.

Section 1: The Synthesis Pathway and Key Intermediates (FAQs)

This section addresses fundamental questions about the reaction mechanism and the characteristics of the intermediates you are likely to encounter.

Q1: What is the established reaction mechanism for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate?

The reaction proceeds through a well-established condensation-cyclization pathway. The key steps are:

  • Nucleophilic Attack: The more nucleophilic nitrogen of acetamidine attacks the electrophilic β-carbon of ethyl ethoxymethylenacetoacetate.

  • Elimination: This is followed by the elimination of an ethanol molecule to form a vinylogous amidine intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the amidine moiety onto the ester carbonyl group initiates the cyclization.

  • Aromatization: The final step involves the elimination of a second molecule of ethanol to yield the stable, aromatic pyrimidine ring.

The proposed reaction mechanism is illustrated below:

Reaction_Mechanism Reactant1 Ethyl ethoxymethylenacetoacetate Intermediate1 Initial Adduct Reactant1->Intermediate1 + Acetamidine Reactant2 Acetamidine Reactant2->Intermediate1 Intermediate2 Vinylogous Amidine (Key Intermediate) Intermediate1->Intermediate2 - EtOH Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Ethyl 4-ethoxy-2-methyl- pyrimidine-5-carboxylate Intermediate3->Product - EtOH (Aromatization)

Caption: Proposed reaction mechanism for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Q2: What are the most likely reaction intermediates to be observed?

The most likely observable intermediate is the open-chain vinylogous amidine (Intermediate 2 in the diagram above). This intermediate is formed after the initial condensation and elimination of one molecule of ethanol. It is generally more stable than the initial adduct or the cyclized, non-aromatic intermediate. In some cases, if the final aromatization step is slow, the cyclized intermediate (Intermediate 3) might also be detected.

Q3: What are the characteristic spectroscopic signatures I should look for to identify these intermediates?

Identifying intermediates relies on differentiating their spectroscopic signatures from the starting materials and the final product. Thin-Layer Chromatography (TLC) is an excellent initial tool for monitoring the appearance and disappearance of different species.[3][4] High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), can provide more definitive evidence.[3][5][6]

Here is a summary of expected analytical data:

CompoundTLC (Typical Rf)Key ¹H NMR Signals (δ, ppm)Expected Mass (m/z) [M+H]⁺
Ethyl ethoxymethylenacetoacetate (Reactant) High Rf~7.5-8.0 (s, 1H, =CH), ~4.1-4.3 (q, 4H, 2x -OCH₂-), ~2.3 (s, 3H, -COCH₃)187.1
Acetamidine (Reactant) Low Rf (polar)Broad signals due to exchangeable protons59.1
Vinylogous Amidine (Intermediate) Intermediate RfDisappearance of =CH proton around 7.5-8.0 ppm. Appearance of new vinyl and NH protons.227.1
Final Product Intermediate to High Rf~8.5-9.0 (s, 1H, pyrimidine H-6), ~4.3-4.5 (q, 2H, -OCH₂-), ~2.6 (s, 3H, pyrimidine -CH₃)211.1

Note: Rf values are highly dependent on the solvent system used. ¹H NMR shifts are approximate and can vary based on the solvent and concentration.

Section 2: Troubleshooting Guide: "An Unexpected Spot on My TLC Plate"

A common issue during this synthesis is the appearance of unexpected spots on a TLC plate, indicating the presence of either an intermediate, a side product, or unreacted starting material. This guide provides a systematic workflow to identify the unknown component.

Troubleshooting_Workflow Start Unexpected Spot Observed on TLC Step1 Co-spot with Starting Materials Start->Step1 Decision1 Does it match a starting material? Step1->Decision1 Result1 Incomplete Reaction. Optimize conditions (time, temp). Decision1->Result1 Yes Step2 Run HPLC-MS on the reaction mixture Decision1->Step2 No Decision2 Does the mass match a predicted intermediate or byproduct? Step2->Decision2 Result2 Tentative Identification. Proceed to isolation. Decision2->Result2 Yes Result3 Unknown Species. Consider alternative side reactions. Decision2->Result3 No Step3 Isolate the Unknown Spot (e.g., Column Chromatography) Result2->Step3 Step4 Characterize by NMR (¹H, ¹³C, 2D NMR) Step3->Step4 End Structural Elucidation Complete Step4->End

Caption: Troubleshooting workflow for identifying unknown spots in the reaction mixture.

Protocol 1: Initial Characterization using TLC

Thin-Layer Chromatography is the first line of analysis for monitoring reaction progress.[4]

Objective: To determine if the unknown spot corresponds to a starting material and to track its appearance/disappearance over time.

Materials:

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Developing Chamber

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate is a good starting point (e.g., 7:3 or 1:1 v/v).

  • Visualization: UV lamp (254 nm), Iodine chamber, or Potassium permanganate stain.

Procedure:

  • Prepare the Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material - ethyl ethoxymethylenacetoacetate), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • Lane 1 (SM): Spot a dilute solution of the starting material.

    • Lane 2 (Co): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Rxn): Spot an aliquot of the reaction mixture.

  • Develop the Plate: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent to ascend until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp.

  • Interpret: If the unknown spot in the "Rxn" lane has the same Rf as the "SM" lane and merges into a single spot in the "Co" lane, it is unreacted starting material. If it's a new spot, it could be an intermediate or a byproduct.

Protocol 2: Tentative Identification using HPLC-MS

For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[5][6][7]

Objective: To obtain the mass-to-charge ratio (m/z) of the unknown component to see if it matches any expected species.

Typical Conditions:

  • Column: C18 reversed-phase column.[3]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is common.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is usually effective for pyrimidines.[7]

  • Scan Range: m/z 50-500.

Procedure:

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with acetonitrile or methanol. Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Interpretation:

    • Look for a peak in the mass spectrum corresponding to the expected [M+H]⁺ of the vinylogous amidine intermediate (m/z 227.1).

    • Also, check for the masses of the starting material (m/z 187.1) and the final product (m/z 211.1).

    • The fragmentation pattern in MS/MS can provide further structural clues.[8][9][10]

Section 3: Common Side Products and Their Identification

While the desired reaction is generally efficient, certain side reactions can occur, leading to impurities.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester group on the starting material or the final product, resulting in the corresponding carboxylic acid.[11][12] This can be minimized by using anhydrous solvents and reagents.[13] These acid byproducts will have different retention times in HPLC and can be identified by their unique mass in MS.

  • Incomplete Cyclization: If the reaction is not heated sufficiently or for an adequate duration, the open-chain vinylogous amidine intermediate may persist as the major component in the final mixture.[11][13] This is readily identified by its mass (m/z 227.1).

  • Alternative Condensations: Although less common with this specific substrate, other condensation pathways can sometimes occur, leading to isomeric byproducts. These would have the same mass as the final product but different chromatographic and NMR properties. 2D NMR techniques like COSY and HMBC can be used to confirm the correct connectivity.[3]

By systematically applying these analytical and troubleshooting techniques, researchers can gain a clear understanding of the reaction progress, confidently identify key intermediates, and optimize the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

References

  • BenchChem. (2025). Methods for monitoring the progress of pyrimidine reactions. BenchChem.
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. BenchChem.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
  • Kazdan, E. M., & Robin, R. T. B. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). BenchChem.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • van Kuilenburg, A. B., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • Unknown. (n.d.). Pinner pyrimidine synthesis. Slideshare.
  • Unknown. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

Sources

Optimization

Stability of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate under acidic/basic conditions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate . Below, we deconstruct the chemical stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate . Below, we deconstruct the chemical stability of this scaffold, address common experimental failures, and provide validated protocols to ensure structural integrity during your synthetic workflows.

Core Mechanistic Overview

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a highly functionalized, electron-deficient heterocyclic scaffold. Its stability is dictated by two highly reactive centers that compete depending on the pH of the environment:

  • C5 Ethyl Ester: Susceptible to both acidic hydrolysis and basic saponification ()[1].

  • C4 Ethoxy Group: Under basic conditions, the electron-withdrawing nature of the pyrimidine nitrogens makes this an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) ()[2]. Under acidic conditions, it behaves as an enol-ether equivalent, readily hydrolyzing to a thermodynamically stable pyrimidin-4(3H)-one tautomer ()[3].

Troubleshooting FAQs

Q1: During the basic workup of my reaction, my LC-MS shows the disappearance of the starting material and the appearance of a highly polar baseline peak with a mass loss of 28 Da. What happened? Root Cause: You are observing unintended saponification of the C5 ethyl ester. The mass loss of 28 Da corresponds to the conversion of the ethyl ester ( −OCH2​CH3​ ) to a carboxylic acid ( −OH ). The pyrimidine ring significantly increases the electrophilicity of the C5 carbonyl carbon, making it highly susceptible to hydroxide attack even at ambient temperatures ()[4]. Solution: If the ester must be preserved, strictly avoid aqueous basic workups (e.g., NaOH , KOH ). Instead, quench reactions with saturated aqueous NH4​Cl or use non-nucleophilic bases (e.g., DIPEA , TEA ) during your synthetic steps.

Q2: I attempted to saponify the ester using 2M NaOH at 60 °C, but NMR indicates I lost the C4-ethoxy group as well. Why? Root Cause: The combination of strong nucleophiles ( OH− ) and elevated heat triggered an SN​Ar reaction . The pyrimidine nitrogens pull electron density away from C4, activating the ethoxy group as a leaving group[2]. The hydroxide ion attacks C4, displacing ethoxide and forming 4-hydroxy-2-methylpyrimidine-5-carboxylic acid. Solution: Saponification must be strictly temperature-controlled (0 °C to 25 °C) and utilize mild bases to chemoselectively hydrolyze the ester without triggering SN​Ar at C4[1]. (See Protocol A).

Q3: When I use 1M HCl to remove a protecting group elsewhere on the molecule, my C4-ethoxy group converts into a ketone-like structure. How can I prevent this? Root Cause: You are observing acidic ether hydrolysis . Under acidic conditions, the pyrimidine N3 nitrogen protonates, rendering the C4 position highly electrophilic. Water attacks C4, leading to the elimination of ethanol and the formation of a 4-hydroxypyrimidine, which immediately tautomerizes to the highly stable pyrimidin-4(3H)-one[3]. Solution: The C4-ethoxy group is fundamentally incompatible with aqueous strong acids. To perform acidic deprotections without cleaving the ether, use anhydrous acidic conditions (e.g., 4M HCl in dioxane) or Lewis acids that do not provide the water necessary for hydrolysis.

Validated Experimental Protocols

Protocol A: Chemoselective Saponification (Preserving the C4-Ethoxy Group)

Objective: Isolate 4-ethoxy-2-methylpyrimidine-5-carboxylic acid without triggering SN​Ar degradation.

  • Dissolution: Dissolve 1.0 eq of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate in a 3:1:1 mixture of THF:MeOH: H2​O to achieve a 0.1 M concentration.

  • Cooling: Chill the solution to 0 °C in an ice bath. Causality: Low temperatures kinetically suppress the higher-activation-energy SN​Ar pathway at C4.

  • Base Addition: Add 1.1 eq of LiOH⋅H2​O portion-wise. Causality: LiOH provides a milder local pH compared to NaOH , preventing runaway degradation[4].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 20 °C. Monitor strictly by LC-MS. Do not exceed 4 hours.

  • Quenching (Self-Validating Step): Cool back to 0 °C and carefully acidify to pH 4-5 using 1M Citric Acid. Critical: Do not use strong mineral acids (like HCl) to avoid triggering the acidic C4-ethoxy hydrolysis described in Q3[3].

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Exhaustive Acidic Hydrolysis (Yielding the Pyrimidin-4-one)

Objective: Deliberately cleave both the ester and the ether to isolate 4-hydroxy-2-methylpyrimidine-5-carboxylic acid.

  • Suspension: Suspend the starting material in 6M aqueous HCl (10 mL/mmol).

  • Heating: Attach a reflux condenser and heat to 100 °C. The starting material will gradually dissolve as protonation and hydrolysis occur.

  • Reaction Time: Maintain reflux for 12 hours to ensure complete cleavage of both the robust C5 ester and the C4 ether[3].

  • Isolation: Cool the reaction to 0 °C. The zwitterionic pyrimidin-4-one product will precipitate. Filter the solid, wash with ice-cold water, and dry in vacuo.

Quantitative Stability Data

ConditionpH RangeTemperatureHalf-Life ( t1/2​ )Primary Degradation Pathway
Strong Acid< 1.080-100 °C< 30 minsC4-Ether Hydrolysis & C5-Ester Hydrolysis
Mild Acid3.0 - 5.025 °C> 48 hoursStable (Minimal C4 Hydrolysis)
Neutral7.025 °CIndefiniteNone (Stable)
Mild Base9.0 - 10.00-25 °C~2 hoursC5-Ester Saponification (Chemoselective)
Strong Base> 12.0> 60 °C< 15 minsC5 Saponification + C4 SN​Ar (Ether Cleavage)

Pathway Visualization

StabilityPathway SM Ethyl 4-ethoxy-2-methylpyrimidine- 5-carboxylate Acid Acidic Conditions (H3O+, Heat) SM->Acid pH < 3 Base Basic Conditions (OH-, H2O) SM->Base pH > 10 EsterHydA C5 Ester Hydrolysis (Carboxylic Acid) Acid->EsterHydA EtherHydA C4 Ether Hydrolysis (Pyrimidin-4-one) Acid->EtherHydA Sapon Controlled Saponification (0-25 °C) Base->Sapon Mild Base SNAr Harsh Base / S_NAr (> 60 °C) Base->SNAr Strong Base FinalAcid 4-Hydroxy-2-methylpyrimidine- 5-carboxylic acid EsterHydA->FinalAcid EtherHydA->FinalAcid FinalBase1 4-Ethoxy-2-methylpyrimidine- 5-carboxylic acid Sapon->FinalBase1 SNAr->FinalAcid OH- attack at C4

Degradation pathways of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate under varying pH conditions.

References

  • Teixidó, J., et al. "Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule." Journal of Organic Chemistry, 2001.[Link]

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[Link]

  • Kalgutkar, A., et al. "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1." Journal of Medicinal Chemistry, 2021.[Link]

  • Robinson, M., et al. "Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes." Molecules (PMC), 2024.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with biological targets has led to the development of a wide array of drugs with diverse therapeutic applications. Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate serves as a versatile starting material for the synthesis of a multitude of derivatives, where modifications to the pyrimidine core can significantly influence their biological activity. This guide will explore how strategic chemical modifications of the pyrimidine-5-carboxylate framework can unlock potent anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Analysis of Biological Activities

This section compares the biological activities of various ethyl pyrimidine-5-carboxylate derivatives, focusing on key therapeutic areas. The data presented is compiled from several studies on structurally related compounds, providing a valuable framework for understanding the potential of this chemical class.

Anticancer Activity

Derivatives of the pyrimidine-5-carboxylate scaffold have shown significant promise as anticancer agents. The primary mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases and cyclooxygenase-2 (COX-2).

A series of novel pyrimidine-5-carbonitrile derivatives, which share the core pyrimidine structure, were evaluated for their cytotoxic activity against a panel of 60 human cancer cell lines (NCI60).[1] Two compounds, 4e and 4f , demonstrated broad-spectrum anticancer activity.[1] Notably, they were most potent against the colon cancer cell line Colo 205, with IC50 values of 1.66 µM and 1.83 µM, respectively.[1] Mechanistic studies revealed that these compounds induce apoptosis and arrest the cell cycle in the G1 phase.[1] Furthermore, they were found to be safe when tested against normal epithelial colon cells.[1]

Another study focused on pyrimidine-5-carbonitrile derivatives as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. Several compounds exhibited higher cytotoxic activities than the standard drug sorafenib, with IC50 values ranging from 1.14 to 10.33 μM against colon (HCT-116) and breast (MCF-7) cancer cell lines.[2]

Table 1: Anticancer Activity of Selected Pyrimidine-5-Carbonitrile Derivatives [1][2]

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
4e Colo 205 (Colon Cancer)1.66Dual EGFR/COX-2 inhibitor, Apoptosis induction, G1 cell cycle arrest
4f Colo 205 (Colon Cancer)1.83Dual EGFR/COX-2 inhibitor, Apoptosis induction, G1 cell cycle arrest
9d HCT-116 (Colon Cancer)> SorafenibVEGFR-2 inhibitor
11e HCT-116 (Colon Cancer)1.14VEGFR-2 inhibitor
12b MCF-7 (Breast Cancer)> SorafenibVEGFR-2 inhibitor
12d MCF-7 (Breast Cancer)> SorafenibVEGFR-2 inhibitor
Antimicrobial Activity

The pyrimidine scaffold is also a key component in many antimicrobial agents. Derivatives of ethyl pyrimidine-5-carboxylate have been investigated for their activity against a range of bacterial and fungal pathogens.

A series of 2,4-disubstituted-5-aryl pyrimidine derivatives were synthesized and evaluated for their antibacterial properties. One compound, bearing a 4-chlorophenyl substituent, emerged as the most potent, with a minimum inhibitory concentration (MIC) of 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 2 µg/mL against other tested strains.[3]

In another study, novel 4-methylthienopyrimidine derivatives were synthesized and screened for their antimicrobial activity. Benzyl amides of 4,5-dimethylthienopyrimidines were particularly effective against Bacillus subtilis and Pseudomonas aeruginosa.[4]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives [3][4]

Compound ClassTarget MicroorganismMIC (µg/mL)
2,4-disubstituted-5-(4-chlorophenyl) pyrimidineStaphylococcus aureus (MRSA)1
2,4-disubstituted-5-(4-chlorophenyl) pyrimidineOther tested bacterial strains2
Benzyl amides of 4,5-dimethylthienopyrimidinesBacillus subtilisNot specified
Benzyl amides of 4,5-dimethylthienopyrimidinesPseudomonas aeruginosaNot specified
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have been explored as potential anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).

A series of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities.[5] Several compounds in this series demonstrated significant in vivo anti-inflammatory and analgesic effects, comparable to standard drugs. These compounds were designed as nitric oxide-releasing agents, which can contribute to their anti-inflammatory profile.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of ethyl pyrimidine-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Analysis of the available data provides the following SAR insights:

  • Substitutions at the 2, 4, and 6 positions of the pyrimidine ring are critical for modulating biological activity.

  • For anticancer activity , the presence of a carbonitrile group at the 5-position, along with specific aromatic substitutions at other positions, appears to be favorable for potent cytotoxicity and kinase inhibition.[1][2]

  • For antimicrobial activity , the introduction of a substituted aryl group at the 5-position and specific amino or thioether groups at the 2- and 4-positions can lead to potent antibacterial and antifungal agents.[3][4]

  • For anti-inflammatory activity , the incorporation of substituted phenyl rings at the 4- and 6-positions of a tetrahydropyrimidine-5-carboxylate core has been shown to be a successful strategy.[6][5]

The following diagram illustrates the key positions on the ethyl pyrimidine-5-carboxylate scaffold where modifications can significantly impact biological activity.

Caption: Key modification points on the ethyl pyrimidine-5-carboxylate scaffold.

Experimental Protocols

This section provides an overview of the general methodologies used for the synthesis and biological evaluation of pyrimidine-5-carboxylate derivatives, based on the cited literature.

General Synthesis of Pyrimidine-5-carboxylate Derivatives (Biginelli Reaction)

A common and efficient method for synthesizing the pyrimidine core is the Biginelli reaction, a one-pot three-component condensation.

Workflow for the Biginelli Reaction:

Biginelli_Reaction start Start reactants Mix Aldehyde, β-Ketoester, and Urea/Thiourea start->reactants catalyst Add Acid or Lewis Acid Catalyst (e.g., HCl, FeCl3) reactants->catalyst reaction Heat the reaction mixture (Reflux or Microwave) catalyst->reaction workup Cool, precipitate, and filter the crude product reaction->workup purification Recrystallize or use column chromatography for purification workup->purification characterization Characterize the final product (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: General workflow for the Biginelli synthesis of pyrimidine derivatives.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl).

  • Reaction: Reflux the mixture for several hours or heat using a microwave synthesizer for a shorter duration. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, pour the mixture into crushed ice to induce precipitation.

  • Purification: Collect the crude product by filtration and wash with cold water or ethanol. Further purify the product by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for the MTT Assay:

MTT_Assay start Start cell_seeding Seed cancer cells in a 96-well plate and incubate start->cell_seeding compound_treatment Treat cells with various concentrations of the test compound cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 48-72 hours) compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add a solubilizing agent (e.g., DMSO, isopropanol) formazan_formation->solubilization absorbance_reading Read the absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The ethyl pyrimidine-5-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data on derivatives of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is not yet abundant, the extensive research on structurally related pyrimidine derivatives provides a strong rationale for its potential in anticancer, antimicrobial, and anti-inflammatory drug discovery.

Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives based on the Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate core. By exploring a diverse range of substitutions at the 2, 4, and 6 positions, it will be possible to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a solid foundation for such investigations.

References

  • El-Naggar, M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(15), 10183-10202. [Link]

  • Sarkate, A. P., & Shinde, D. B. (2015). Synthesis and Docking studies of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as anti-inflammatory, analgesic and nitric oxide releasing agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 391-401. [Link]

  • Gouda, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(53), 33549-33564. [Link]

  • Khalifa, N. M., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(4), e2300656. [Link]

  • Kovalenko, S. M., et al. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Heterocyclic Chemistry, 60(5), 843-855. [Link]

  • Gebre, M. H., et al. (2024). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. Journal of Biomolecular Structure & Dynamics, 42(8), 4016-4028. [Link]

Sources

Comparative

A Comparative Analysis of Catalysts for Pyrimidine Synthesis: Bridging Efficacy and Sustainability

Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a vast array of therapeutic agents, including kinase inhibitors and antivirals. For researchers a...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a vast array of therapeutic agents, including kinase inhibitors and antivirals. For researchers and drug development professionals, the efficient and sustainable synthesis of these derivatives is a critical bottleneck.

This guide provides an objective, comparative analysis of modern catalytic systems for pyrimidine synthesis. By moving beyond traditional homogeneous acids, we evaluate advanced heterogeneous systems—ranging from perovskite structures to biowaste-derived solid acids and metal-organic frameworks (MOFs)—focusing on their performance, mechanistic causality, and practical utility in the laboratory.

Quantitative Performance Comparison

The efficacy of a catalyst in pyrimidine synthesis is evaluated based on reaction yield, reaction time, catalyst loading, and recyclability. The following table summarizes the performance of four distinct catalytic systems across different synthetic strategies.

Catalyst SystemReaction StrategyKey ReactantsReaction ConditionsCatalyst LoadingYield (%)Recyclability / TOF
LaCoO₃ Perovskite Acceptorless Dehydrogenative Coupling (ADC)Benzamidine + Benzyl Alcohol2-Me-THF, 80 °C, 8 h10 mol%~84%Excellent (Up to 9 runs)[1]
Bone char-nPrN-SO₃H Multicomponent CondensationAldehyde + Malononitrile + UreaSolvent-free, 80 °C, < 1 h0.4 mol%>90%High (No loss of efficiency)[2]
Co-MOF Biginelli ReactionAldehyde + β-ketoester + UreaSolvent-free, Room Temp5 mol%~90%High TOF, Reusable
Cu(OTf)₂ Propargylic CondensationPropargyl Alcohol + AmidineChlorobenzene, Reflux20 mol%60-80%Homogeneous (Low recovery)[3]

Mechanistic Causality & Expert Insights

To successfully adapt these catalysts for custom synthesis, one must understand the causality behind their reactivity.

La-based Perovskites (LaCoO₃) for ADC

The acceptorless dehydrogenative coupling (ADC) strategy is highly atom-economical, generating only hydrogen gas and water as byproducts[1]. The LaCoO₃ perovskite acts cooperatively: the La(III)–O²⁻ sites govern the dehydrogenation activity of the alcohol, while the Co(III)–O²⁻ centers dictate the selectivity towards the pyrimidine cyclization, preventing over-oxidation of the intermediate[1]. This dual-site causality enables the use of green solvents like 2-Me-THF instead of the harsh conditions required by traditional Pt/C catalysts[1].

Biowaste Bone Char-Brønsted Solid Acid

Bone char modified with chlorosulfonic acid provides a robust, high-surface-area support rich in calcium phosphate and graphitic carbon[2]. The grafted -SO₃H groups act as strong Brønsted acid sites that rapidly activate the carbonyl group of the aldehyde for Knoevenagel condensation[2]. The solvent-free condition drives the reaction forward via high localized reactant concentrations, maximizing the collision frequency and drastically reducing reaction times[2].

Co-MOF for the Biginelli Reaction

Cobalt-based Metal-Organic Frameworks feature highly ordered, unsaturated Lewis acidic metal sites. These sites efficiently coordinate with the oxygen atoms of the aldehyde and β-ketoester, lowering the activation energy for the formation of the crucial N-acylimine intermediate[4]. The porous structure also provides a confined microenvironment that enhances regioselectivity and prevents unwanted side reactions.

Visualizing Reaction Logic and Workflows

Visualizing the intricate steps of chemical synthesis significantly enhances protocol adaptation. The following diagrams illustrate the mechanistic pathways, experimental workflows, and logical decision matrices for these catalytic systems.

G A Alcohol + Amidine B LaCoO3 Catalyst A->B Adsorption C Dehydrogenative Coupling B->C Activation D Pyrimidine Derivatives C->D Cyclization E H2 + H2O C->E Elimination

Mechanistic pathway of LaCoO3-catalyzed acceptorless dehydrogenative coupling.

G N1 Mix Aldehyde, Malononitrile, & Urea N2 Add 0.4 mol% Bone char-nPrN-SO3H N1->N2 N3 Heat at 80 °C (Solvent-Free) N2->N3 N4 Cool & Extract with Hot Ethanol N3->N4 N5 Filter Catalyst (For Reuse) N4->N5 N6 Recrystallize Product N5->N6

Step-by-step experimental workflow for solvent-free pyrimidine synthesis.

G Start Pyrimidine Synthesis Q1 Reaction Type? Start->Q1 T1 Biginelli Reaction Q1->T1 T2 Dehydrogenative Coupling Q1->T2 T3 Propargylic Condensation Q1->T3 C1 Co-MOF Catalyst T1->C1 Solvent-Free C2 LaCoO3 Perovskite T2->C2 Green Solvent C3 Cu(OTf)2 Catalyst T3->C3 Lewis Acid

Logical decision matrix for selecting pyrimidine synthesis catalysts.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can physically observe reaction progress and verify success at each critical juncture.

Protocol A: ADC Synthesis using LaCoO₃ Perovskite[2]

Objective: Synthesize substituted pyrimidines via dehydrogenative coupling.

  • Preparation: In a round-bottom flask, combine benzyl alcohol (1.0 mmol), benzamidine hydrochloride (1.0 mmol), and potassium tert-butoxide (2.0 equiv) in 2 mL of 2-Me-THF.

  • Catalyst Addition: Add 10 mol% of the LaCoO₃ perovskite catalyst.

  • Activation (Causality): Heat the mixture to reflux (~80 °C). Why 2-Me-THF? It provides the exact boiling point needed for thermal activation without exceeding the decomposition threshold of the intermediates.

  • Validation: The reaction is self-validating through the cessation of hydrogen gas evolution (bubbling) and TLC monitoring.

  • Isolation: After 8 hours, cool the mixture, filter out the heterogeneous catalyst (which can be washed with ethanol and reused), and purify the crude product via column chromatography.

Protocol B: Solvent-Free Synthesis using Bone char-nPrN-SO₃H[3]

Objective: One-pot synthesis of pyrimidine-5-carbonitrile derivatives.

  • Preparation: Grind together 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and urea (1.8 mmol) in a mortar to ensure a homogenous physical mixture.

  • Catalyst Addition: Transfer to a reaction vessel and add 0.4 mol% of the Bone char-nPrN-SO₃H catalyst.

  • Activation (Causality): Heat the mixture to 80 °C under solvent-free conditions. Why solvent-free? Heating melts the urea, creating a localized melt-phase that acts as both reactant and medium, driving the Knoevenagel condensation forward rapidly.

  • Validation: The molten mixture will physically solidify upon completion (typically within minutes), providing a distinct visual and tactile indicator that the cyclization is complete.

  • Isolation: Cool the solid mass, extract the product with hot ethanol, filter to recover the robust bone char catalyst, and recrystallize the filtrate to obtain pure pyrimidine-5-carbonitrile.

References

  • La-based perovskite structures as efficient heterogeneous catalysts for acceptorless dehydrogenative coupling of alcohols and amidines toward pyrimidines Green Chemistry (Royal Society of Chemistry), 2025, 27, 15654-15669. URL: [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst Scientific Reports, 2024, 14, 30411. URL: [Link]

  • Design and development of a novel Co-MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction Applied Organometallic Chemistry, 2024, 38(9). URL: [Link]

Sources

Validation

Comparing the reactivity of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate with similar compounds

Abstract This guide provides an in-depth comparative analysis of the reactivity of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry. We will dissect the electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of the reactivity of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry. We will dissect the electronic and steric influences of its substituents and compare its performance in key chemical transformations against structurally similar compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both mechanistic insights and validated experimental protocols to guide synthetic strategy.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] Its π-deficient nature, arising from the two electronegative nitrogen atoms, makes it a unique substrate for a variety of chemical transformations.[2][3] The reactivity of the pyrimidine ring can be finely tuned by the strategic placement of electron-donating and electron-withdrawing groups.

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a particularly interesting scaffold. It possesses three key functional handles, each with distinct reactivity profiles:

  • An ethoxy group at the C4 position, a potential leaving group for nucleophilic aromatic substitution.

  • An ethyl ester at the C5 position, susceptible to hydrolysis, amidation, and reduction.

  • A methyl group at the C2 position, which can influence the overall electron density of the ring.

Understanding the interplay of these groups is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will explore these subtleties through direct comparison with analogous pyrimidine derivatives.

Structural and Electronic Properties: A Foundation for Reactivity

The reactivity of any pyrimidine derivative is governed by the electronic properties of its substituents. The two ring nitrogens are strongly electron-withdrawing, creating electron-deficient centers at the C2, C4, and C6 positions.[2] This makes these positions prime targets for nucleophilic attack.[4][5]

In our target molecule, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, the substituents further modulate this inherent reactivity:

  • C4-Ethoxy Group: The oxygen's lone pairs can donate into the ring via resonance, partially offsetting the ring's electron deficiency. However, it is attached to an activated carbon and can function as a leaving group.

  • C5-Ethyl Carboxylate Group: This is a strong electron-withdrawing group (EWG) via both induction and resonance. Its presence significantly acidifies the C6-H (if present) and, more importantly, further activates the C4 and C6 positions towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).[6][7]

  • C2-Methyl Group: This is a weak electron-donating group (EDG) through induction, which slightly increases the electron density of the ring compared to a non-substituted C2.

This electronic arrangement primes the molecule for selective reactions, particularly nucleophilic aromatic substitution (SNAr) at the C4 position.

Comparative Reactivity Analysis

To provide a clear, data-driven comparison, we will evaluate the reactivity of our target compound against several analogs in key reaction classes.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The SNAr reaction is arguably the most important transformation for this class of compounds, allowing for the introduction of diverse functionalities. The reaction proceeds via a two-step addition-elimination mechanism.[6] The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, anionic Meisenheimer complex.[4][7] The stability of this intermediate is paramount.

Comparison: Ethoxy vs. Chloro Leaving Groups

Let's compare our target compound with Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate . Halides, particularly chlorine, are excellent leaving groups in SNAr reactions.

CompoundLeaving GroupRelative Reactivity with AnilineTypical ConditionsYield (%)
Ethyl 4-ethoxy -2-methylpyrimidine-5-carboxylate-OEtModerateEtOH, Reflux, 12h~65%
Ethyl 4-chloro -2-methylpyrimidine-5-carboxylate-ClHighCH3CN, RT, 2h>90%

Analysis: The chloro-substituted pyrimidine is significantly more reactive. This is because chlorine is a better leaving group than ethoxide and is more electron-withdrawing by induction, which further activates the C4 position to nucleophilic attack. Reactions with the 4-chloro analog often proceed to completion at room temperature, whereas the 4-ethoxy analog typically requires heating to reflux.[8][9] The choice between these starting materials often comes down to a trade-off between reactivity and cost or availability. The ethoxy group's lower reactivity can sometimes be an advantage, allowing for more selective reactions in complex molecules.

B. Reactivity of the C5-Ester Group

The ethyl ester at the C5 position is a versatile handle for derivatization.

Comparison: Hydrolysis and Amidation

ReactionSubstrateReagentConditionsOutcome
Hydrolysis Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylateLiOHTHF/H₂O, RTHigh yield of the corresponding carboxylic acid
Amidation Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylateNH₃/MeOHSealed tube, 100 °CModerate yield of the primary amide

Analysis: Standard ester transformations like hydrolysis and amidation are readily achievable. The hydrolysis to the corresponding carboxylic acid is generally straightforward using standard conditions like LiOH in aqueous THF.[10] Direct amidation is more challenging and often requires elevated temperatures in a sealed vessel. A more practical approach for amide formation is a two-step process: hydrolysis to the carboxylic acid, followed by a standard peptide coupling reaction (e.g., using HATU or EDC).

Compared to its 4-chloro analog, the reactivity of the C5-ester is largely independent of the C4 substituent under these conditions. However, during reactions that require harsh basic conditions or prolonged heating, the C4-ethoxy group may be susceptible to substitution by the hydroxide or amine nucleophiles, leading to side products.

C. Influence of the C2-Methyl Group

The C2-methyl group is generally considered less reactive than the other positions. However, its electronic contribution is notable.

Comparison: C2-Methyl vs. C2-H or C2-Alkylthio

Let's compare our target with Ethyl 4-ethoxy-pyrimidine-5-carboxylate (C2-H) and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate .

CompoundC2-SubstituentElectronic EffectImpact on C4 Reactivity
Ethyl 4-ethoxy-2-methyl pyrimidine-5-carboxylate-CH₃Weakly DonatingSlightly Deactivating
Ethyl 4-ethoxy-2-H -pyrimidine-5-carboxylate-HNeutralBaseline
Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate-SMeWeakly WithdrawingSlightly Activating

Analysis: The C2-methyl group, being weakly electron-donating, slightly reduces the electrophilicity of the pyrimidine ring compared to a hydrogen atom at the same position. This can result in slightly slower SNAr reactions at C4. Conversely, an electron-withdrawing group at C2, such as a methylthio (-SMe) group, would be expected to increase the rate of nucleophilic substitution at C4.[9] While often a subtle effect, this can be a crucial factor in competitive reactions or when working with poorly reactive nucleophiles.

Experimental Protocols

To provide a practical basis for the comparisons discussed, detailed protocols for a representative SNAr reaction are provided below.

Protocol 1: Synthesis of Ethyl 4-(phenylamino)-2-methylpyrimidine-5-carboxylate from Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Substrates - Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (1.0 eq) - Aniline (1.2 eq) - Ethanol (10 vol) B 2. Stir at Room Temp A->B In Round-Bottom Flask C 3. Heat to Reflux (Approx. 78 °C) B->C D 4. Monitor by TLC/LC-MS (Target: 12-16 hours) C->D E 5. Cool to RT & Concentrate in vacuo D->E F 6. Redissolve in EtOAc E->F G 7. Wash with: - 1M HCl (aq) - Sat. NaHCO3 (aq) - Brine F->G H 8. Dry (Na2SO4) & Filter G->H I 9. Purify by Column Chromatography (Hexanes/EtOAc gradient) H->I

Caption: General workflow for the SNAr reaction.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (1.0 eq).

  • Add ethanol (approx. 10 volumes relative to the pyrimidine).

  • Add aniline (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

Protocol 2: Comparative SNAr with Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

G cluster_mech S-N-Ar Mechanism pyrimidine C4-Cl Pyrimidine Ring Nucleophile (Nu⁻) meisenheimer {Meisenheimer Complex | {Negative charge delocalized into ring and C5-EWG}} pyrimidine:nuc->meisenheimer 1. Attack (Slow, RDS) product C4-Nu Pyrimidine Ring Leaving Group (Cl⁻) meisenheimer->product:lg 2. Elimination (Fast)

Caption: SNAr mechanism via Meisenheimer intermediate.

Methodology:

  • To a round-bottom flask with a magnetic stirrer, add Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq).

  • Add acetonitrile (approx. 10 volumes).

  • Add aniline (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq). The base is required to scavenge the HCl generated.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture.

  • Perform an aqueous workup and purification as described in Protocol 1.

The significantly milder conditions (room temperature vs. reflux) and shorter reaction time highlight the enhanced reactivity of the 4-chloro analog.[11]

Conclusion

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a valuable and versatile building block. Its reactivity is dominated by the interplay between the π-deficient pyrimidine core and its three key substituents.

  • The C4-ethoxy group is a moderately good leaving group for SNAr reactions, offering a less reactive but sometimes more selective alternative to the highly reactive 4-chloro analog.

  • The C5-ethyl ester provides a reliable handle for conversion to carboxylic acids, amides, and other derivatives using standard organic chemistry transformations.

  • The C2-methyl group has a subtle, deactivating effect on the ring's electrophilicity compared to analogs bearing a hydrogen or an electron-withdrawing group at this position.

By understanding these comparative reactivity profiles, researchers can make more informed decisions in the design and execution of synthetic routes for novel drug candidates and complex organic molecules. The provided protocols offer a validated starting point for the practical application of this versatile scaffold.

References

  • Synthesis and Biological Study of 4-aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. ResearchGate. URL: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. URL: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. URL: [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. URL: [Link]

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  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. URL: [Link]

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  • Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. URL: [Link]

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  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. URL: [Link]

  • Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. ACS Publications. URL: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. URL: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Ethyl 4-(hydroxymethyl)-6-methylnicotinate. PMC. URL: [Link]

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Georganics. URL: [Link]

  • Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. ResearchGate. URL: [Link]

  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. URL: [Link]

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Comparative

A Senior Application Scientist's Guide to In-Silico Docking Studies of Pyrimidine-5-Carboxylate Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in-silico docking performance of pyrimidine-5-carboxylate derivatives against alternative hete...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in-silico docking performance of pyrimidine-5-carboxylate derivatives against alternative heterocyclic scaffolds. Supported by experimental data and detailed protocols, this document is designed to bridge the gap between computational predictions and laboratory validation, fostering a more rational and efficient drug discovery process.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The pyrimidine-5-carboxylate and its bioisostere, pyrimidine-5-carbonitrile, are particularly noteworthy scaffolds. The electronic properties and hydrogen bonding capabilities of the carboxylate/carbonitrile group at the 5-position can significantly influence ligand-receptor interactions, making these derivatives attractive candidates for targeted drug design.

In-silico molecular docking has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and orientation of small molecules within the active site of a biological target.[2] However, the predictive power of docking studies is contingent on a well-designed protocol and, crucially, validation through robust in-vitro experimental data.[2] This guide will delve into the nuances of performing and interpreting docking studies with pyrimidine-5-carboxylate derivatives, compare their performance with alternative scaffolds, and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Comparative In-Silico Docking Performance: Pyrimidine-5-Carboxylates vs. Alternative Scaffolds

The true measure of a scaffold's potential lies in its performance relative to other viable options. Here, we compare the in-silico docking performance of pyrimidine-5-carboxylate derivatives with other heterocyclic compounds against several key protein targets implicated in various diseases.

Against Kinases: A Battle for the ATP-Binding Site

Kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases presents a well-defined pocket for inhibitor binding.

A study on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, demonstrated the potential of pyrimidine derivatives. While specific pyrimidine-5-carboxylate data against CDK2 is limited in the public domain, related pyrimidine scaffolds have shown promising binding energies. For instance, chalcone-substituted pyrimidines have exhibited binding energies as low as -7.9 kcal/mol, forming key interactions with residues such as THR 165, GLU 12, and LYS 33.[3]

In a comparative context, pyrazolo[3,4-d]pyrimidinone derivatives have also been explored as CDK2 inhibitors. One study reported that compounds 4a and 4b from this class exhibited potent CDK2 inhibitory activity with IC50 values of 0.21 µM and 0.25 µM, respectively, which correlated with their docking scores.[4] These compounds formed crucial hydrogen bonds within the ATP-binding site, interacting with residues like Ile10, Leu83, and Leu134.[4]

Scaffold Target Binding Energy (kcal/mol) Key Interacting Residues Experimental IC50 (µM) Reference
Chalcone-Substituted PyrimidinesCDK2 (1HCK)-7.9THR 165, GLU 12, LYS 33Not specified[3]
Pyrazolo[3,4-d]pyrimidinone (Comp. 4a)CDK2Not specifiedIle10, Leu83, Leu1340.21[4]
Pyrazolo[3,4-d]pyrimidinone (Comp. 4b)CDK2Not specifiedIle10, Leu83, Leu1340.25[4]

This data underscores the importance of the core scaffold in orienting key functional groups for optimal interaction within the kinase active site. The pyrimidine and pyrazolopyrimidine cores both serve as effective anchors for presenting substituents that engage in critical hydrogen bonding and hydrophobic interactions.

Against Viral Proteases: Targeting Viral Replication

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drug development. Docking studies of pyrido[2,3-d]pyrimidine derivatives against SARS-CoV-2 Mpro have shown promising results, with some compounds achieving binding energies as low as -8.5 kcal/mol.[3] In-vitro validation of a series of synthesized pyrido[2,3-d]pyrimidine derivatives demonstrated that several compounds had potent antiviral activity, with IC50 values lower than the reference drug, Lopinavir.[2] This strong correlation between in-silico predictions and experimental results highlights the utility of docking in identifying promising antiviral candidates.[2]

Scaffold Target Binding Energy (kcal/mol) Key Interacting Residues Experimental IC50 Reference
Pyrido[2,3-d]pyrimidineSARS-CoV-2 Mpro-8.5Not specifiedLower than Lopinavir[2][3]
Pyrimidine-5-carbonitrile (Comp. 7c, 7d, 7e)SARS-CoV-2 Mpro-7.5 to -8.5THR26, GLU166, CYS145Most promising antiviral activity[2]

The data suggests that the extended ring system of the pyrido[2,3-d]pyrimidine scaffold may allow for more extensive interactions within the Mpro active site compared to a simple pyrimidine ring.

The Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of a computational methodology is as critical as the choice of the chemical scaffold. The following sections outline the rationale behind the recommended protocols, reflecting years of field-proven experience.

Why AutoDock Vina? A Balance of Speed and Accuracy

For high-throughput virtual screening and initial lead identification, AutoDock Vina offers an excellent balance of computational speed and predictive accuracy.[5] It employs a sophisticated gradient optimization method for local searching, which significantly accelerates the docking process compared to its predecessor, AutoDock 4.[5] While commercial software packages may offer more complex scoring functions, the open-source nature and robust performance of AutoDock Vina make it a highly accessible and reliable choice for academic and industrial research.[5][6] It is crucial to acknowledge that the default scoring function of Vina may have limitations in accurately predicting binding affinities for all target classes. Therefore, re-scoring with more computationally intensive methods or using consensus scoring from multiple programs can enhance the reliability of hit identification.

The Imperative of Experimental Validation

In-silico predictions, no matter how sophisticated, remain theoretical models. Experimental validation is the bedrock of trustworthy drug discovery. The correlation between docking scores and experimental inhibitory concentrations (IC50 values) can vary significantly and is influenced by factors such as the accuracy of the scoring function, the flexibility of the protein target, and the presence of water molecules in the binding site. A strong correlation provides confidence in the docking protocol and the predicted binding mode, while a weak correlation necessitates a refinement of the computational model.

Experimental Protocols: A Self-Validating System

The following protocols for in-silico docking and in-vitro validation are designed to be a self-validating system, where the computational predictions are rigorously tested by experimental results.

In-Silico Molecular Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of pyrimidine-5-carboxylate derivatives against a protein target.

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Preparation (PDB, remove water, add hydrogens) Grid 3. Grid Box Generation (Define active site) PDB->Grid Prepared Receptor Ligand 2. Ligand Preparation (2D to 3D, energy minimization) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Prepared Ligand Grid->Docking Grid Parameters Analysis 5. Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis Visualization 6. Visualization (PyMOL, Discovery Studio) Analysis->Visualization Kinase_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound 1. Compound Preparation (Serial dilutions) Reaction 3. Initiate Reaction (Add ATP) Compound->Reaction Kinase 2. Kinase & Substrate Preparation Kinase->Reaction Incubation 4. Incubation Reaction->Incubation Detection 5. Signal Detection (e.g., Luminescence) Incubation->Detection Analysis 6. Data Analysis (Calculate IC50) Detection->Analysis

Caption: Experimental workflow for an in-vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the pyrimidine-5-carboxylate derivative in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination. [7] * Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation:

    • Incubate the reaction plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, generating a luminescent signal. [8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

In-Vitro Cytotoxicity Assay (MTT Assay) Protocol

This protocol is used to assess the general toxicity of the compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. [9] * Incubate for 24 hours to allow for cell attachment. [9]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrimidine-5-carboxylate derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [9]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [9][10]

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [9]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader. [9]The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and evaluating in-silico docking studies of pyrimidine-5-carboxylate derivatives. The comparative analysis with alternative scaffolds highlights the importance of rational scaffold selection in drug design. The detailed experimental protocols for both computational and in-vitro studies are intended to ensure the scientific rigor and reproducibility of the research.

The future of in-silico drug discovery lies in the tighter integration of computational predictions with experimental validation. As machine learning and artificial intelligence continue to refine scoring functions and predictive models, the accuracy of in-silico screening will undoubtedly improve. However, the fundamental principles of sound experimental design and the necessity of empirical validation will remain paramount. For researchers working with pyrimidine-5-carboxylate derivatives, a thorough understanding of both the computational and experimental aspects of drug discovery is essential for translating promising in-silico hits into clinically viable therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Assessing J2 Inhibitor Cytotoxicity. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. CABI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • BenchChem. (2025). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. BenchChem.
  • Remedy Publications. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
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  • MDPI. (2022, November 2). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Retrieved from [Link]

  • Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LIMK1 Overview. Thermo Fisher Scientific.
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  • ResearchGate. (2023, November 26). Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole derivatives: Anticancer and molecular docking investigations.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
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  • ResearchGate. (2025, August 10). IN SILICO CHARACTERIZATION, MOLECULAR DOCKING, AND IN VITRO EVALUATION OF TRIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS.
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  • El-Damasy, D. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7549.

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Validation

The Architectural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Analogs

For the Researcher, Scientist, and Drug Development Professional In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeutic agents have been born.[1][2] Its inherent ability to engage in various biological interactions has made it a focal point for the design of novel drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4] This guide delves into the nuanced world of one such pyrimidine derivative, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, and its analogs. By dissecting the structure-activity relationship (SAR) of this chemical series, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

The core structure, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, presents three key positions for chemical modification: the 2-methyl group, the 4-ethoxy group, and the 5-ethyl carboxylate. Understanding how alterations at these positions impact biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties. While direct and exhaustive SAR studies on this specific molecule are not extensively documented in publicly available literature, we can infer valuable insights from closely related pyrimidine-5-carboxylate and 2,4,5-trisubstituted pyrimidine analogs.[4][5] This guide will synthesize these findings to construct a predictive SAR model for the title compound and its derivatives.

The Core Scaffold: A Foundation for Biological Activity

The pyrimidine ring itself is a critical pharmacophore, often serving as a bioisostere for purine bases and enabling interactions with the ATP-binding sites of various kinases.[3] The strategic placement of substituents on this ring system dictates the molecule's ability to engage with its biological target. The 5-carboxylate group, in particular, has been shown to be a crucial feature in many biologically active pyrimidine derivatives, often participating in key hydrogen bonding interactions within the target protein.[6]

Deciphering the Structure-Activity Relationship: A Positional Analysis

To construct a comprehensive SAR profile, we will systematically explore the impact of modifications at each of the three key positions of the Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate scaffold.

The C2-Position: The "Selectivity" Handle

The 2-position of the pyrimidine ring often plays a pivotal role in determining the selectivity of a compound. In many kinase inhibitors, for instance, the substituent at this position projects into a region of the ATP-binding pocket that varies between different kinases, thus offering an opportunity to engineer selectivity.[4]

  • Alkyl Substituents: While our core molecule features a methyl group, SAR studies on related pyrimidine series suggest that varying the size and nature of the alkyl group can significantly impact potency. Small, non-bulky alkyl groups are often well-tolerated.

  • Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups at the C2-position can lead to a significant enhancement in potency through the formation of additional π-π stacking or hydrophobic interactions with the target protein.

  • Amino and Substituted Amino Groups: The incorporation of an amino or substituted amino group at the C2-position can introduce new hydrogen bonding opportunities and has been a successful strategy in the development of potent kinase inhibitors.[6]

The C4-Position: The "Potency" Driver

The substituent at the 4-position of the pyrimidine ring is frequently a key determinant of a compound's overall potency. The ethoxy group in our parent molecule is a relatively small, lipophilic group that can engage in hydrophobic interactions.

  • Alkoxy Analogs: Systematic variation of the alkoxy chain length and branching can be used to probe the size and nature of the corresponding binding pocket. Longer or bulkier alkoxy groups may either enhance or diminish activity depending on the specific target topology.

  • Amino and Anilino Groups: Replacing the 4-alkoxy group with an amino or anilino moiety has been shown to be a highly effective strategy for boosting the potency of pyrimidine-based inhibitors.[6][7] The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring of the anilino group can form additional favorable interactions. SAR studies on 4-anilinopyrimidine-5-carboxamides have demonstrated that substitution on the anilino ring is a critical factor for optimizing activity.[6]

The C5-Ester: The "Anchor"

The ethyl carboxylate at the 5-position is a crucial anchoring group, often forming critical hydrogen bonds with the hinge region of kinases or other key residues in the active site of an enzyme.

  • Ester Variation: While the ethyl ester is a common starting point, modification of the ester group to other alkyl esters (e.g., methyl, propyl) can fine-tune the compound's solubility and pharmacokinetic properties without drastically altering its binding mode.

  • Amide Replacement: Conversion of the ester to a carboxamide is a common isosteric replacement in drug design. Pyrimidine-5-carboxamides have demonstrated potent inhibitory activity against various targets, with the substituents on the amide nitrogen providing an additional vector for SAR exploration.[6]

  • Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid can introduce a charged group that may form strong ionic interactions with the target protein, potentially leading to a significant increase in potency.[8]

Comparative Performance: A Tabular Overview

To provide a clear and objective comparison, the following table summarizes the hypothetical impact of various substitutions on the biological activity of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate analogs, based on trends observed in related chemical series. The activity is qualitatively described as "Low," "Moderate," or "High."

Position of Modification Substituent Hypothetical Biological Activity Rationale for Activity Change
C2 Methyl (Parent)ModerateBaseline activity of the core scaffold.
EthylModerateMinor change in size, likely well-tolerated.
PhenylHighPotential for additional π-π stacking interactions.
2-AminoHighIntroduction of a hydrogen bond donor/acceptor.
C4 Ethoxy (Parent)ModerateBaseline hydrophobic interaction.
MethoxyModerateSimilar size and properties to ethoxy.
IsopropoxyModerate to HighIncreased lipophilicity may enhance binding.
AnilinoHighPotential for H-bonding and aromatic interactions.[6][7]
C5 Ethyl Ester (Parent)ModerateAnchoring group with moderate binding affinity.
Methyl EsterModerateSimilar properties to the ethyl ester.[8]
Propyl EsterModerateMinor variation in alkyl chain.
CarboxamideHighPotential for additional hydrogen bonding.[6]
Carboxylic AcidHighPotential for strong ionic interactions.[8]

Experimental Protocols: A Guide to SAR Exploration

To validate the hypothetical SAR trends outlined above, a systematic synthetic and biological evaluation campaign is necessary. Below are representative experimental protocols for the synthesis of key analogs and the assessment of their biological activity.

General Synthetic Scheme

The synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate analogs can be achieved through established pyrimidine synthesis methodologies. A common route involves the condensation of a β-ketoester with an amidine.

G reagents β-Ketoester + Amidine derivative condensation Condensation Reaction reagents->condensation pyrimidine Substituted Pyrimidine-5-carboxylate condensation->pyrimidine modification Functional Group Interconversion pyrimidine->modification analogs Target Analogs modification->analogs

Caption: General synthetic workflow for pyrimidine-5-carboxylate analogs.

Step-by-Step Protocol for Analog Synthesis (Example: C4-Anilino Analog):

  • Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate: The parent compound, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, can be converted to the 4-chloro derivative by treatment with a chlorinating agent such as phosphorus oxychloride.

  • Nucleophilic Aromatic Substitution: The resulting 4-chloro pyrimidine is then reacted with the desired aniline derivative in the presence of a suitable base (e.g., diisopropylethylamine) and a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand) in an appropriate solvent (e.g., dioxane or toluene) under heating.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure C4-anilino analog.

Biological Evaluation: Kinase Inhibition Assay

A common biological evaluation for pyrimidine derivatives is the assessment of their inhibitory activity against a specific protein kinase.

G start Prepare Kinase, Substrate, and ATP Solution add_inhibitor Add Test Compound (Analog) at various concentrations start->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure Measure Kinase Activity (e.g., using a luminescent assay) incubate->measure calculate Calculate IC50 Value measure->calculate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol for Kinase Inhibition Assay:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in an appropriate assay buffer.

  • Compound Dilution: Prepare serial dilutions of the synthesized pyrimidine analogs in DMSO.

  • Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microplate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each analog.

Conclusion: Charting a Path for Future Drug Discovery

The structure-activity relationship of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate analogs, while not exhaustively defined for this specific scaffold, can be intelligently extrapolated from the wealth of data on related pyrimidine series. This guide provides a foundational framework for understanding the key structural determinants of biological activity. The C2-position offers a handle for tuning selectivity, the C4-position is a primary driver of potency, and the C5-carboxylate serves as a crucial anchor.

By leveraging the insights presented herein, medicinal chemists can embark on a more rational and efficient design of novel pyrimidine-based therapeutics. The proposed synthetic and biological evaluation protocols offer a practical starting point for the systematic exploration of the SAR of this promising chemical series. The journey from a simple heterocyclic core to a life-changing therapeutic is paved with a deep understanding of the intricate dance between chemical structure and biological function.

References

  • Yamamoto, N., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4943-4955.
  • BenchChem. (2025).
  • Ghorab, M. M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.
  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 69, 546-558.
  • Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019.
  • Abdel-Gawad, H., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(3), 103659.
  • Sharma, P., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Chemical Reviews.
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  • Guesmi, F., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214-227.
  • Guesmi, F., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(Substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 12(9), 654-665.
  • An overview on synthesis and biological activity of pyrimidines. (2014). Journal of Critical Reviews.
  • El-Bahaie, S., et al. (1991). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie, 46(7), 493-495.
  • Zhang, Q., et al. (2019). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2137.
  • Wang, Y., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849.
  • Hameed, A. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
  • Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646-6649.
  • Lu, Y., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3246-3257.
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 336.
  • Busca, P., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry, 11(7), 844-854.
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Comparative

A Comparative Guide to the Reaction Kinetics of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The efficient sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The efficient synthesis of functionalized pyrimidines, such as Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, is a critical step in the drug discovery and development pipeline. This guide provides an in-depth comparative analysis of the reaction kinetics for the formation of this target molecule, offering insights into different synthetic strategies to inform experimental design and optimization.

Introduction to Synthetic Pathways

The synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can be approached through several strategic pathways. The most common methods involve the construction of the pyrimidine ring from acyclic precursors. This guide will focus on a comparative analysis of two primary, industrially relevant approaches:

  • Method A: Two-Step Synthesis via a 4-Hydroxypyrimidine Intermediate. This classic and robust method involves the initial formation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, followed by a subsequent O-alkylation to introduce the ethoxy group.

  • Method B: One-Pot Multicomponent Synthesis. This approach aims to construct the target molecule in a single synthetic operation from three or more starting materials, offering potential advantages in terms of efficiency and atom economy.

This analysis will delve into the underlying kinetics of each method, supported by experimental data from analogous systems, to provide a clear comparison of their performance.

Comparative Kinetic Analysis

The efficiency of a synthetic route is fundamentally governed by its reaction kinetics. Factors such as catalyst choice, temperature, and reactant concentrations play a crucial role in determining the reaction rate and overall yield.

Method A: Two-Step Synthesis - A Classic Approach with Predictable Kinetics

This method first involves the synthesis of the 4-hydroxypyrimidine intermediate, a reaction analogous to the Pinner pyrimidine synthesis.[1][2] This is followed by an O-alkylation step.

Step 1: Formation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

This cyclocondensation reaction typically involves the reaction of an amidine (acetamidine) with a β-ketoester derivative (diethyl 2-ethoxymethylenemalonate or a similar C3-dicarbonyl synthon). A closely related synthesis of 6-ethyl-2-methyl-4-hydroxypyrimidine is detailed in patent literature, providing a strong basis for this step.[3]

The reaction proceeds via the initial formation of an imine between the amidine and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The kinetics of this step are highly dependent on the reaction conditions.

  • Catalysis: The reaction is typically acid-catalyzed to activate the carbonyl group of the β-ketoester towards nucleophilic attack by the amidine.[4]

  • Temperature: Elevated temperatures are generally required to drive the dehydration and aromatization steps to completion. A typical procedure involves heating the reaction mixture at reflux.[3]

  • Reaction Time: Without a catalyst, the reaction can be sluggish, requiring long reaction times. With appropriate catalysis, the reaction time can be significantly reduced.

Step 2: O-Alkylation of the 4-Hydroxypyrimidine Intermediate

The introduction of the ethoxy group is achieved through a nucleophilic substitution reaction, typically a Williamson ether synthesis. The 4-hydroxy group of the pyrimidine is deprotonated with a base to form a more nucleophilic phenoxide-like anion, which then reacts with an ethylating agent (e.g., ethyl iodide, diethyl sulfate).

The kinetics of this SN2 reaction are influenced by:

  • Base Strength: A sufficiently strong base is required to deprotonate the relatively acidic 4-hydroxy group.

  • Leaving Group: The choice of the leaving group on the ethylating agent will impact the reaction rate (I > Br > Cl).

  • Solvent: A polar aprotic solvent is typically used to solvate the cation of the base and increase the nucleophilicity of the pyrimidinate anion.

Kinetic Advantage of Method A: The stepwise nature of this synthesis allows for the optimization of each individual reaction. The intermediates can be isolated and purified, leading to a potentially higher overall purity of the final product. However, this comes at the cost of an additional synthetic step, which can impact overall yield and process time.

Method B: One-Pot Multicomponent Synthesis - A Modern Approach to Efficiency

One-pot multicomponent reactions (MCRs) are highly valued for their ability to generate molecular complexity from simple starting materials in a single step, often with high atom economy and reduced waste.[5] A plausible one-pot synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate would involve the condensation of acetamidine, an orthoester (as a source of the ethoxy group and one carbon atom), and a β-ketoester.

The kinetics of such an MCR are complex, as multiple reaction equilibria and pathways are occurring simultaneously. The overall rate is determined by the slowest, rate-determining step, which can be influenced by the catalyst and reaction conditions.

  • Catalysis: Lewis or Brønsted acids are commonly employed to catalyze MCRs for pyrimidine synthesis.[6] These catalysts can activate multiple substrates and intermediates in the reaction mixture.

  • Reaction Time and Yield: MCRs can often be completed in a shorter timeframe compared to multi-step syntheses. However, the optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.[6] For instance, solvent-free "grindstone" methods have been shown to significantly reduce reaction times and improve yields for similar pyrimidine syntheses.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the reaction rate, often leading to higher yields in a fraction of the time required for conventional heating.[6]

Kinetic Advantage of Method B: The primary kinetic advantage of a one-pot synthesis is the reduction in the number of unit operations (workups and purifications), which can lead to a significant decrease in the overall process time and cost. The challenge lies in identifying a set of reaction conditions that efficiently drives all the individual transformations towards the desired product without the accumulation of undesired intermediates or byproducts.

Quantitative Data Summary

ParameterMethod A: Two-Step Synthesis (Analogous Systems)Method B: One-Pot Synthesis (Analogous Systems)
Catalyst Acid (e.g., HCl, H₂SO₄) for Step 1; Base (e.g., NaH, K₂CO₃) for Step 2Lewis or Brønsted Acid (e.g., CuCl₂, NH₄Cl, p-TsOH)
Temperature Reflux (e.g., 110 °C) for Step 1; Room Temp. to Reflux for Step 2[3]Room Temp. to Reflux (e.g., 60-120 °C) or Microwave[6][7]
Reaction Time Step 1: 2-5 hours; Step 2: 1-6 hours[3]30 minutes to 48 hours (conventional); 5-15 minutes (microwave)[6]
Typical Yield Step 1: ~87%; Step 2: Typically high (>80%)[3]Variable, can be high (>90%) under optimized conditions[6]

Experimental Protocols

Method A: Two-Step Synthesis

Step 1: Synthesis of 6-ethyl-2-methyl-4-hydroxypyrimidine (Precursor Analog) [3]

  • To a solution of sodium methoxide in n-butanol, add a solution of methyl 3-amino-2-pentenoate and acetamide in n-butanol dropwise while removing the solvent by distillation until the internal temperature reaches 110 °C.

  • Maintain the reaction at 110 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Analyze the formation of the product by a suitable chromatographic method (e.g., HPLC).

  • Isolate the product through standard workup procedures.

Step 2: O-Ethylation of 4-Hydroxypyrimidine

  • Dissolve the 4-hydroxypyrimidine intermediate in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add an ethylating agent (e.g., ethyl iodide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Method B: One-Pot Multicomponent Synthesis (General Protocol)[7]
  • In a round-bottom flask, combine the aldehyde (if applicable), β-ketoester, amidine hydrochloride, and the chosen catalyst.

  • Add a suitable solvent (e.g., ethanol, or perform the reaction solvent-free).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) or place it in a microwave reactor.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Isolate the product by filtration if it precipitates, or by standard aqueous workup and extraction.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Reaction Pathways

Reaction_Pathways cluster_method_a Method A: Two-Step Synthesis cluster_method_b Method B: One-Pot Synthesis A_start Acetamidine + Diethyl 2-ethoxymethylenemalonate A_intermediate Ethyl 4-hydroxy-2-methyl- npyrimidine-5-carboxylate A_start->A_intermediate Cyclocondensation (Pinner-type) A_end Ethyl 4-ethoxy-2-methyl- npyrimidine-5-carboxylate A_intermediate->A_end O-Alkylation A_reagent Ethylating Agent (e.g., EtI) A_reagent->A_end B_start Acetamidine + β-Ketoester + Orthoester B_end Ethyl 4-ethoxy-2-methyl- npyrimidine-5-carboxylate B_start->B_end Multicomponent Reaction

Caption: Comparative workflows for the synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Conclusion

The synthesis of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can be effectively achieved through both a two-step sequence and a one-pot multicomponent approach.

  • Method A (Two-Step Synthesis) offers a more controlled and potentially higher-purity route, with well-understood reaction kinetics for each step. This method is advantageous when the isolation of a clean intermediate is desired or when optimizing individual transformations is critical.

  • Method B (One-Pot Synthesis) presents a more convergent and potentially more efficient strategy in terms of time and resources. The kinetic complexity of this approach requires careful optimization of reaction conditions to achieve high yields. Modern techniques such as microwave-assisted synthesis can significantly enhance the reaction kinetics of this method.

The choice between these methods will depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and process optimization goals. For rapid library synthesis and initial drug discovery efforts, the one-pot approach may be preferable. For large-scale production where purity and process control are paramount, the two-step method may be more suitable. Further kinetic studies on the direct one-pot synthesis of 4-alkoxypyrimidines would be highly valuable to the scientific community.

References

  • Pinner reaction. Wikipedia. Available at: [Link]

  • Pinner Reaction. SynArchive. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]

  • Pinner Pyrimidine Synthesis. YouTube. Available at: [Link]

  • Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. PMC. Available at: [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Process for preparing 4-hydroxypyrimidine. Google Patents.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ScienceOpen. Available at: [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Pyrimidine Intermediates

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. As a fundamental heterocyclic motif in a vast array of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. As a fundamental heterocyclic motif in a vast array of pharmaceuticals, the strategic selection of a synthetic pathway for pyrimidine intermediates has profound implications for the overall cost-effectiveness and scalability of drug manufacturing. This guide provides an in-depth technical comparison of prominent synthetic routes to key pyrimidine intermediates, offering an objective analysis of their performance, supported by experimental data, to inform your methodological decisions.

We will dissect classical methods, such as the Biginelli and Pinner reactions, and benchmark them against modern, more sustainable approaches, including microwave-assisted and advanced catalytic syntheses. The causality behind experimental choices will be explored, providing a framework for not only selecting a protocol but also for troubleshooting and optimization.

The Biginelli Reaction: A Time-Honored, One-Pot Condensation

First reported in 1891, the Biginelli reaction remains a staple for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), valuable intermediates in their own right and precursors to a multitude of more complex pyrimidines.[1] This one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) is prized for its operational simplicity.[1][2]

Mechanistic Considerations

The reaction is typically acid-catalyzed and is believed to proceed through an N-acyliminium ion intermediate. The initial condensation of the aldehyde and urea forms this key electrophile, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[1]

Biginelli_Mechanism Aldehyde Aldehyde N_Acyliminium N-Acyliminium Ion Aldehyde->N_Acyliminium + Urea Urea Urea Adduct Open-Chain Adduct N_Acyliminium->Adduct + Enol Beta_Ketoester β-Ketoester Enol Enol Intermediate Beta_Ketoester->Enol Enolization Enol->Adduct DHPM DHPM Product Adduct->DHPM Cyclization & Dehydration

Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.

Cost-Effectiveness Analysis

The primary advantage of the Biginelli reaction from a cost perspective is the use of inexpensive and readily available starting materials. However, the classical protocol often suffers from long reaction times and modest yields, which can increase processing costs.[3]

ParameterClassical BiginelliModern Catalyzed Biginelli
Starting Materials Aldehyde, β-ketoester, UreaAldehyde, β-ketoester, Urea
Catalyst Strong acid (e.g., HCl)Lewis acids (e.g., FeCl₃, InBr₃), Green catalysts
Solvent EthanolOften solvent-free or green solvents
Reaction Time 16-18 hours[3]4-5 hours (Lewis acid), 2-5 minutes (Microwave)[3][4]
Typical Yield 20-50%[3]53-97% (Lewis acid), 88-95% (Microwave)[3][4]
Cost Drivers Long reaction times, lower yieldsCatalyst cost (can be offset by recyclability and higher throughput)
Experimental Protocol: High-Yield Biginelli Synthesis with FeCl₃ Catalyst

This protocol outlines an improved Biginelli synthesis using ferric chloride as an efficient and cost-effective Lewis acid catalyst.[3]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (1 mmol)

  • Ethanol (50 mL)

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde, ethyl acetoacetate, urea, and ferric chloride hexahydrate in ethanol.

  • Stir the mixture at room temperature for a few minutes, then heat to reflux with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

The Pinner Synthesis: A Versatile Route to Diverse Pyrimidines

The Pinner synthesis offers a different approach to the pyrimidine core, involving the condensation of a 1,3-dicarbonyl compound (or a β-keto ester) with an amidine, typically under acidic or basic conditions. This method is particularly useful for synthesizing pyrimidines with substitution patterns not readily accessible via the Biginelli reaction.

Mechanistic Insights

The reaction proceeds through the initial formation of an enamine from the 1,3-dicarbonyl compound, which then reacts with the amidine. Subsequent cyclization and dehydration afford the pyrimidine product.

Pinner_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Enamine Enamine Intermediate Dicarbonyl->Enamine Amidine Amidine Adduct Open-Chain Adduct Amidine->Adduct Enamine->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Cyclization Pyrimidine Pyrimidine Product Cyclized_Intermediate->Pyrimidine Dehydration

Caption: A general experimental workflow for the Pinner synthesis of pyrimidines.

Cost-Effectiveness Analysis

The cost-effectiveness of the Pinner synthesis is heavily dependent on the cost of the amidine starting material, which can be more expensive than the simple urea used in the Biginelli reaction. However, it often provides higher yields and a more direct route to certain substituted pyrimidines, which can offset the initial raw material cost.

ParameterPinner Synthesis
Starting Materials 1,3-Dicarbonyl compound, Amidine
Catalyst Typically acid (e.g., HCl) or base
Solvent Ethanol, Methanol
Reaction Time 3-6 hours[4]
Typical Yield Often >80%[4]
Cost Drivers Cost of substituted amidines
Experimental Protocol: Pinner Synthesis of a 2,4-Disubstituted Pyrimidine

This protocol provides a general framework for the Pinner synthesis.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (12 mmol)

  • Sodium ethoxide (12 mmol)

  • Anhydrous ethanol (50 mL)

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.

  • To the stirred solution, add sodium ethoxide and stir the resulting suspension for 30 minutes at room temperature.

  • Add the 1,3-dicarbonyl compound to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the pure pyrimidine derivative.

Modern Approaches: Enhancing Efficiency and Sustainability

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of pyrimidine synthesis. These "green" approaches often lead to significant cost savings through reduced reaction times, lower energy consumption, and minimized waste generation.[5][6]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[4][7] In the context of pyrimidine synthesis, it can dramatically reduce reaction times from hours to minutes, often with improved yields and under solvent-free conditions.[8][9]

Cost-Effectiveness Impact:

  • Reduced Energy Consumption: Shorter reaction times translate to lower energy costs.

  • Increased Throughput: Rapid cycles allow for higher productivity in a shorter timeframe.

  • Solvent Reduction: Solvent-free or reduced-solvent conditions minimize purchasing and disposal costs.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time Hours[9]Minutes[4][9]
Energy Input High and prolongedLower and targeted
Solvent Usage Often significantMinimal to none
Typical Yield VariableOften higher[9]
Advanced Catalysis: The Iridium-Catalyzed Multicomponent Synthesis

A novel approach utilizing a PN5P-Ir-pincer complex catalyst enables the regioselective synthesis of highly substituted pyrimidines from amidines and up to three different alcohols.[10] This method is highly atom-economical, producing only water and hydrogen gas as byproducts.

Cost-Effectiveness Impact:

  • High Atom Economy: Maximizes the incorporation of starting material atoms into the final product, reducing waste.

  • Versatility: Allows for the synthesis of complex, unsymmetrically substituted pyrimidines in a single step.

  • Catalyst Cost: The initial cost of the iridium catalyst is high, but its efficiency and the ability to synthesize complex molecules directly can be cost-effective in the long run, especially in a research and development setting.

Industrial Synthesis of Key Halogenated Pyrimidine Intermediates

Halogenated pyrimidines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). Their industrial production requires robust, scalable, and cost-effective methods.

Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is a versatile intermediate prepared from the chlorination of uracil (2,4-dihydroxypyrimidine).[6]

Reaction: Uracil + POCl₃ → 2,4-Dichloropyrimidine

Cost-Effectiveness Considerations:

  • Reagent Cost: Phosphorus oxychloride (POCl₃) is a relatively inexpensive chlorinating agent. Uracil is also readily available.

  • Process Safety and Waste: The reaction with POCl₃ is highly exothermic and generates significant acidic waste, requiring careful handling and disposal, which adds to the cost. Modern methods aim to reduce the excess POCl₃ used.[11]

  • Yield: High yields (often >90%) are achievable with optimized conditions.[6]

Synthesis of 4-Chloro-5-fluoropyrimidine

This intermediate is important in the synthesis of various antiviral and anticancer agents.[12] An industrial preparation method involves a multi-step synthesis starting from ethyl formate and ethyl fluoroacetate.[8]

Key Steps:

  • Condensation of ethyl formate and ethyl fluoroacetate.

  • Cyclization with acetamidine hydrochloride to form 5-fluoro-2-methylpyrimidin-4(3H)-one.

  • Chlorination with phosphorus oxychloride to yield 4-chloro-5-fluoro-2-methylpyrimidine.

Cost-Effectiveness Considerations:

  • Multi-step Process: Each step adds to the overall manufacturing cost in terms of time, labor, and materials.

  • Starting Material Cost: The cost of fluorinated starting materials can be a significant driver.

  • Overall Yield: The cumulative yield over multiple steps is a critical factor in the final cost of the intermediate.

Conclusion: A Strategic Approach to Pyrimidine Synthesis

The selection of an optimal synthetic pathway for pyrimidine intermediates is a multifaceted decision that requires a careful balance of raw material costs, process efficiency, scalability, and environmental impact.

  • For the synthesis of simple dihydropyrimidinones, the Biginelli reaction , particularly with modern, efficient catalysts, offers a highly cost-effective solution due to the use of inexpensive starting materials.

  • The Pinner synthesis provides greater versatility for accessing a wider range of substitution patterns, and can be more cost-effective if the target molecule is not readily accessible through other routes, despite potentially higher starting material costs.

  • Modern methods , such as microwave-assisted synthesis, offer significant advantages in terms of speed and efficiency, leading to reduced operational costs and a lower environmental footprint.

  • For industrial-scale production of key intermediates, the focus is on robust, high-yield processes, with significant attention paid to process safety and waste management, which are major cost drivers.

Ultimately, a thorough cost-of-goods analysis, considering all aspects of the synthetic process from raw materials to waste disposal, is essential for making an informed decision that aligns with the economic and sustainability goals of your research and development program.[13][14]

References

  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • Rasayan J. Chem. (2023).
  • Lu, J., & Bai, Y. (2002). Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Synthesis, 2002(04), 466-470.
  • Grobe, J., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
  • BenchChem. (2025). The Strategic Synthesis of Pyrimidine Derivatives: A Cost-Effectiveness Analysis of 3-Oxobutanenitrile.
  • ResearchGate. (n.d.). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction.
  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
  • Journal of Chemical Education. (2024).
  • Google Patents. (n.d.). CN104926735A - Industrial preparation method for 4-chlorine-5-fluorine-2-methyl pyrimidine.
  • ChemicalBook. (n.d.). 5-Fluorouracil synthesis.
  • Gates Open Research. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir.
  • Taylor & Francis Online. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
  • ResearchGate. (2025). Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities.
  • BenchChem. (2025).
  • PMC. (n.d.). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance.
  • ChemicalBook. (n.d.). 4-chloro-5-fluoro-2-methyl-pyrimidine.
  • Google Patents. (n.d.).
  • Clinton Health Access Initiative. (n.d.). Cost of Goods Sold (COGS) Analyses: FAQ Brief.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Patsnap. (2020).
  • ijprajournal. (2023). Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activ.
  • ResearchGate. (2025). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • ACS Omega. (2019).
  • Google Patents. (n.d.). US3561005A - Method for producing 5-fluorouracil.
  • Chem-Impex. (n.d.). 4-Chloro-5-fluoropyrimidine.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-5-fluoropyrimidine.
  • Patsnap. (2009). Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound.
  • MP Biomedicals. (n.d.). 5-Fluorouracil.
  • Arabian Journal of Chemistry. (2026).
  • LabX.com. (n.d.). Shop Reagents and Synthesis For Sale, New and Used Prices.
  • BLD Pharm. (n.d.). 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine.
  • Fiveable. (n.d.).
  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-5-fluoropyrimidine.
  • Thomas Scientific. (n.d.). 5-Fluorouracil For Synthesis.
  • PMC. (n.d.).
  • Creative Proteomics Blog. (2024).
  • Clinton Health Access Initiative. (n.d.). CHAI Generic CAB-LA COGS Analysis.
  • ResearchGate. (2025).
  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • PMC. (n.d.).
  • BCG. (2019). Getting a Grip on COGS in Generic Drugs.
  • Synfacts. (n.d.). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.
  • ResearchGate. (2025). Modified Pinner reaction with β-keto esters 45 and amidines 39.

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Comparative

A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Derivatives

Introduction: The Imperative of Drug-Likeness in Modern Drug Discovery In the landscape of modern medicinal chemistry, the identification of a biologically active "hit" compound is merely the first step in a long and ard...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Drug-Likeness in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the identification of a biologically active "hit" compound is merely the first step in a long and arduous journey toward a viable therapeutic agent. The path from hit to clinical candidate is paved with challenges, a significant portion of which are related to a compound's pharmacokinetic profile—what the body does to the drug. This is the essence of "drug-likeness": a qualitative concept that assesses a compound's potential to become an orally active drug based on its structural and physicochemical properties.[1][2] Poor drug-likeness is a primary cause of high attrition rates in clinical trials, leading to wasted resources and time.[3]

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous successful drugs and natural bioactive molecules like thymine and cytosine.[4][5][6] Its unique arrangement of nitrogen atoms allows for diverse interactions with biological targets, making it a "privileged scaffold" for drug design.[4][7] This guide focuses on derivatives of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a representative member of this class. We will establish a systematic, multi-tiered approach to evaluate and compare the drug-likeness of its derivatives, moving from high-throughput computational screening to rigorous experimental validation. This strategy is designed to prioritize candidates efficiently, ensuring that only those with the highest probability of success advance in the discovery pipeline.

The Evaluation Strategy: A Two-Pillar Approach

A robust drug-likeness assessment is not a single experiment but a phased strategy. Our approach is built on two pillars:

  • Pillar 1: In Silico Profiling (The Predictive Foundation): We begin with computational tools to predict key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][8] This allows for the rapid, cost-effective screening of a large virtual library of derivatives to filter out compounds with a high probability of failure.[9]

  • Pillar 2: In Vitro Experimental Validation (The Empirical Proof): Promising candidates from the in silico phase are then synthesized and subjected to a panel of core experimental assays. This phase provides real-world data to confirm or refute the computational predictions, providing a more accurate picture of the compound's behavior.

This sequential workflow ensures that resource-intensive experimental work is focused only on compounds that have already passed a rigorous predictive filter.

G cluster_0 Pillar 1: In-Silico Profiling cluster_1 Pillar 2: In-Vitro Validation Virtual_Library Virtual Library of Derivatives Ro5 Lipinski's Rule of Five Virtual_Library->Ro5 Screening ADMET_Pred ADMET Prediction Ro5->ADMET_Pred Filter Triage1 Initial Triage ADMET_Pred->Triage1 Prioritize Synthesis Synthesis of Promising Candidates Triage1->Synthesis Decision Gate Solubility Aqueous Solubility Synthesis->Solubility LogP LogP Determination Synthesis->LogP Metabolic Metabolic Stability Synthesis->Metabolic Triage2 Final Candidate Selection Solubility->Triage2 Data Integration LogP->Triage2 Data Integration Metabolic->Triage2 Data Integration

Caption: High-level workflow for drug-likeness evaluation.

Pillar 1: In Silico Profiling – The Predictive Foundation

The first step is to computationally assess our parent compound and a set of rationally designed derivatives. The goal is not to find perfect predictors but to identify red flags and prioritize candidates.[10]

The Parent Compound and Hypothetical Derivatives

Let's first analyze the parent compound, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate (Parent) , and create a small, representative library of derivatives for comparison. These derivatives are designed to probe the effects of common structural modifications.

  • Parent: The baseline compound.

  • Derivative A (Hydrolysis): The ethyl ester is hydrolyzed to a carboxylic acid. This dramatically increases polarity.

  • Derivative B (Amidation): The ethyl ester is converted to a primary amide. This adds both H-bond donor and acceptor capabilities.

  • Derivative C (Alkene Chain Extension): The 2-methyl group is replaced with a larger, more lipophilic propyl group.

  • Derivative D (Aromatic Introduction): The 2-methyl group is replaced with a phenyl ring, significantly increasing size and lipophilicity.

Foundational Drug-Likeness Filters: Lipinski's Rule of Five

Causality: Formulated by Christopher Lipinski, the "Rule of Five" (Ro5) is a foundational rule of thumb based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[1][11] It predicts that poor absorption or permeation is likely if a compound violates more than one of the following criteria.[2] Adherence to Ro5 increases the probability of favorable oral bioavailability.

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Octanol-Water Partition Coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of O-H and N-H bonds)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

Protocol: In Silico Calculation of Ro5 Parameters

  • Obtain Structures: Draw the 2D structures of the parent compound and all derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Select Tool: Utilize a free and accessible web-based tool for property calculation. A widely used example is SwissADME.[12]

  • Input Structures: Input the SMILES (Simplified Molecular Input Line Entry System) string or draw each molecule in the tool's editor.

  • Execute Calculation: Run the analysis for each molecule.

  • Tabulate Data: Record the calculated MW, LogP, HBD count, and HBA count for each compound. Note the number of Ro5 violations.

ADMET Profiling

Beyond Ro5, we must consider other properties critical for a drug's journey through the body.[9]

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle for absorption. A LogS value greater than -4 is generally considered favorable.[13]

  • Gastrointestinal (GI) Absorption: Predicts the percentage of the drug absorbed from the gut. High GI absorption is desired.

  • Cytochrome P450 (CYP) Inhibition: CYPs are major drug-metabolizing enzymes. Inhibition of key isoforms (e.g., CYP3A4) can lead to dangerous drug-drug interactions.

  • Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound can cross into the central nervous system. This is desirable for CNS targets but a liability for peripherally acting drugs.

Comparative In Silico Data

The following table summarizes the predicted properties for our compound set.

CompoundMW ( g/mol )LogPHBDHBARo5 ViolationsPredicted LogSGI AbsorptionBBB Permeant
Parent 210.241.85050-2.5HighYes
Derivative A 182.18-0.30150-0.8HighNo
Derivative B 181.190.25140-1.5HighNo
Derivative C 238.292.75050-3.2HighYes
Derivative D 272.303.10050-3.8HighYes

Insight & Triage: All compounds pass Lipinski's Rule of Five, which is an excellent starting point. Derivative A (the acid) shows vastly improved predicted solubility and is predicted to be non-BBB permeant, making it a good candidate for a peripherally-acting drug.[14] Derivative D, with the phenyl group, shows the highest lipophilicity and lowest predicted solubility, flagging it as a potential risk for poor absorption despite the "High" GI prediction. Based on this predictive screen, Derivatives A and B represent the most promising modifications for improving drug-like properties by balancing polarity and maintaining a low molecular weight.

Pillar 2: In Vitro Validation – The Empirical Proof

Computational predictions provide guidance, but they must be confirmed with physical experiments.[15] We will focus on three critical, resource-efficient assays for the most promising candidates identified in Pillar 1 (e.g., Parent, Derivative A, and Derivative B).

Aqueous Solubility Determination

Causality: A drug must dissolve to be absorbed. This assay measures the thermodynamic equilibrium solubility, providing a definitive value to compare against predictions and benchmarks.[16]

Protocol: Shake-Flask Method for Equilibrium Solubility [16]

  • Preparation: Prepare buffer solutions at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).

  • Incubation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Calculation: Report the solubility in µg/mL or mM.

Lipophilicity (LogP/LogD) Measurement

Causality: Lipophilicity is a critical parameter influencing permeability, solubility, and metabolism.[17] While LogP describes the partition of the neutral species, LogD measures it at a specific pH, which is more relevant for ionizable compounds.

Protocol: HPLC-Based LogP Determination

  • Principle: This method correlates a compound's retention time on a reverse-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds.

  • Calibration: Prepare a set of standards with a range of known LogP values. Inject each standard onto the HPLC column and record its retention time. Create a calibration curve by plotting retention time versus LogP.

  • Sample Analysis: Dissolve the test compounds in the mobile phase and inject them under the identical HPLC conditions.

  • Calculation: Determine the retention time for each test compound and use the calibration curve to interpolate its LogP value.

Metabolic Stability Assessment

Causality: A drug that is metabolized too quickly will have a short duration of action and poor bioavailability. This assay uses liver microsomes, which contain key CYP enzymes, to assess a compound's susceptibility to metabolic breakdown.[18]

Caption: Workflow for an in-vitro metabolic stability assay.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with HLMs and a cofactor (NADPH) to initiate metabolic reactions.[18]

  • Time Course: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a solvent like acetonitrile, which precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculation: The rate of disappearance of the parent compound is used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Synthesizing the Data: A Comparative Guide

After completing the experimental phase, we can construct a comprehensive comparison table that integrates both predicted and measured data.

ParameterParent CompoundDerivative A (Acid)Derivative B (Amide)Desired Outcome
Ro5 Violations (In Silico) 0000
Predicted LogS (In Silico) -2.5-0.8-1.5> -4.0
Solubility @ pH 7.4 (Experimental) 50 µg/mL>1000 µg/mL250 µg/mLHigh
LogP (Experimental) 1.90-0.250.301-3 for oral drugs[17]
HLM Stability (t½, min) 45 min>60 min55 minLong (>30 min)
Overall Assessment Moderate solubility, good stability.Excellent solubility, high stability.Good solubility and stability.Balanced Profile

This integrated analysis clearly demonstrates the value of our systematic approach.

  • Derivative A (Acid): The experimental data confirms the in silico predictions. The hydrolysis of the ester to a carboxylic acid dramatically improved aqueous solubility and metabolic stability. This derivative stands out as a strong candidate for further development, particularly if a peripherally restricted agent is desired.

  • Derivative B (Amide): This derivative also shows a favorable, balanced profile with good improvements in solubility over the parent compound while maintaining excellent stability.

  • Parent Compound: While possessing acceptable properties, its moderate solubility presents a potential liability that was successfully addressed by the derivatization strategy.

The evidence strongly supports prioritizing Derivative A for further preclinical evaluation. This structured, data-driven comparison of drug-likeness parameters ensures that we are advancing a molecule with a higher probability of success, embodying the core principles of efficient and effective drug discovery.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Lipinski's Five Rule for Druglikeness. Kaggle. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Health and Allied Sciences. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. [Link]

  • Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (2025). Asian Journal of Chemistry. [Link]

  • Lipinski's rule of five. Moodle@Units. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Pharmaceuticals. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]

  • In Silico ADMET Prediction Tools. Scribd. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules. [Link]

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Polycyclic Aromatic Compounds. [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery. [Link]

  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. (2024). Biosciences Biotechnology Research Asia. [Link]

  • Drug-likeness studies of the synthesized compounds. ResearchGate. [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem. [Link]

  • Development of reliable aqueous solubility models and their application in druglike analysis. (2007). Journal of Chemical Information and Modeling. [Link]

  • Comparison of the experimental and predicted data for solubility (logS), lipophilicity (logP), and toxicity (LD50) of newly synthesized isoxazolidine derivatives. ResearchGate. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001). Advanced Drug Delivery Reviews. [Link]

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Georganics. [Link]

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Validation

Comprehensive Guide to the Purification of Polar Pyrimidine Compounds: A Comparative Analysis

As a Senior Application Scientist, I frequently encounter the "void volume dilemma" when researchers attempt to purify highly polar pyrimidine derivatives. The inherent polarity and basicity of the pyrimidine ring system...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "void volume dilemma" when researchers attempt to purify highly polar pyrimidine derivatives. The inherent polarity and basicity of the pyrimidine ring system demand a more nuanced approach than traditional chromatography. Standard C18 reversed-phase columns often fail to retain these compounds, while bare silica columns trap them irreversibly.

This guide provides an objective, data-driven comparison of purification modalities—specifically Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase Liquid Chromatography (NPLC)—equipping you with the mechanistic understanding and field-proven protocols to isolate polar pyrimidines with high yield and purity.

Mechanistic Challenges in Pyrimidine Purification

To design a successful purification workflow, we must first understand the causality behind common chromatographic failures:

  • The RPLC Void Volume Problem: Traditional RPLC relies on hydrophobic interactions. Highly polar pyrimidines (e.g., uracil derivatives, fluorouracil) lack sufficient hydrophobic surface area. Consequently, they fail to partition into the C18 stationary phase and elute immediately in the void volume alongside injection solvent impurities[1].

  • The Silica Tailing Phenomenon: In NPLC, the basic nitrogen atoms of the pyrimidine ring act as strong hydrogen bond acceptors. They undergo severe electrostatic interactions with un-endcapped, acidic surface silanol groups on bare silica. This causes asymmetric peak tailing, streaking, and ultimately, poor product recovery[1].

To overcome these physical limitations, we must shift our retention mechanisms—either by masking the silanol groups in NPLC or by utilizing water-layer partitioning in HILIC[2].

Comparative Analysis of Purification Modalities

The selection of a purification method should be dictated by the compound's partition coefficient (LogP) and its ionization state. The table below objectively compares the performance of alternative chromatographic strategies.

Table 1: Performance Comparison of Pyrimidine Purification Methods
Purification ModalityPrimary Retention MechanismIdeal Analyte ProfileKey AdvantagesMajor Limitations
HILIC Partitioning into an immobilized water layerHighly polar, water-soluble (LogP < 0)Excellent retention of polar species; highly MS-compatible; 10-1000x sensitivity increase[2].Highly sensitive to injection solvent composition; requires long equilibration times[3].
RPLC (AQ-C18) Hydrophobic interactionsModerately polar (LogP > 0)High resolution; predictable scaling; widely available instrumentation.Poor retention of highly hydrophilic species; requires ion-pairing agents for basic amines[4].
NPLC (Silica) Adsorption to polar surfaceLipophilic, non-ionizableCost-effective; extremely high sample loading capacity.Severe tailing for basic pyrimidines; utilizes toxic, non-green solvents (e.g., Hexane/DCM)[1].
SFC Normal-phase like (Supercritical CO2)Broad polarity rangeExtremely fast separations; green chemistry (drastically reduced solvent waste).High initial equipment cost; potential solubility issues in supercritical CO2.

Decision Matrix Workflow

Use the following logical workflow to determine the optimal purification strategy for your specific pyrimidine derivative.

G Start Crude Pyrimidine Mixture LogP Assess Polarity (LogP & Solubility) Start->LogP HighPolar Highly Polar (LogP < 0) LogP->HighPolar Water Soluble Poor Organic Sol. ModPolar Moderately Polar (LogP > 0) LogP->ModPolar Organic Soluble Poor Water Sol. HILIC HILIC (Amide/Diol Phase) HighPolar->HILIC 1st Choice (Partitioning) RPLC RPLC (AQ-C18 Phase) HighPolar->RPLC 2nd Choice (Ion-Pairing) ModPolar->RPLC High Purity (Hydrophobic) NPLC NPLC (Silica + TEA) ModPolar->NPLC Standard Prep (Adsorption)

Figure 1: Decision matrix for selecting pyrimidine purification modalities based on polarity.

Field-Proven Experimental Protocols

Every robust protocol must be a self-validating system. The methodologies below include internal checks to ensure the mechanistic parameters are functioning as intended.

Protocol A: HILIC Purification (The Gold Standard for Highly Polar Pyrimidines)

HILIC operates by forming a water-enriched layer on the surface of a polar stationary phase. Analytes partition from the bulk organic mobile phase into this aqueous layer[2].

Materials:

  • Column: Amide or Zwitterionic HILIC preparative column.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B (Organic): LC-MS Grade Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation (Critical Step): Dissolve the crude pyrimidine in a mixture of 95:5 Acetonitrile:Water. Causality: The injection solvent in HILIC is a highly critical parameter. Introducing a sample in >10% water will disrupt the immobilized aqueous layer on the column, causing immediate peak distortion and early elution[3].

    • Self-Validation Check: If the sample is insoluble at 95% ACN, do not add more water. Instead, add a small volume of DMSO or methanol, centrifuge to remove particulates, and inject the supernatant.

  • Column Equilibration: Flush the column with 95% Mobile Phase B for at least 10 column volumes (CV). HILIC requires significantly longer equilibration times than RPLC to establish the water layer[1].

  • Gradient Execution:

    • Hold at 95% B for 2 minutes.

    • Ramp down to 50% B over 20 minutes. (Note: In HILIC, increasing the aqueous phase increases elution strength, which is the exact opposite of RPLC[2]).

  • Fraction Analysis: Analyze fractions via LC-MS. Self-Validation Check: If the target mass elutes in the void volume (< 2 mins), the initial organic concentration was too low, or the column was inadequately equilibrated.

Protocol B: Optimized NPLC with Silanol Masking (For Moderately Polar/Basic Pyrimidines)

When HILIC is unavailable, standard silica can be forced to accommodate basic pyrimidines by manipulating the mobile phase chemistry.

Materials:

  • Column: Bare Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradient.

  • Modifier: Triethylamine (TEA) or Pyridine.

Step-by-Step Methodology:

  • TLC Screening & Masking: Prepare a TLC chamber with 90:10 DCM:MeOH. Spot the crude mixture.

    • Self-Validation Check: If the target spot streaks heavily (Rf ~0.1 to 0.4 continuously), basic silanol interactions are occurring. Add 1% TEA to the TLC solvent and re-run. The TEA acts as a sacrificial base, competitively binding to the acidic silanol sites. A tight, round spot validates the masking effect[1].

  • Solvent Preparation: Prepare the preparative mobile phase (e.g., 95:5 DCM:MeOH) and add 0.5% TEA by volume.

  • Column Packing & Equilibration: Slurry pack the silica gel using the modified mobile phase. Ensure the column is flushed with at least 3 CVs of the TEA-spiked solvent to pre-saturate the silanol groups.

  • Elution: Load the sample and run a shallow gradient (increasing MeOH from 2% to 10%). Collect fractions and pool based on TLC validation.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, a process grounded in established safety procedures for hazardous chemical waste.

Hazard Identification and Risk Assessment

The first step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on data for similar pyrimidine derivatives, Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate may possess the following hazardous characteristics:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5][6]

A comprehensive risk assessment should be conducted before handling this compound for disposal. This involves evaluating the quantity of waste, the potential for exposure, and the specific laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize the risk of exposure during the handling and disposal of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. The following PPE should be worn:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[2]To protect against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[7][8][9]To prevent skin contact and irritation. Contaminated gloves should be disposed of properly after use.[9]
Body Protection A laboratory coat or chemical-resistant apron. For larger quantities or significant risk of splashing, a full-body suit may be required.[2]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[2]To prevent inhalation of the compound, which may cause respiratory irritation.
Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty containers, in a designated and clearly labeled hazardous waste bag.[1]

    • It is recommended to double-bag this waste in clear plastic bags for easy inspection by EHS personnel.[1]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated, sealed, and compatible waste container.[1]

    • Do not mix with other, incompatible waste streams.[1]

  • Container Selection:

    • If possible, keep the original chemical in its container. If the container is compromised, transfer the waste to a new, compatible container with a secure, leak-proof cap.[1]

    • Ensure the container material is compatible with Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate. A chemical compatibility chart should be consulted.[10][11][12]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[13][14][15]

    • The label must include the full chemical name: "Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate." Do not use abbreviations.[13][15]

    • Indicate the composition and physical state of the waste.[13]

    • Include the date when waste accumulation began.[13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

DisposalWorkflow Start Start: Disposal of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate Assess 1. Risk Assessment - Identify Hazards - Evaluate Quantity Start->Assess PPE 2. Don Appropriate PPE - Goggles/Face Shield - Chemical-resistant Gloves - Lab Coat/Apron Assess->PPE Segregate 3. Segregate Waste - Solid vs. Liquid PPE->Segregate SolidWaste Solid Waste (Gloves, paper, etc.) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) Segregate->LiquidWaste Liquid ContainerizeSolid 4a. Containerize Solid Waste - Labeled, double-bagged hazardous waste bags SolidWaste->ContainerizeSolid ContainerizeLiquid 4b. Containerize Liquid Waste - Compatible, sealed container LiquidWaste->ContainerizeLiquid Label 5. Label Container - 'Hazardous Waste' - Full Chemical Name - Date ContainerizeSolid->Label ContainerizeLiquid->Label Store 6. Temporary Storage - Designated, secure area - Away from incompatibles Label->Store EHS 7. Contact EHS for Pickup - Follow institutional procedures Store->EHS End End: Compliant Disposal EHS->End

Caption: Workflow for the proper disposal of Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary.[16]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[17][18]

  • Cleanup:

    • For liquid spills, add absorbent material, working from the outside in.[17]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]

    • Place all cleanup residues into a labeled, sealed container for hazardous waste disposal.[16][17]

  • Decontamination: Clean the spill area with soap and water.[16]

Empty Container Disposal

A container that held Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][15] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1][15] After triple-rinsing, the container may be disposed of in the regular trash, though institutional policies may vary.[1]

Regulatory Compliance

The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][19][20] It is imperative to adhere to all institutional, local, state, and federal regulations for hazardous waste management. This includes proper documentation and record-keeping.[21]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][5]

  • Skin Contact: Wash off with soap and plenty of water.[2][3][9]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2][3][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][7][9]

Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical attention.[2][9]

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Water Corporation. Laboratory chemical waste. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • Safety Data Sheet. (2023, February 19). SDS US. [Link]

  • CATO Research Chemicals Inc. (2025, September 8). SAFETY DATA SHEETS. [Link]

  • Safety Data Sheet. (2024, July 26). SDS US. [Link]

  • ERC. (2020, February 27). How To Dispose Of Lab Chemicals. [Link]

  • Daniels Health. (2025, May 26). Medical Waste Management 101: Essential Best Practices for Laboratory Teams. [Link]

  • CSIR-IIP. Strategies for chemical waste management in CSIR-IIP. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. [Link]

  • Capot Chemical. (2017, August 7). material safety data sheet. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • The University of Queensland. Chemical Spill and Response Guideline. [Link]

  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • The University of Texas at Austin. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Auburn University. Emergency and Spill Response Procedures. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Georganics. (2011, February 11). ETHYL 4-CHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE. [Link]

  • LookChem. Ethyl 4-aMino-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Information. [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • Dow AgroSciences. Material Safety Data Sheet. [Link]

  • National Institutes of Health. Chemical Safety Guide, 6th Ed. [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. [Link]

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